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Oxazosulfyl

Cat. No.: B8228571
M. Wt: 420.4 g/mol
InChI Key: PTQBEFQWTBZMED-UHFFFAOYSA-N
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Description

Oxazosulfyl (CAS 1616678-32-0) is a novel insecticide belonging to the pioneering "sulfyl" chemical class, discovered and developed by Sumitomo Chemical Co., Ltd. It is characterized by its unique structural backbone featuring an ethylsulfonyl moiety . As the first representative of its class, this compound has been classified by the Insecticide Resistance Action Committee (IRAC) under the novel mode of action code 37, identifying it as a vesicular acetylcholine transporter (VAChT) inhibitor . This mechanism of action disrupts cholinergic synaptic transmission, leading to reduced neuronal signaling, paralysis, and eventual death in target insects . This compound exhibits potent, broad-spectrum insecticidal activity against a wide range of major insect pests, including those from the Hemiptera, Lepidoptera, Coleoptera, and Orthoptera orders . Laboratory and field studies have demonstrated its particular effectiveness against resistant populations of key rice pests, such as the brown planthopper ( Nilaparvata lugens ), the white-backed planthopper ( Sogatella furcifera ), and the small brown planthopper ( Laodelphax striatellus ), with no observed cross-resistance to established insecticides like imidacloprid and fipronil . Its systemic properties enable it to be distributed throughout plants after soil application, providing prolonged protection . This compound represents a valuable research tool for studying insect physiology, novel modes of action, and resistance management strategies. This product is intended for research use only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11F3N2O5S2 B8228571 Oxazosulfyl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethylsulfonylpyridin-2-yl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11F3N2O5S2/c1-2-26(21,22)12-4-3-7-19-13(12)14-20-10-8-9(5-6-11(10)25-14)27(23,24)15(16,17)18/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQBEFQWTBZMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337387
Record name Oxazosulfyl
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Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616678-32-0
Record name Oxazosulfyl
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Record name Oxazosulfyl
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Record name 2-(3-ethylsulfonyl-2-pyridyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole
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Record name OXAZOSULFYL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Profile of Oxazosulfyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazosulfyl is a novel insecticide belonging to the sulfyl chemical class, discovered and developed by Sumitomo Chemical Co., Ltd.[1][2]. It is characterized by an ethylsulfonyl moiety and exhibits a broad spectrum of activity against a wide range of major rice insect pests, including those from the orders Hemiptera, Lepidoptera, and Coleoptera[1][2]. Registered in Japan in April 2021 under the trade name ALLES® granule, this compound is particularly effective against insect populations that have developed resistance to existing insecticides[1]. This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, physicochemical properties, synthesis, mode of action, and the experimental protocols used to elucidate its activity.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule containing a pyridine ring and a benzoxazole skeleton, with two distinct sulfonyl groups[1].

IdentifierValue
IUPAC Name 2-(3-ethylsulfonyl-2-pyridinyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole[3]
CAS Number 1616678-32-0[4]
Molecular Formula C₁₅H₁₁F₃N₂O₅S₂[3]
Molecular Weight 420.38 g/mol [5]
SMILES CCS(=O)(=O)C1=C(N=CC=C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C(F)(F)F[3]
InChI InChI=1S/C15H11F3N2O5S2/c1-2-26(21,22)12-4-3-7-19-13(12)14-20-10-8-9(5-6-11(10)25-14)27(23,24)15(16,17,18)/h3-8H,2H2,1H3[3]
InChIKey PTQBEFQWTBZMED-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

PropertyValue
Exact Mass 420.0061 g/mol [5]
Elemental Analysis C, 42.86%; H, 2.64%; F, 13.56%; N, 6.66%; O, 19.03%; S, 15.25%[5]
Acute Oral LD50 (rat) > 300 mg/kg and < 2000 mg/kg body weight[1]
Acute Dermal LD50 (rat) > 2000 mg/kg body weight[1]
Acute Inhalation LC50 (rat) > 2030 mg/m³[1]

Synthesis of this compound

The industrial synthesis of this compound involves a multi-step process that focuses on the precise introduction of the two different sulfonyl moieties onto the benzoxazole and pyridine rings[1].

Synthetic Pathway Overview

The general synthetic route for this compound starts from 3-chloro-2-cyanopyridine[6]. The key transformations include the introduction of an ethyl sulfide group, hydrolysis of the nitrile to a carboxylic acid, amide formation, cyclization to form the benzoxazole ring, and subsequent oxidation of the sulfur atoms to form the sulfones[6].

G A 3-chloro-2-cyanopyridine B Picolinic acid intermediate A->B 1. Ethyl sulfide substitution 2. Nitrile hydrolysis C Amide intermediate B->C Amide formation with 2-hydroxy-5-(trifluoromethylsulfanyl)aniline D Benzoxazole intermediate C->D Cyclization E This compound D->E Oxidation

A simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis Overview

While a detailed, step-by-step industrial protocol is proprietary, the key steps based on published literature are as follows[1][6]:

  • Formation of the Picolinic Acid Intermediate : The synthesis begins with 3-chloro-2-cyanopyridine. The chloro substituent is replaced by an ethyl sulfide group. Subsequently, the nitrile group is hydrolyzed to form the corresponding picolinic acid[6]. An improved method utilizes sodium ethanesulfinate for the substitution reaction to avoid the use of ethanethiol, which has a strong odor[1].

  • Amide Formation : The resulting picolinic acid derivative is reacted with 2-hydroxy-5-(trifluoromethylsulfanyl)aniline to form an amide intermediate[6].

  • Cyclization to Benzoxazole : The amide intermediate undergoes cyclization, with the loss of a water molecule, to form the benzoxazole derivative[6].

  • Oxidation : In the final step, both the sulfide groups on the benzoxazole and pyridine moieties are oxidized to their corresponding sulfones to yield this compound[6].

Mode of Action

Initial studies suggested that this compound's primary mode of action was the state-dependent blockage of voltage-gated sodium channels (VGSCs)[6][7]. However, more recent evidence points to the inhibition of the vesicular acetylcholine transporter (VAChT) as the primary mechanism, with the interaction with VGSCs being a secondary effect[8][9][10].

Primary Mode of Action: Inhibition of Vesicular Acetylcholine Transporter (VAChT)

The Insecticide Resistance Action Committee (IRAC) has classified this compound as the sole member of the novel code 37, a vesicular acetylcholine transporter (VAChT) inhibitor[2][11].

  • Mechanism : VAChT is responsible for loading acetylcholine into synaptic vesicles. By inhibiting VAChT, this compound disrupts cholinergic synaptic transmission, leading to a reduction in nerve signaling, which results in paralysis and death of the target insect[9][10].

  • Evidence : Ligand-binding studies have shown that this compound potently inhibits the binding of a tritiated compound to VAChT, with a much greater potency (approximately 5000-fold) than its effect on VGSCs[8][10].

Secondary Mode of Action: Voltage-Gated Sodium Channel (VGSC) Blockade

This compound has been shown to bind to and stabilize the slow-inactivated state of insect voltage-gated sodium channels[5][7].

  • Mechanism : This action inhibits the sodium current, leading to a depression of spontaneous nerve activity and contributing to the paralytic effects observed in insects[6][7].

  • Evidence : Electrophysiological studies using the two-electrode voltage-clamp technique on Xenopus oocytes expressing insect VGSCs demonstrated that this compound blocks sodium currents in a concentration-dependent manner, with an IC₅₀ value of 12.28 μM for the slow-inactivated channels[5][7].

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) VAChT VAChT ACh->VAChT Loading into vesicle Vesicle Synaptic Vesicle AChR ACh Receptor Vesicle->AChR ACh Release (inhibited) VAChT->Vesicle This compound This compound This compound->VAChT Inhibits Signal Signal Propagation AChR->Signal Activation (reduced)

Primary mode of action of this compound via inhibition of VAChT.

Insecticidal Activity

This compound demonstrates high insecticidal activity against a broad range of rice pests. The following table summarizes its efficacy, presenting median lethal concentration (LC₅₀) and median lethal dose (LD₅₀) values against various insect species.

Target PestOrderLife StageMethodEfficacy (LC₅₀/LD₅₀)Reference CompoundRef.
Brown planthopper (Nilaparvata lugens)Hemiptera3rd Instar NymphFoliar SprayLC₅₀: 0.41 mg a.i./LImidacloprid (0.19)[2]
Small brown planthopper (Laodelphax striatellus)Hemiptera3rd Instar NymphFoliar SprayLC₅₀: 0.61 mg a.i./LImidacloprid (0.18)[2]
White-backed planthopper (Sogatella furcifera)Hemiptera3rd Instar NymphFoliar SprayLC₅₀: 0.82 mg a.i./LImidacloprid (0.17)[2]
Green rice leafhopper (Nephotettix cincticeps)Hemiptera3rd Instar NymphFoliar SprayLC₅₀: 0.092 mg a.i./LImidacloprid (0.012)[2]
Rice stem borer (Chilo suppressalis)Lepidoptera2nd Instar LarvaFoliar SprayLC₅₀: 0.20 mg a.i./LChlorantraniliprole (0.076)[2]
Rice leafroller (Cnaphalocrocis medinalis)Lepidoptera2nd Instar LarvaFoliar SprayLC₅₀: 0.27 mg a.i./LChlorantraniliprole (0.025)[2]
Rice leaf beetle (Oulema oryzae)ColeopteraAdultTopical ApplicationLD₅₀: 0.0040 µg a.i./insectImidacloprid (0.0043)[2]
German cockroach (Blattella germanica)BlattodeaAdult FemaleTopical ApplicationED₅₀: 0.296 µ g/insect -[7]

a.i. = active ingredient

Notably, this compound shows no cross-resistance with existing insecticides like imidacloprid and fipronil, making it a valuable tool for resistance management[12].

Experimental Protocols

Insecticidal Activity Bioassays

The insecticidal activity of this compound is determined through various bioassays, including foliar spray, topical application, and soil drench methods[1][12].

1. Foliar Spray Bioassay (for Planthoppers and Lepidopteran Larvae) [12]

  • Test Solutions : this compound is dissolved in an organic solvent mixture (e.g., Acetone:Tween 20, 95:5 v/v) to create a stock solution, which is then diluted with deionized water to at least five concentrations. A surfactant is added to the final test solutions.

  • Procedure :

    • Rice seedlings at the two- to three-leaf stage are placed in plastic pots.

    • 10 mL of the test solution is sprayed onto the seedlings using a handheld sprayer.

    • After the sprayed solution has dried, the pots are covered with a mesh cage, and ten 3rd instar nymphs (for planthoppers) or ten 2nd instar larvae (for lepidopterans) are released into each cage.

    • The treated insects are maintained at a controlled temperature and photoperiod.

    • Mortality is assessed after a set period (e.g., 5 days). Insects that have dropped from the plants or are unresponsive to stimuli are considered dead.

    • LC₅₀ values are calculated from the resulting dose-response data.

2. Topical Bioassay (for Rice Leaf Beetle) [2]

  • Test Solutions : this compound is dissolved in acetone to prepare a series of concentrations.

  • Procedure :

    • Adult rice leaf beetles are anesthetized with carbon dioxide.

    • A small volume (e.g., 0.5 µL) of the test solution is applied to the dorsal thorax of each insect using a micro-applicator.

    • Treated insects are placed in a container with a food source (e.g., rice seedlings) and maintained under controlled conditions.

    • Mortality is assessed after 24-48 hours.

    • LD₅₀ values are calculated.

Mode of Action: Two-Electrode Voltage-Clamp (TEVC) Assay

The effect of this compound on voltage-gated sodium channels is studied using the TEVC technique on Xenopus laevis oocytes expressing insect sodium channels[7].

1. Oocyte Preparation and Channel Expression :

  • Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA encoding the insect voltage-gated sodium channel (e.g., from Blattella germanica) is injected into the oocytes.

  • The oocytes are incubated for several days to allow for channel expression.

2. Electrophysiological Recording :

  • An oocyte expressing the channels is placed in a recording chamber and perfused with a saline solution.

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (e.g., -100 mV).

  • To study the effect on the slow-inactivated state, a specific voltage protocol is applied:

    • The membrane is depolarized for a prolonged period (e.g., 30 seconds to -10 mV) to induce slow inactivation.

    • A brief repolarization (e.g., 50 ms at -100 mV) allows recovery from fast inactivation.

    • A test pulse (e.g., 20 ms to -10 mV) is applied to measure the remaining sodium current.

  • This compound is perfused into the chamber, and the voltage protocol is repeated to measure the inhibition of the sodium current.

  • The concentration-response relationship is determined by testing a range of this compound concentrations, and the IC₅₀ is calculated[7].

G cluster_0 Oocyte Preparation cluster_1 TEVC Recording A Harvest Xenopus oocytes B Inject insect VGSC cRNA A->B C Incubate for channel expression B->C D Place oocyte in recording chamber E Insert voltage and current electrodes D->E F Apply voltage-clamp protocol E->F G Record baseline Na+ current F->G H Perfuse with this compound G->H I Record Na+ current with this compound H->I J Analyze data and calculate IC50 I->J

Workflow for the Two-Electrode Voltage-Clamp (TEVC) assay.

Conclusion

This compound is a significant advancement in insecticide chemistry, offering a novel mode of action that is highly effective against a broad spectrum of rice pests, including those resistant to conventional insecticides. Its primary action as a vesicular acetylcholine transporter (VAChT) inhibitor, supplemented by its ability to block voltage-gated sodium channels, provides a robust mechanism for insect control. The data and protocols summarized in this guide underscore the extensive research that has established the chemical and biological profile of this compound, positioning it as a critical tool for sustainable agriculture and insecticide resistance management.

References

The Evolving Mode of Action of Oxazosulfyl: From Voltage-Gated Sodium Channels to Vesicular Acetylcholine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazosulfyl, a novel sulfyl insecticide developed by Sumitomo Chemical, has demonstrated potent, broad-spectrum activity against a variety of key agricultural pests.[1] Initially, its primary mode of action was attributed to the state-dependent blockage of voltage-gated sodium channels (VGSCs), leading to nerve inhibition and paralysis.[2][3] However, recent and compelling evidence has redefined its primary target as the vesicular acetylcholine transporter (VAChT).[1] This shift in understanding, supported by the Insecticide Resistance Action Committee (IRAC) reclassification of this compound into its own new group (37), highlights a novel mechanism for insect control.[4] This guide provides a comprehensive technical overview of both the historical and current understanding of this compound's mode of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and experimental workflows.

The Contemporary Understanding: Inhibition of the Vesicular Acetylcholine Transporter (VAChT)

The most current research indicates that the primary insecticidal activity of this compound and related pyridine alkylsulfone derivatives stems from the potent inhibition of the vesicular acetylcholine transporter (VAChT).[1] VAChT is critical for loading acetylcholine into synaptic vesicles, a necessary step for cholinergic neurotransmission. By inhibiting this transporter, this compound effectively depletes the readily releasable pool of acetylcholine, leading to a failure of synaptic transmission at cholinergic synapses.[5]

This disruption of cholinergic signaling manifests as a reduction in synaptic efficiency, selective blockade of postsynaptic potentials, and the abolition of miniature excitatory postsynaptic currents (mEPSCs) in insects.[1] Ligand binding studies have shown that this compound inhibits the binding of a tritiated analogue to insect VAChT with a low nanomolar Kd value, and with approximately 5,000-fold greater potency than its effect on VGSCs, underscoring VAChT as the primary target.[1]

Signaling Pathway: Cholinergic Synapse and VAChT Inhibition

The following diagram illustrates a simplified cholinergic synapse and the point of disruption by this compound.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_synthesis->VAChT ACh Vesicle Synaptic Vesicle VAChT->Vesicle Pumps ACh into vesicle Fusion Vesicle Fusion (Action Potential Dependent) ACh_vesicle ACh Synaptic_Cleft Synaptic Cleft Fusion->Synaptic_Cleft ACh Release This compound This compound This compound->VAChT INHIBITS Receptor Nicotinic Acetylcholine Receptor (nAChR) Synaptic_Cleft->Receptor ACh binds Signal Postsynaptic Potential (Signal Propagation) Receptor->Signal

Caption: Inhibition of VAChT by this compound disrupts acetylcholine loading into synaptic vesicles.

The Initial Hypothesis: State-Dependent Blockage of Voltage-Gated Sodium Channels

Initial research into this compound's mode of action identified voltage-gated sodium channels (VGSCs) as a target.[2] These studies demonstrated that this compound paralyzes insects, such as the American cockroach (Periplaneta americana), and depresses spontaneous nerve activity.[3] Electrophysiological experiments using the two-electrode voltage clamp (TEVC) technique on Xenopus oocytes expressing German cockroach (Blattella germanica) VGSCs revealed that this compound preferentially binds to and stabilizes the slow-inactivated state of these channels.[2][4] This state-dependent blockage inhibits the sodium currents necessary for the propagation of action potentials, leading to the observed paralysis.[3] While this effect is present, its occurrence at micromolar concentrations, compared to the nanomolar potency against VAChT, suggests it is a secondary, not the primary, mode of action.[6]

Quantitative Data

The insecticidal efficacy of this compound has been quantified against a range of pest species. The following tables summarize key data from published studies.

Table 1: Insecticidal Activity of this compound Against Various Pest Species

Species Stage Application LC50 (mg a.i./L) or LD50 (µg a.i./insect) Reference
Brown planthopper (Nilaparvata lugens) 3rd Instar Nymph Foliar Spray LC50: 0.41 [7]
Small brown planthopper (Laodelphax striatellus) 3rd Instar Nymph Foliar Spray LC50: 0.61 [7]
White-backed planthopper (Sogatella furcifera) 3rd Instar Nymph Foliar Spray LC50: 0.82 [7]
Green rice leafhopper (Nephotettix cincticeps) 3rd Instar Nymph Foliar Spray LC50: 0.092 [7]
Rice stem borer (Chilo suppressalis) 2nd Instar Larva Foliar Spray LC50: 0.20 [7]
Rice leafroller (Cnaphalocrocis medinalis) 2nd Instar Larva Foliar Spray LC50: 0.27 [7]

| Rice leaf beetle (Oulema oryzae) | Adult | Topical | LD50: 0.0040 |[7] |

Table 2: Comparative Potency of this compound on Proposed Targets

Target Parameter Value Species Reference
Voltage-Gated Sodium Channel (VGSC) IC50 12.3 µM Blattella germanica [6]
Vesicular Acetylcholine Transporter (VAChT) Kd Low nanomolar Lucilia sericata [1]

| VAChT Binding Inhibition vs. VGSC | Potency Ratio | ~5000x greater for VAChT | - |[1] |

Key Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for VGSC Analysis

This protocol, adapted from Suzuki & Yamato (2021), is used to measure the effect of this compound on VGSCs expressed in Xenopus oocytes.[2]

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the German cockroach VGSC. Oocytes are incubated for 2-4 days to allow for channel expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -100 mV.

  • Studying Slow Inactivation:

    • To measure the effect on the slow-inactivated state, a long depolarizing prepulse (e.g., 30 seconds to -10 mV) is applied to induce slow inactivation.

    • The membrane is then repolarized to -100 mV for a brief period (e.g., 50 ms) to allow recovery from fast inactivation.

    • A test pulse to -10 mV is then applied to measure the remaining sodium current.

  • Compound Application: Oocytes are perfused with a saline solution containing this compound at various concentrations. The voltage protocols are repeated to measure the compound's effect on the sodium currents and the kinetics of slow inactivation.

  • Data Analysis: The resulting currents are recorded and analyzed to determine the concentration-response relationship and the effect of this compound on the voltage-dependence of slow inactivation. The IC50 value is calculated using the Hill equation.[2]

Radioligand Binding Assay for VAChT Inhibition

This generalized protocol describes a competitive binding assay to determine the affinity of this compound for VAChT, based on the principles described by Goodchild et al. (2024).[1]

Methodology:

  • Membrane Preparation: Tissues rich in cholinergic synapses (e.g., heads of green bottle flies, Lucilia sericata) are homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to VAChT (e.g., a tritiated alkylsulfone analogue like [3H]-A1) and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter, while the unbound radioligand passes through.

  • Quantification: The filters are washed with ice-cold buffer to remove non-specific binding. After drying, a scintillation cocktail is added, and the radioactivity on each filter is counted using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Electrophysiology of the Drosophila Giant Fiber Pathway

This protocol is used to assess the impact of this compound on synaptic transmission in a defined, largely cholinergic, central nervous system pathway.[1]

Methodology:

  • Fly Preparation: An adult Drosophila melanogaster is anesthetized and mounted on a dissecting platform.

  • Electrode Placement:

    • Stimulating Electrodes: Two sharpened tungsten electrodes are inserted into the eyes to deliver a suprathreshold electrical stimulus to the brain, directly activating the giant fiber neurons.

    • Recording Electrodes: Glass microelectrodes are inserted into the dorsal longitudinal muscles (DLMs), which are post-synaptic to the giant fiber pathway via a cholinergic synapse.

  • Recording: A stimulus is applied to the brain, and the resulting postsynaptic potentials are recorded from the DLMs. The latency and success rate of the response are measured.

  • Compound Application: A saline solution containing this compound is applied to the exposed thoracic ganglion.

  • Post-Treatment Recording: The stimulation and recording protocol is repeated to observe any changes in the postsynaptic potential, such as a reduction in amplitude or complete blockade, indicating a failure of synaptic transmission.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest Xenopus Oocytes Inject Inject cRNA for Insect VGSC Harvest->Inject Incubate Incubate for Channel Expression Inject->Incubate Clamp Two-Electrode Voltage Clamp Incubate->Clamp Protocol Apply Voltage Protocol (Slow Inactivation) Clamp->Protocol Record_Base Record Baseline Na+ Current Protocol->Record_Base Perfuse Perfuse with this compound Record_Base->Perfuse Record_Test Record Test Na+ Current Perfuse->Record_Test Analyze Analyze Current Inhibition & Inactivation Kinetics Record_Test->Analyze Calc Calculate IC50 Analyze->Calc

Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) experiment.

MoA_Comparison cluster_vacht Primary Mode of Action (Current Hypothesis) cluster_vgsc Secondary Effect (Initial Hypothesis) This compound This compound VAChT Vesicular Acetylcholine Transporter (VAChT) This compound->VAChT ~5000x more potent VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Inhibit_VAChT Potent Inhibition (Low Nanomolar Ki) VAChT->Inhibit_VAChT Deplete_ACh Depletion of Vesicular ACh Inhibit_VAChT->Deplete_ACh Synapse_Fail Cholinergic Synapse Transmission Failure Deplete_ACh->Synapse_Fail Paralysis Paralysis & Insect Death Synapse_Fail->Paralysis Stabilize_SI Stabilization of Slow-Inactivated State VGSC->Stabilize_SI Block_Na Blockage of Na+ Current (Micromolar IC50) Stabilize_SI->Block_Na Nerve_Inhibit Nerve Inhibition Block_Na->Nerve_Inhibit Nerve_Inhibit->Paralysis

Caption: Logical relationship between the two proposed modes of action for this compound.

Conclusion

The mode of action of this compound represents a significant development in insecticide science. While initial studies correctly identified its neurotoxic properties and an effect on voltage-gated sodium channels, subsequent, more sensitive research has compellingly demonstrated that its primary target is the vesicular acetylcholine transporter. This potent inhibition of VAChT, a novel target for commercial insecticides, provides a new tool for pest management, particularly in strategies for mitigating the development of resistance to existing insecticide classes. The dual-target nature, albeit with vastly different potencies, underscores the complexity of xenobiotic interactions in biological systems and highlights the importance of continued research to refine our understanding of insecticide modes of action.

References

An In-depth Technical Guide on the Inhibition of Vesicular Acetylcholine Transporter by Oxazosulfyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazosulfyl, a novel insecticide from the pyridine alkylsulfone chemical class, has been identified as a potent inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2] This mode of action represents a significant departure from the previously hypothesized target, the voltage-gated sodium channel (VGSC).[2][3] As a result of this discovery, the Insecticide Resistance Action Committee (IRAC) has classified this compound into a new and distinct class, Group 37, highlighting its unique mechanism.[1] This technical guide provides a comprehensive overview of the core scientific findings related to this compound's inhibition of VAChT, including its mechanism of action, quantitative data on its potency, and detailed protocols for the key experiments that have elucidated its function.

Mechanism of Action: Inhibition of Cholinergic Synaptic Transmission

The primary target of this compound is the vesicular acetylcholine transporter (VAChT), a critical protein in the cholinergic nervous system of insects.[2][4] VAChT is responsible for actively transporting acetylcholine (ACh) from the cytoplasm of the presynaptic neuron into synaptic vesicles. This process is essential for the storage and subsequent release of ACh into the synaptic cleft upon the arrival of an action potential.

By inhibiting VAChT, this compound prevents the loading of acetylcholine into synaptic vesicles.[2][4] This leads to a depletion of the readily releasable pool of the neurotransmitter. Consequently, even when the presynaptic neuron fires, the amount of ACh released into the synapse is significantly reduced, leading to a failure of cholinergic synaptic transmission.[2][4] This disruption of nerve signaling results in paralysis and ultimately the death of the insect.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_synthesis->VAChT ACh Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle Pumps ACh into vesicle Action_Potential Action Potential Arrives Ca_channel Voltage-gated Ca2+ Channel Action_Potential->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vesicle_Fusion Vesicle Fusion and ACh Release Ca_influx->Vesicle_Fusion Triggers ACh_in_cleft ACh Vesicle_Fusion->ACh_in_cleft This compound This compound This compound->VAChT Inhibits ACh_Receptor Acetylcholine Receptor ACh_in_cleft->ACh_Receptor Binds Postsynaptic_Potential Postsynaptic Potential ACh_Receptor->Postsynaptic_Potential Generates

Figure 1: Signaling pathway of cholinergic transmission and the inhibitory action of this compound.

Quantitative Data: Potency of this compound

While a precise IC50 or Kd value for the inhibition of VAChT by this compound is not publicly available, studies have demonstrated a significantly higher potency for this target compared to the voltage-gated sodium channel (VGSC).

Target SiteParameterValueSpeciesReference
Vesicular Acetylcholine Transporter (VAChT)Kd of [3H]-A1Low nanomolarLucilia sericata (green bottle fly)[2][4]
Vesicular Acetylcholine Transporter (VAChT)Relative Potency~5000x greater than for VGSCLucilia sericata (green bottle fly)[2][4]
Voltage-gated Sodium Channel (VGSC)IC5012.3 µMBlattella germanica (German cockroach)[3][4]

Experimental Protocols

The following sections detail the methodologies for the key experiments that have been instrumental in identifying and characterizing the mode of action of this compound. It is important to note that the specific protocols used in the primary research by Goodchild et al. (2024) are not publicly available; therefore, the following are representative protocols for these experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to VAChT. A radiolabeled ligand, such as the tritiated alkylsulfone compound [3H]-A1 mentioned in the literature, or a known VAChT ligand like [3H]-vesamicol, is used to compete with this compound for binding to membrane fractions rich in VAChT.[2][4]

Representative Protocol:

  • Membrane Preparation:

    • Homogenize insect heads (e.g., Lucilia sericata) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a microplate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-A1 or [3H]-vesamicol), and varying concentrations of this compound.

    • To determine non-specific binding, include a set of wells with a high concentration of a known VAChT inhibitor (e.g., vesamicol).

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Start homogenize Homogenize Insect Heads start->homogenize end End low_speed_centrifuge Low-Speed Centrifugation homogenize->low_speed_centrifuge high_speed_centrifuge High-Speed Centrifugation low_speed_centrifuge->high_speed_centrifuge wash Wash and Resuspend high_speed_centrifuge->wash incubate Incubate Membranes with Radioligand and this compound wash->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation Liquid Scintillation Counting filter_wash->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_data Plot Data and Determine IC50 calc_binding->plot_data plot_data->end

Figure 2: Experimental workflow for a radioligand binding assay.

Electrophysiological Recordings

Electrophysiological studies have provided direct evidence of the disruptive effect of this compound on synaptic function in insects.

This experiment measures the effect of this compound on the nerve activity originating from the cerci, which are sensory organs in the American cockroach that detect air currents.

Representative Protocol:

  • Animal Preparation:

    • Anesthetize an adult American cockroach (Periplaneta americana) by cooling.

    • Immobilize the cockroach, ventral side up, on a dissecting dish.

    • Dissect the abdomen to expose the ventral nerve cord.

  • Recording Setup:

    • Place a recording electrode (e.g., a suction electrode or a pair of silver wire hooks) on the ventral nerve cord.

    • Place a reference electrode in the abdomen.

    • Amplify and filter the recorded neural signals.

  • Experimental Procedure:

    • Record the spontaneous and evoked (by air puffs to the cerci) afferent nerve activity.

    • Apply a saline solution containing a known concentration of this compound to the exposed nerve cord.

    • Continuously record the nerve activity and observe any changes in the frequency and amplitude of the action potentials.

The giant-fiber system in Drosophila melanogaster is a well-characterized neural circuit that mediates an escape response. This experiment assesses the effect of this compound on cholinergic transmission at a central synapse.

Representative Protocol:

  • Fly Preparation:

    • Anesthetize an adult Drosophila and fix it to a slide.

    • Insert stimulating electrodes into the brain and a ground electrode into the abdomen.

    • Insert recording electrodes into the tergotrochanteral muscle (TTM) and the dorsal longitudinal muscles (DLMs), which are postsynaptic to the giant fiber pathway.

  • Recording and Stimulation:

    • Stimulate the giant fiber neurons in the brain with short voltage pulses.

    • Record the resulting excitatory postsynaptic potentials (EPSPs) in the TTM and DLMs.

    • Apply this compound, either through topical application or by feeding, and monitor the changes in the amplitude and latency of the EPSPs.

mEPSCs are small postsynaptic currents that result from the spontaneous release of single vesicles of neurotransmitter. This experiment provides insight into the effect of this compound on the fundamental units of synaptic transmission.

Representative Protocol:

  • Larval Dissection:

    • Dissect a third-instar Drosophila larva in a saline solution to expose the body wall muscles and the innervating motor neurons.

  • Recording Setup:

    • Perform whole-cell voltage-clamp recordings from an identified muscle fiber (e.g., muscle 6).

    • Record the spontaneous mEPSCs.

  • Experimental Procedure:

    • Bath-apply a saline solution containing this compound to the preparation.

    • Continuously record the mEPSCs and analyze the changes in their frequency and amplitude. A decrease in frequency would suggest a presynaptic site of action, consistent with the inhibition of VAChT.

cluster_prep Animal Preparation cluster_recording Recording and Treatment cluster_analysis Data Analysis start Start dissect Dissect Insect to Expose Nervous System start->dissect end End setup_electrodes Position Stimulating and Recording Electrodes dissect->setup_electrodes record_baseline Record Baseline Neural Activity setup_electrodes->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_treatment Record Post-Treatment Neural Activity apply_this compound->record_treatment analyze_data Analyze Changes in Synaptic Potentials/Currents (Amplitude, Frequency) record_treatment->analyze_data analyze_data->end

Figure 3: Generalized experimental workflow for electrophysiological recordings.

Logical Framework for Mode of Action Determination

The determination of VAChT as the primary target of this compound is based on a logical progression of experimental evidence that points away from the initially suspected VGSC and towards the cholinergic system.

initial_hypothesis Initial Hypothesis: Primary target is VGSC evidence2 Electrophysiology: Demonstrated effect on VGSC (IC50 = 12.3 µM) initial_hypothesis->evidence2 vacht_hypothesis New Hypothesis: Primary target is VAChT evidence3 Ligand Binding Assay: Inhibition of [3H]-A1 binding to VAChT is ~5000x more potent than effect on VGSC vacht_hypothesis->evidence3 evidence4 Electrophysiology: - Depression of cercal afferent activity - Block of cholinergic PSPs - Abolition of mEPSCs vacht_hypothesis->evidence4 evidence1 Observation: Symptoms consistent with neurotoxicity (paralysis) evidence1->initial_hypothesis evidence2->vacht_hypothesis Discrepancy in potency leads to conclusion Conclusion: Primary mode of action is inhibition of VAChT evidence3->conclusion evidence4->conclusion evidence5 IRAC Classification: New group (37) for VAChT inhibitors conclusion->evidence5 Confirmed by

Figure 4: Logical relationship of evidence supporting VAChT inhibition by this compound.

Conclusion

References

An In-Depth Technical Guide on the Secondary Target of Oxazosulfyl: Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazosulfyl, a novel sulfyl insecticide, has been identified as a potent agent for pest control. While its primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT), significant research has also elucidated a secondary, yet crucial, interaction with voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth exploration of this secondary target, detailing the mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize this interaction. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the off-target effects of this compound, which is critical for both resistance management strategies and the development of future insecticides.

Introduction

This compound is the first of a new class of sulfyl insecticides with broad-spectrum activity.[1] Initially, its mechanism of action was investigated in the context of its effects on the nervous system, leading to the discovery of its interaction with voltage-gated sodium channels.[2] Subsequent research, however, has provided compelling evidence that the primary target of this compound is the vesicular acetylcholine transporter (VAChT).[1][3] This has led to the classification of this compound by the Insecticide Resistance Action Committee (IRAC) into its own unique class, Group 37.[4][5]

Despite the confirmation of VAChT as the primary target, the effects of this compound on VGSCs remain a significant area of study. Understanding these secondary interactions is paramount for a complete toxicological profile and for predicting potential synergistic or antagonistic effects with other neurotoxic agents. This guide focuses specifically on the secondary target of this compound, providing a detailed technical overview of its interaction with voltage-gated sodium channels.

Primary Mode of Action: Vesicular Acetylcholine Transporter (VAChT) Inhibition

To contextualize the secondary target, it is essential to briefly describe the primary mode of action of this compound. The insecticide is a potent inhibitor of the vesicular acetylcholine transporter (VAChT).[1][6] VAChT is responsible for loading acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission.[1] By inhibiting VAChT, this compound disrupts this process, leading to a reduction in cholinergic synaptic transmission efficiency, which ultimately results in paralysis and death of the insect.[1][3] Studies have shown that this compound inhibits VAChT with a potency approximately 5000 times greater than its effect on voltage-gated sodium channels.[1]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh VAChT Vesicular Acetylcholine Transporter (VAChT) ACh->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ACh Loading ACh_release ACh Release Synaptic_Vesicle->ACh_release This compound This compound This compound->VAChT Inhibition ACh_receptor Acetylcholine Receptor ACh_release->ACh_receptor

Figure 1: Simplified signaling pathway of this compound's primary mode of action on the vesicular acetylcholine transporter (VAChT).

Secondary Target: Voltage-Gated Sodium Channels (VGSCs)

Mechanism of Action

This compound has been demonstrated to act as a state-dependent blocker of insect voltage-gated sodium channels.[3] Specifically, it binds to and stabilizes the slow-inactivated state of the channel.[2][3] This action results in the inhibition of sodium currents, leading to a depression of spontaneous nerve activity and contributing to the paralytic symptoms observed in poisoned insects.[3] The effect is similar to that of other sodium channel blocker insecticides, such as indoxacarb.[7]

The preference of this compound for the slow-inactivated state means that its blocking effect is enhanced by prolonged depolarization of the nerve membrane. This state-dependent inhibition is a key feature of its interaction with VGSCs.

VGSC_resting VGSC (Resting State) VGSC_open VGSC (Open State) VGSC_resting->VGSC_open Depolarization VGSC_open->VGSC_resting Repolarization VGSC_fast_inactivated VGSC (Fast-Inactivated State) VGSC_open->VGSC_fast_inactivated Fast Inactivation VGSC_fast_inactivated->VGSC_resting Repolarization VGSC_slow_inactivated VGSC (Slow-Inactivated State) VGSC_fast_inactivated->VGSC_slow_inactivated Prolonged Depolarization VGSC_slow_inactivated->VGSC_resting Repolarization (Recovery) Stabilized_complex Stabilized Slow-Inactivated State Complex VGSC_slow_inactivated->Stabilized_complex Binding This compound This compound This compound->VGSC_slow_inactivated Inhibition Inhibition of Sodium Current Stabilized_complex->Inhibition

Figure 2: Proposed mechanism of this compound's state-dependent blockage of voltage-gated sodium channels (VGSCs).

Quantitative Data

The interaction of this compound with VGSCs has been quantified through electrophysiological studies. The following tables summarize the key findings from research on German cockroach (Blattella germanica) VGSCs expressed in Xenopus oocytes.

Table 1: Inhibitory Concentration of this compound on Slow-Inactivated Sodium Channels

CompoundIC50 (μM)
This compound12.28
DCJW (active form of indoxacarb)3.11

Data from Suzuki et al., 2021[3]

Table 2: Effect of this compound on the Recovery from Slow Inactivation of VGSCs

TreatmentRecovery from Slow Inactivation
UntreatedNormal recovery
100 μM this compoundSignificantly delayed

Data from Suzuki et al., 2021[3]

Experimental Protocols

The characterization of this compound's effect on VGSCs primarily relies on the two-electrode voltage clamp (TEVC) technique using the Xenopus oocyte expression system.

Key Experimental Steps:

  • cRNA Preparation: The mRNA encoding the German cockroach voltage-gated sodium channel (BgNav1) is synthesized in vitro.

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and defolliculated. A specific amount of the BgNav1 cRNA is then injected into each oocyte.

  • Incubation: The injected oocytes are incubated for several days to allow for the expression of the sodium channels on the oocyte membrane.

  • Two-Electrode Voltage Clamp (TEVC) Recordings:

    • An oocyte expressing the VGSCs is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is held at a specific level (e.g., -100 mV).

    • A series of voltage pulses are applied to elicit sodium currents and to study the different states of the channel (resting, open, fast-inactivated, and slow-inactivated).

    • This compound is applied to the bath, and the changes in sodium currents are recorded and analyzed.

  • Data Analysis: The recorded currents are analyzed to determine the effects of this compound on various channel parameters, such as the current amplitude, activation and inactivation kinetics, and recovery from inactivation. The concentration-response relationship is determined to calculate the IC50 value.

cluster_preparation Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis cRNA BgNav1 cRNA Synthesis Injection cRNA Microinjection into Oocyte cRNA->Injection Oocyte_prep Xenopus Oocyte Harvesting & Preparation Oocyte_prep->Injection Incubation Incubation for Channel Expression Injection->Incubation TEVC_setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_setup Voltage_protocol Application of Voltage-Clamp Protocols TEVC_setup->Voltage_protocol Oxazosulfyl_app Application of This compound Voltage_protocol->Oxazosulfyl_app Data_acquisition Recording of Sodium Currents Oxazosulfyl_app->Data_acquisition Data_analysis Analysis of Current Kinetics & Amplitude Data_acquisition->Data_analysis IC50_calc IC50 Calculation Data_analysis->IC50_calc

Figure 3: Experimental workflow for the two-electrode voltage clamp (TEVC) assay to study the effects of this compound on VGSCs.

Discussion and Conclusion

The interaction of this compound with voltage-gated sodium channels, while secondary to its potent inhibition of VAChT, is a noteworthy aspect of its toxicological profile. The state-dependent blockage of VGSCs, particularly the stabilization of the slow-inactivated state, contributes to the overall neurotoxic effects observed in insects.

For researchers in the field of insecticide discovery and development, the dual targets of this compound present both challenges and opportunities. The off-target effects on VGSCs need to be considered when evaluating the potential for resistance development. Insects with mutations in the VGSC gene, which confer resistance to other classes of insecticides, may exhibit altered susceptibility to this compound.

Furthermore, the elucidation of this secondary mechanism of action provides a more complete understanding of the insecticidal properties of the sulfyl class. This knowledge can be leveraged in the design of novel insecticides with improved target specificity and reduced off-target effects. It also opens avenues for exploring potential synergistic combinations of insecticides that target different sites within the insect nervous system.

References

Synthesis Pathway of Oxazosulfyl Technical Grade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide developed by Sumitomo Chemical, belonging to the sulfyl class of insecticides. It exhibits potent activity against a range of rice pests. This technical guide provides a detailed overview of the synthesis pathway for technical grade this compound, compiled from available scientific literature and patent documentation. The synthesis is a multi-step process involving the construction of a substituted picolinic acid, followed by amide coupling, benzoxazole formation, and a final oxidation step.

Core Synthesis Pathway

The synthesis of this compound can be broadly categorized into the formation of two key intermediates, 3-(ethylsulfonyl)pyridine-2-carboxylic acid and 2-amino-4-(trifluoromethylsulfonyl)phenol, followed by their condensation and subsequent oxidation.

Overall Synthesis Scheme

Synthesis_Pathway SM1 3-Chloro-2-cyanopyridine Int1 3-(Ethylthio)-2-cyanopyridine SM1->Int1 1. Ethanethiol, Base SM2 2-Amino-4-(trifluoromethylthio)phenol Int3 N-(2-Hydroxy-5-(trifluoromethylthio)phenyl)-3-(ethylthio)picolinamide SM2->Int3 Int2 3-(Ethylthio)pyridine-2-carboxylic acid Int1->Int2 2. Hydrolysis Int2->Int3 3. Amide Coupling Int4 2-(3-(Ethylthio)pyridin-2-yl)-5-(trifluoromethylthio)benzoxazole Int3->Int4 4. Cyclization Product This compound Int4->Product 5. Oxidation

Caption: Overall synthesis scheme for this compound.

Detailed Experimental Protocols and Data

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Step 1 & 2: Synthesis of 3-(Ethylthio)pyridine-2-carboxylic acid

This intermediate is synthesized from 3-chloro-2-cyanopyridine in a two-step process.

Experimental Protocol:

  • Synthesis of 3-(Ethylthio)-2-cyanopyridine: To a solution of 3-chloro-2-cyanopyridine in a suitable solvent such as dimethylformamide (DMF), sodium ethanethiolate is added portion-wise at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified.

  • Hydrolysis to 3-(Ethylthio)pyridine-2-carboxylic acid: The resulting 3-(ethylthio)-2-cyanopyridine is subjected to hydrolysis using a strong base, such as sodium hydroxide, in an aqueous solution. The mixture is heated to reflux to drive the reaction to completion. After cooling, the solution is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.

StepReactantsReagents/SolventsTemperature (°C)Reaction Time (h)Yield (%)
13-Chloro-2-cyanopyridineSodium ethanethiolate, DMF254-6~90
23-(Ethylthio)-2-cyanopyridineSodium hydroxide, Water1008-12~85
Step 3: Amide Coupling

The synthesized picolinic acid derivative is coupled with 2-amino-4-(trifluoromethylthio)phenol.

Experimental Protocol:

A mixture of 3-(ethylthio)pyridine-2-carboxylic acid and a coupling agent, such as thionyl chloride or a carbodiimide, in an anhydrous aprotic solvent like toluene is stirred to form the acid chloride or an activated ester. To this mixture, 2-amino-4-(trifluoromethylthio)phenol is added, and the reaction is stirred, often in the presence of a base (e.g., triethylamine) to scavenge the acid byproduct, until the amide formation is complete. The product is isolated by filtration or extraction.

ReactantsCoupling AgentSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
3-(Ethylthio)pyridine-2-carboxylic acid, 2-Amino-4-(trifluoromethylthio)phenolThionyl ChlorideTolueneTriethylamine80-1006-8~80-85
Step 4: Benzoxazole Ring Formation (Cyclization)

The amide intermediate undergoes intramolecular cyclization to form the benzoxazole ring.

Experimental Protocol:

The N-(2-hydroxy-5-(trifluoromethylthio)phenyl)-3-(ethylthio)picolinamide is heated in a high-boiling point solvent, such as polyphosphoric acid (PPA) or a mixture of phosphorus oxychloride in a suitable solvent. The elevated temperature promotes the dehydration and subsequent ring closure to form the benzoxazole derivative. The product is then isolated by pouring the reaction mixture into water and collecting the precipitate.

IntermediateReagent/SolventTemperature (°C)Reaction Time (h)Yield (%)
N-(2-Hydroxy-5-(trifluoromethylthio)phenyl)-3-(ethylthio)picolinamidePolyphosphoric Acid150-1803-5~75-80
Step 5: Oxidation to this compound

The final step is the oxidation of both sulfur atoms to their corresponding sulfonyl groups.

Experimental Protocol:

The intermediate, 2-(3-(ethylthio)pyridin-2-yl)-5-(trifluoromethylthio)benzoxazole, is dissolved in a suitable solvent like acetic acid or dichloromethane. An oxidizing agent, such as hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise while controlling the temperature. The reaction is monitored until the complete oxidation of both thioether moieties. The final product, this compound, is then isolated by crystallization or chromatographic purification.

IntermediateOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
2-(3-(Ethylthio)pyridin-2-yl)-5-(trifluoromethylthio)benzoxazolem-CPBADichloromethane0-254-6~70-75

Industrial Manufacturing Process Workflow

An alternative industrial synthesis route has been developed to improve safety and cost-effectiveness.[1] This process avoids the use of the malodorous ethanethiol and introduces the trifluoromethanesulfonyl group at a later stage.

Industrial_Workflow Start Starting Materials (Pyridine & Aniline derivatives) Step1 Substitution with Sodium Ethanesulfinate Start->Step1 QC1 In-process Quality Control Step1->QC1 Step2 Amide Coupling & Cyclization QC2 In-process Quality Control Step2->QC2 Step3 Introduction of Trifluoromethylthio Group QC3 In-process Quality Control Step3->QC3 Step4 Final Oxidation Purification Purification & Drying Step4->Purification QC1->Step2 QC2->Step3 QC3->Step4 FinalProduct Technical Grade this compound FinalQC Final Quality Control & Packaging FinalProduct->FinalQC Purification->FinalProduct

Caption: Industrial manufacturing workflow for this compound.

This industrial process prioritizes the use of less hazardous reagents and potentially more efficient one-pot procedures for certain steps. The introduction of the trifluoromethanesulfonyl group in a later step might involve the use of reagents like the Ruppert-Prakash reagent (TMSCF3).[1]

Conclusion

The synthesis of technical grade this compound is a well-defined process involving several key chemical transformations. This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and quantitative data where available. The development of an optimized industrial manufacturing process highlights the continuous efforts to improve the safety, efficiency, and cost-effectiveness of producing this important insecticide. Researchers and professionals in drug development can utilize this information for further studies and process optimization.

References

Metabolic Fate of Oxazosulfyl in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide belonging to the "Sulfyl" chemical class, characterized by its ethylsulfonyl moiety. It is effective against a broad spectrum of major rice insect pests.[1] Understanding the metabolic fate of this compound in soil and water is crucial for assessing its environmental impact and ensuring its safe and sustainable use in agriculture. This technical guide provides an in-depth overview of the degradation of this compound in these environmental compartments, including its degradation pathways, key metabolites, and the experimental protocols used for their study.

Data Presentation: Degradation Kinetics

The persistence of this compound in soil and water is determined by its degradation half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize the available quantitative data on the degradation kinetics of this compound.

Table 1: Degradation Half-life of this compound in Water

ConditionpHTemperature (°C)Half-life (days)Primary Degradation Pathway
Hydrolysis425≥ 365-
Hydrolysis725≥ 365-
Hydrolysis925281Cleavage of the oxazole ring
Photodegradation (Buffer)7Not Specified331-
Photodegradation (Natural Water)Not SpecifiedNot Specified156Cleavage of the oxazole ring

Source:[1]

Table 2: Degradation Half-life of this compound in Soil

ConditionSoil TypeTemperature (°C)Half-life (days)Primary Degradation Pathway
AerobicNot Specified25≥ 2000Cleavage of the oxazole ring
Flooded AerobicNot Specified25~1000Cleavage of the oxazole ring

Source:[1]

Metabolic Pathways

The primary metabolic pathway for this compound in both soil and water involves the cleavage of the oxazole ring.[1] This initial cleavage leads to the formation of intermediate metabolites that are likely further degraded. The following diagram illustrates the proposed initial step in the degradation of this compound.

Oxazosulfyl_Degradation This compound This compound Metabolite1 Metabolite A (Oxazole Ring Cleavage Product) This compound->Metabolite1 Hydrolysis / Photolysis / Microbial Action Further_Degradation Further Degradation Products Metabolite1->Further_Degradation

Caption: Proposed initial degradation step of this compound.

Experimental Protocols

The study of the metabolic fate of this compound in soil and water typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). These protocols often involve the use of radiolabeled compounds to trace the parent molecule and its metabolites.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of aerobic degradation of this compound in soil.

1. Test System:

  • Soil: Fresh, sieved (<2 mm) soil, typically a sandy loam or silt loam, with known characteristics (pH, organic carbon content, microbial biomass).

  • Test Substance: ¹⁴C-labeled this compound of known radiochemical purity, dissolved in a suitable solvent.

  • Apparatus: Incubation flasks (e.g., biometer flasks) that allow for the maintenance of aerobic conditions and trapping of volatile metabolites like ¹⁴CO₂.

2. Experimental Procedure:

  • Application: The ¹⁴C-Oxazosulfyl solution is applied evenly to the soil samples. The application rate should be relevant to the recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.

  • Sampling: Duplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites. Multiple extractions may be necessary to ensure high recovery.

  • Analysis:

    • The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and metabolites.

    • The identity of the metabolites is confirmed using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The amount of ¹⁴CO₂ produced is measured by liquid scintillation counting of the trapping solution.

    • Non-extractable (bound) residues are quantified by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

3. Data Analysis:

  • The concentration of this compound and its metabolites is plotted against time.

  • The degradation half-life (DT50) and other kinetic parameters are calculated using appropriate models (e.g., first-order kinetics).

  • A mass balance is established at each sampling point to account for the distribution of radioactivity.

Aerobic_Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Sample Select and Characterize Soil Application Apply 14C-Oxazosulfyl to Soil Soil_Sample->Application Radiolabeled_this compound Prepare 14C-Oxazosulfyl Solution Radiolabeled_this compound->Application Incubation Incubate in the Dark (Controlled Temp & Moisture) Application->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Volatiles Trap and Quantify 14CO2 Incubation->Volatiles Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-Radioactivity Detection Extraction->Quantification Identification LC-MS/MS Extraction->Identification Bound_Residues Combustion Analysis Extraction->Bound_Residues Kinetics Calculate Degradation Kinetics (DT50) Quantification->Kinetics Mass_Balance Establish Mass Balance Quantification->Mass_Balance Pathway Elucidate Degradation Pathway Identification->Pathway Volatiles->Mass_Balance Bound_Residues->Mass_Balance

Caption: Experimental workflow for an aerobic soil metabolism study.

Hydrolysis Study in Water (Adapted from OECD Guideline 111)

This study determines the rate of abiotic degradation of this compound in aqueous solutions at different pH values.

1. Test System:

  • Water: Sterile, buffered aqueous solutions at pH 4, 7, and 9.

  • Test Substance: ¹⁴C-labeled this compound.

  • Apparatus: Sterile test vessels kept in the dark at a constant temperature.

2. Experimental Procedure:

  • Application: ¹⁴C-Oxazosulfyl is added to the buffered solutions to achieve a known initial concentration.

  • Incubation: The solutions are incubated in the dark at a controlled temperature (e.g., 25°C).

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: The concentration of ¹⁴C-Oxazosulfyl and any degradation products is determined by HPLC with a radioactivity detector. Metabolite identification is performed using LC-MS/MS.

3. Data Analysis:

  • Degradation rates and half-lives are calculated for each pH.

Hydrolysis_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Buffer_Solutions Prepare Sterile Buffer Solutions (pH 4, 7, 9) Application Add 14C-Oxazosulfyl to Buffers Buffer_Solutions->Application Radiolabeled_this compound Prepare 14C-Oxazosulfyl Solution Radiolabeled_this compound->Application Incubation Incubate in the Dark (Controlled Temp) Application->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Quantification HPLC-Radioactivity Detection Sampling->Quantification Identification LC-MS/MS Sampling->Identification Kinetics Calculate Hydrolysis Rate & Half-life Quantification->Kinetics

Caption: Experimental workflow for a hydrolysis study.

Conclusion

The available data indicate that this compound is a persistent molecule in soil, particularly under aerobic conditions, with a half-life of over five years. In water, its degradation is pH-dependent, being more rapid under alkaline conditions. Photodegradation in natural water also contributes to its dissipation. The primary degradation mechanism is the cleavage of the oxazole ring. Further research is needed to fully elucidate the structures of the various metabolites and their potential biological activity. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such environmental fate studies.

References

Oxazosulfyl: An In-Depth Technical Guide to its Photostability and Hydrolysis Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide developed by Sumitomo Chemical Co., Ltd., belonging to the sulfyl chemical class.[1] It is effective against a range of rice insect pests.[1] Understanding the environmental fate of a pesticide, including its stability to light (photostability) and water (hydrolysis), is crucial for assessing its persistence, potential for bioaccumulation, and overall environmental impact. This technical guide provides a comprehensive overview of the available laboratory data on the photostability and hydrolysis of this compound.

The information presented herein is primarily derived from studies conducted by the manufacturer, Sumitomo Chemical Co., Ltd., as detailed in their research and development reports. While these reports provide key data on the degradation half-lives and primary degradation pathways, detailed experimental protocols and the specific structures of all degradation products are not extensively available in the public domain. The studies were likely conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which provide standardized methods for testing the environmental fate of chemicals.[2][3][4]

Data Presentation

The stability of this compound under various laboratory conditions is summarized in the tables below. This data is essential for predicting its behavior in aquatic environments.

Table 1: Hydrolytic Stability of this compound
pHTemperature (°C)Half-life (DT₅₀)Degradation Pathway
425≥ 1 yearStable
725≥ 1 yearStable
925281 daysCleavage of the oxazole ring

Data sourced from Sumitomo Chemical Co., Ltd. research report.[1]

Table 2: Photolytic Stability of this compound
MediumLight SourceTemperature (°C)Half-life (DT₅₀)
Buffer Solution (pH not specified)Simulated SunlightNot Specified331 days

Data sourced from Sumitomo Chemical Co., Ltd. research report.[1]

Experimental Protocols

While specific, detailed experimental protocols for the studies on this compound are not publicly available, this section outlines the likely methodologies based on standard OECD guidelines for chemical testing.

Hydrolysis Study (Likely based on OECD Guideline 111)

The hydrolysis of this compound was likely investigated as a function of pH.[1] Standard protocols for such studies involve the following steps:

  • Test Substance: 14C-labeled this compound was used to trace the parent compound and its degradation products.[1]

  • Buffer Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 were prepared.

  • Incubation: The test substance was added to the buffer solutions and incubated in the dark at a constant temperature (25°C) to prevent photodegradation.[1]

  • Sampling: Aliquots were taken at various time intervals.

  • Analysis: The concentration of this compound and its degradation products were likely determined using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. Identification of degradation products would typically involve techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Photostability Study (Likely based on OECD Guideline 316)

The photostability of this compound in water was assessed to determine its degradation under simulated sunlight. A typical protocol would include:

  • Test Substance: 14C-labeled this compound was likely used.[1]

  • Aqueous Medium: The test substance was dissolved in a sterile buffer solution.

  • Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters, would have been used.[2][5]

  • Incubation: The test solutions were irradiated at a controlled temperature. Dark controls, kept at the same temperature but protected from light, would have been run in parallel to differentiate between hydrolytic and photolytic degradation.

  • Sampling and Analysis: Samples were collected at set intervals and analyzed, likely using HPLC with radioactivity detection and LC-MS for product identification.

Degradation Pathways

The primary degradation pathway for this compound under both hydrolytic (alkaline conditions) and photolytic conditions is reported to be the cleavage of the oxazole ring.[1] While the exact structures of the resulting degradation products are not specified in the available literature, a generalized pathway can be proposed.

Hydrolysis and Photolysis Degradation Workflow

The following diagram illustrates the general experimental workflow to determine the degradation of this compound.

G cluster_prep Sample Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis A This compound (14C-labeled) B Buffer Solution (pH 4, 7, 9) A->B Hydrolysis C Sterile Aqueous Solution A->C Photolysis D Incubation in Dark (25°C) B->D E Irradiation (Simulated Sunlight) C->E F Dark Control C->F G Sampling at Time Intervals D->G E->G F->G H Quantification (HPLC) G->H I Product Identification (LC-MS) H->I J Half-life (DT50) Calculation I->J

Caption: General experimental workflow for hydrolysis and photolysis studies.

Proposed Degradation Pathway of this compound

The cleavage of the oxazole ring in this compound would likely result in the formation of two main fragments. The following diagram illustrates this proposed degradation.

G cluster_degradation Degradation Process cluster_products Primary Degradation Products parent This compound hydrolysis Hydrolysis (pH 9) parent->hydrolysis photolysis Photolysis parent->photolysis prod1 Pyridine Derivative hydrolysis->prod1 Oxazole Ring Cleavage prod2 Benzene Derivative hydrolysis->prod2 Oxazole Ring Cleavage photolysis->prod1 Oxazole Ring Cleavage photolysis->prod2 Oxazole Ring Cleavage

Caption: Proposed primary degradation pathway of this compound.

Conclusion

Based on the available laboratory data, this compound is stable to hydrolysis under acidic and neutral conditions, with a half-life of over a year.[1] Under alkaline conditions (pH 9), it degrades with a half-life of 281 days.[1] The compound is also relatively stable to photolysis in aqueous solutions, with a half-life of 331 days.[1] The primary degradation mechanism in both cases is the cleavage of the oxazole ring.[1] This information suggests that in aquatic environments, this compound is likely to be persistent, particularly in neutral to acidic waters and in the absence of significant microbial degradation. Further research, including the identification and toxicological assessment of its degradation products, would provide a more complete picture of its environmental fate and impact.

References

Ecotoxicological Profile of Oxazosulfyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Effects of the Novel Insecticide Oxazosulfyl on Non-target Aquatic Organisms

Introduction

This compound is a novel insecticide belonging to the sulfyl chemical class, developed by Sumitomo Chemical. It exhibits a broad spectrum of activity against major rice pests, including those resistant to existing insecticides. Its unique mode of action and efficacy make it a significant new tool in crop protection. However, the introduction of any new pesticide into the environment necessitates a thorough evaluation of its potential impacts on non-target organisms. This technical guide provides a comprehensive overview of the known ecotoxicological effects of this compound on non-target aquatic organisms, with a focus on data relevant to researchers, scientists, and drug development professionals.

Chemical Identity

PropertyValue
Common Name This compound
IUPAC Name 2-[3-(ethylsulfonyl)pyridin-2-yl]-5-[(trifluoromethyl)sulfonyl]-1,3-benzoxazole[1][2]
CAS Number 1616678-32-0[1][3]
Chemical Formula C₁₅H₁₁F₃N₂O₅S₂[1][3]
Molecular Weight 420.38 g/mol [1]
Chemical Structure

Mode of Action in Non-Target Aquatic Organisms

The primary mode of action of this compound in target insect pests is the inhibition of the vesicular acetylcholine transporter (VAChT). This disruption of cholinergic synaptic transmission leads to a reduction in nerve activity, paralysis, and eventual death of the insect[4][5][6][7]. Additionally, this compound has been shown to act as a state-dependent blocker of voltage-gated sodium channels (VGSCs), binding to and stabilizing the slow-inactivated state of these channels, which further contributes to the depression of nerve activity[5][8][9][10][11]. While the specific molecular interactions in non-target aquatic organisms have not been as extensively studied, it is presumed that a similar mode of action, particularly on the nervous systems of aquatic invertebrates, is responsible for the observed toxic effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) VAChT Vesicular Acetylcholine Transporter (VAChT) ACh->VAChT transport Vesicle Synaptic Vesicle VAChT->Vesicle loading ACh_released ACh Vesicle->ACh_released Exocytosis (blocked due to lack of ACh) Oxazosulfyl_presynaptic This compound Oxazosulfyl_presynaptic->VAChT Inhibition AChR Acetylcholine Receptor (AChR) ACh_released->AChR binding Depolarization Depolarization AChR->Depolarization leads to Na_channel Voltage-Gated Na+ Channel Paralysis Paralysis Na_channel->Paralysis leads to (prolonged inactivation) Oxazosulfyl_postsynaptic This compound Oxazosulfyl_postsynaptic->Na_channel Blocks (slow-inactivated state) Depolarization->Na_channel opens

Diagram 1: Dual Mode of Action of this compound in Invertebrates.

Ecotoxicological Data

The following tables summarize the available quantitative data on the acute ecotoxicity of this compound to various non-target aquatic organisms. It is important to note the distinction between the technical grade (TG) active ingredient and formulated products, such as the 3.0% granular (GR) formulation, as their toxicity profiles can differ significantly.

Acute Toxicity to Aquatic Invertebrates
SpeciesActive Ingredient/FormulationEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)This compound Technical Grade48-hour EC₅₀ (Immobilization)> 8.0[4]
Daphnia magna (Water Flea)This compound 3.0% GR48-hour EC₅₀ (Immobilization)> 1000[4]
Chironomus yoshimatsui (Midge)This compound Technical Grade48-hour EC₅₀0.036[4]
Acute Toxicity to Fish
SpeciesActive Ingredient/FormulationEndpointValue (mg/L)Reference
Cyprinus carpio (Common Carp)This compound Technical Grade96-hour LC₅₀> 7.9[4]
Cyprinus carpio (Common Carp)This compound 3.0% GR96-hour LC₅₀> 1000[4]
Toxicity to Aquatic Plants
SpeciesActive Ingredient/FormulationEndpointValue (mg/L)Reference
Raphidocelis subcapitata (Green Alga)This compound Technical Grade72-hour ErC₅₀ (Growth Rate Inhibition)2.2[4]
Raphidocelis subcapitata (Green Alga)This compound 3.0% GR72-hour ErC₅₀ (Growth Rate Inhibition)100[4]
Chronic Toxicity Data

Currently, there is a lack of publicly available data on the chronic toxicity (e.g., No-Observed-Effect Concentration, NOEC) of this compound to non-target aquatic organisms. Such data is crucial for a comprehensive environmental risk assessment and for understanding the potential long-term impacts of this insecticide on aquatic ecosystems.

Toxicity to Amphibians

No specific studies on the ecotoxicological effects of this compound on amphibians have been identified in the public domain at the time of this report. This represents a significant data gap, as amphibians are known to be particularly sensitive to pesticide exposure.

Experimental Protocols

While the specific, detailed experimental protocols for the ecotoxicological studies of this compound are not publicly available, they are likely to have followed standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized descriptions of the probable methodologies based on these standard guidelines.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period.

  • Test Organism: A recommended fish species, such as Cyprinus carpio (Common Carp) or Oncorhynchus mykiss (Rainbow Trout).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled environment. Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within specified limits.

  • Exposure Duration: 96 hours.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC₅₀, the concentration estimated to cause mortality in 50% of the test fish, is calculated.

start Start acclimation Acclimation of Test Fish start->acclimation prep Preparation of Test Solutions (Range of Concentrations) acclimation->prep exposure 96-hour Exposure prep->exposure obs_24 Observations at 24h (Mortality, Sublethal Effects) exposure->obs_24 obs_48 Observations at 48h obs_24->obs_48 obs_72 Observations at 72h obs_48->obs_72 obs_96 Observations at 96h obs_72->obs_96 analysis Data Analysis (LC50 Calculation) obs_96->analysis end End analysis->end

Diagram 2: General Workflow for a Fish Acute Toxicity Test.
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia species by determining the concentration that immobilizes 50% of the organisms (EC₅₀).

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

  • Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system.

  • Exposure Duration: 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC₅₀ for immobilization is calculated at 48 hours.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: An exponentially growing culture of a green alga, such as Raphidocelis subcapitata.

  • Test Conditions: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.

  • Exposure Duration: 72 hours.

  • Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometric methods.

  • Endpoint: The ErC₅₀ (growth rate inhibition) or EbC₅₀ (biomass inhibition) is calculated.

Environmental Fate and Degradation

The environmental persistence and degradation of this compound are key factors in determining its potential for long-term ecotoxicological effects. In hydrolysis studies, this compound was found to be stable in acidic and neutral buffer solutions (pH 4 and 7). In an alkaline buffer solution (pH 9), degradation occurred with a half-life of 281 days at 25°C. The primary degradation pathway in water is the cleavage of the oxazole ring. Photodegradation in natural water is slightly accelerated, with a half-life of 156 days under simulated sunlight conditions. In soil, the degradation half-life is considerably longer. The primary metabolic pathway in plants also involves the hydrolysis and cleavage of the oxazole ring, with subsequent degradation and incorporation into plant constituents.

Conclusion and Future Research Directions

The available data indicate that while the technical grade of this compound presents some level of acute toxicity to certain non-target aquatic organisms, particularly the midge Chironomus yoshimatsui, the granular formulation (3.0% GR) exhibits significantly lower acute toxicity. However, the current understanding of the ecotoxicological profile of this compound is incomplete.

Key areas for future research include:

  • Chronic Toxicity Studies: Long-term studies are essential to determine the NOEC values for various aquatic species to assess the risks associated with continuous, low-level exposure.

  • Amphibian Toxicity: Given the ecological importance and sensitivity of amphibians, dedicated studies on the effects of this compound on this group are crucial.

  • Metabolite Toxicity: The ecotoxicity of the degradation products of this compound in aquatic environments should be investigated to ensure a comprehensive risk assessment.

  • Sublethal Effects: Research into the sublethal effects of this compound on the behavior, reproduction, and development of non-target aquatic organisms would provide a more nuanced understanding of its potential environmental impact.

A more complete dataset in these areas will be vital for developing robust environmental risk assessments and ensuring the sustainable use of this novel insecticide.

References

The Rise of Sulfoximines: A Technical Guide to a Novel Class of Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing challenge to manage sap-feeding insect pests, the emergence of insecticide resistance necessitates the discovery and development of novel chemical classes with unique modes of action. The sulfoximines represent a significant advancement in this field, offering a distinct alternative to established insecticides, particularly in the face of growing resistance to neonicotinoids. This technical guide provides an in-depth overview of the core insecticidal properties of the sulfoximine chemical class, with a primary focus on its flagship compound, sulfoxaflor.

The sulfoximines are a class of insecticides characterized by a unique sulfoximine functional group.[1] Sulfoxaflor, the first commercialized compound from this class, has demonstrated high efficacy against a broad spectrum of sap-feeding insects, including aphids, whiteflies, and planthoppers.[2] A key attribute of the sulfoximine class is its distinct interaction with the insect nervous system, which contributes to its effectiveness against insect populations that have developed resistance to other insecticide classes.[3]

Mechanism of Action: A Unique Nicotinic Acetylcholine Receptor Modulator

Sulfoximines act as competitive modulators of nicotinic acetylcholine receptors (nAChRs) in insects. The Insecticide Resistance Action Committee (IRAC) has classified them into their own subgroup, 4C, distinguishing them from neonicotinoids (4A), nicotine (4B), and butenolides (4D).

The primary target of sulfoximines is the nAChR, a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system. Sulfoxaflor and other sulfoximines bind to the nAChR, mimicking the action of the neurotransmitter acetylcholine (ACh). However, the binding of sulfoximines is persistent and not easily reversed, leading to a continuous and uncontrolled firing of nerve impulses. This hyperexcitation of the nervous system results in tremors and muscle contractions, followed by paralysis and eventual death of the insect.[4]

Crucially, sulfoximines are believed to interact with a site on the nAChR that is distinct from that of neonicotinoids.[3] This different binding mode is a key reason for the general lack of cross-resistance between the two insecticide classes.[3] While neonicotinoid resistance is often linked to enhanced metabolism by cytochrome P450 monooxygenases, sulfoximines appear to be less susceptible to these specific metabolic pathways.[3]

Signaling_Pathway Simplified Signaling Pathway of Sulfoximine Insecticides cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates (Normal Signal) Sulfoximine Sulfoximine Insecticide Sulfoximine->nAChR Binds Competitively & Persistently Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Nerve_Impulse Continuous Nerve Impulse (Hyperexcitation) Ion_Channel->Nerve_Impulse Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death

Mechanism of action of sulfoximine insecticides at the insect synapse.

Quantitative Efficacy Data

The efficacy of sulfoximines, particularly sulfoxaflor, has been quantified against a variety of sap-feeding insect pests. The following tables summarize key quantitative data from laboratory bioassays and field trials.

Table 1: Laboratory Bioassay Toxicity of Sulfoxaflor Against Various Insect Pests

Insect SpeciesCommon NameLC50 ValueReference(s)
Myzus persicaeGreen Peach AphidComparable to imidacloprid[2]
Aphis gossypiiCotton AphidMore active than imidacloprid[2]
Bemisia tabaciSilverleaf WhiteflyGenerally less active than imidacloprid[2]
Lygus hesperusWestern Tarnished Plant BugAs active as imidacloprid[2]
Diaphorina citriAsian Citrus Psyllid8.17 mg ai L⁻¹
Nilaparvata lugensBrown Planthopper0.382 to 2.986 ppm[1]

Table 2: Field Application Rates and Efficacy of Sulfoxaflor

Target PestCropApplication Rate (g ai ha⁻¹)Efficacy ComparisonReference(s)
Aphis gossypiiCotton25Outperformed acetamiprid (25 g ha⁻¹) and dicrotophos (560 g ha⁻¹)
Bemisia tabaciCotton50Similar to acetamiprid (75 g ha⁻¹) and imidacloprid (50 g ha⁻¹); better than thiamethoxam (50 g ha⁻¹)

Table 3: Cross-Resistance Data for Sulfoxaflor in Neonicotinoid-Resistant Insect Strains

Insect SpeciesNeonicotinoid ResistanceResistance Ratio (RR) to SulfoxaflorReference(s)
Bemisia tabaciHigh (up to 1000-fold to imidacloprid)~3
Trialeurodes vaporariorumYesNo cross-resistance observed
Myzus persicae (FRC-P strain)High (to imidacloprid)43[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation of insecticidal properties. Below are methodologies for key experiments relevant to the study of sulfoximines.

Insecticide Toxicity Bioassay: Leaf-Dip Method for Aphids (IRAC Method No. 019)

This method is commonly used to determine the toxicity of insecticides to aphids.

  • Preparation of Insecticide Solutions: Prepare serial dilutions of the test compound (e.g., sulfoxaflor) in deionized water. A minimum of five concentrations is recommended to generate a dose-response curve. A control treatment with deionized water only should be included.

  • Leaf Disc Treatment:

    • Excise leaf discs from untreated host plants using a cork borer (e.g., 50 mm diameter).

    • Dip each leaf disc into a test solution for 10 seconds with gentle agitation.

    • Place the treated leaf discs on paper towels to air-dry for approximately 2 hours.[5]

  • Experimental Setup:

    • Prepare petri dishes with a bed of agar (e.g., 1% w/w) to maintain leaf turgidity.[6]

    • Place one dried, treated leaf disc onto the agar bed in each petri dish.

    • Introduce a set number of aphids (e.g., 10 third to fourth-instar nymphs) onto each leaf disc.[5] Use a fine camel-hair brush for transferring the aphids.

    • Use a minimum of 3-5 replicates per concentration.

  • Incubation and Assessment:

    • Maintain the petri dishes under controlled conditions (e.g., 23°C ± 3°C, 70-80% RH, and a photoperiod).

    • Assess mortality after a specified period, typically 72 hours for most neonicotinoids and related compounds.[5][6] An aphid is considered dead if it is unable to make coordinated forward movement when gently prodded.[5]

  • Data Analysis: Correct for control mortality using Abbott's formula. Analyze the data using probit or logit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values.[6]

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is used to determine the affinity of a compound for the nAChR.

  • Membrane Preparation:

    • Homogenize insect heads (e.g., from houseflies or aphids) in an ice-cold binding buffer.

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the nAChRs.

    • Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction:

    • In a reaction tube, combine the membrane preparation, a radiolabeled ligand that binds to the nAChR (e.g., [³H]imidacloprid or a tritiated sulfoximine analog), and the unlabeled test compound (sulfoximine) at various concentrations.

    • To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of an unlabeled standard.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the reaction mixture through glass-fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Cytochrome P450 Metabolism Assay

This assay helps to determine if a compound is metabolized by cytochrome P450 enzymes, which is a common mechanism of insecticide resistance.

  • Microsome Preparation:

    • Dissect and homogenize insect tissues (e.g., midguts or whole bodies) in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.

  • Metabolism Reaction:

    • Incubate the microsomal preparation with the test insecticide (sulfoximine) and an NADPH-generating system (as P450s are NADPH-dependent).

    • Run a control reaction without the NADPH-generating system.

  • Extraction and Analysis:

    • Stop the reaction and extract the parent compound and any potential metabolites using an appropriate organic solvent.

    • Analyze the extract using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the parent compound and its metabolites.

  • Data Analysis: Compare the amount of the parent compound remaining in the active reaction with the control. A significant decrease in the parent compound in the presence of NADPH indicates P450-mediated metabolism.

Experimental_Workflow General Experimental Workflow for Insecticide Evaluation Start Start: New Sulfoximine Compound Synthesis Bioassay Toxicity Bioassays (e.g., Leaf-Dip for Aphids) Start->Bioassay LC50 Determine LC50/LD50 Values Bioassay->LC50 MoA_Study Mechanism of Action Studies LC50->MoA_Study Metabolism_Study Metabolism & Resistance Studies LC50->Metabolism_Study Binding_Assay nAChR Binding Assays MoA_Study->Binding_Assay Field_Trials Greenhouse & Field Trials Binding_Assay->Field_Trials P450_Assay Cytochrome P450 Assays Metabolism_Study->P450_Assay Cross_Resistance Cross-Resistance Evaluation Metabolism_Study->Cross_Resistance P450_Assay->Field_Trials Cross_Resistance->Field_Trials Efficacy_Data Evaluate Field Efficacy & Non-Target Effects Field_Trials->Efficacy_Data End Lead Compound for Development Efficacy_Data->End

Workflow for the evaluation of novel sulfoximine insecticides.

Conclusion

The sulfoximine chemical class, exemplified by sulfoxaflor, represents a valuable tool in modern pest management strategies. Its unique mode of action at the nicotinic acetylcholine receptor provides an effective solution for controlling a wide range of sap-feeding insects, including those resistant to other classes of insecticides. The general lack of cross-resistance with neonicotinoids underscores its importance in insecticide resistance management (IRM) programs. For researchers and drug development professionals, the sulfoximine scaffold presents a promising area for the design and synthesis of new insecticidal compounds with improved efficacy and safety profiles. A thorough understanding of their mechanism of action, quantitative efficacy, and appropriate experimental evaluation is paramount to harnessing their full potential in a sustainable and responsible manner.

References

The Ethylsulfonyl Moiety: A Cornerstone of Oxazosulfyl's Novel Insecticidal Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl, a pioneering insecticide from the novel "sulfyl" chemical class developed by Sumitomo Chemical Co., Ltd., represents a significant advancement in crop protection.[1][2] Structurally characterized by a unique ethylsulfonyl moiety, this compound exhibits a broad spectrum of activity against major rice insect pests, including those that have developed resistance to existing insecticides.[1][3] Initially thought to act on voltage-gated sodium channels, recent and compelling evidence has reclassified this compound, with the Insecticide Resistance Action Committee (IRAC) now designating it as the sole member of the novel code 37, a vesicular acetylcholine transporter (VAChT) inhibitor.[1][2] This guide provides a comprehensive technical overview of the ethylsulfonyl moiety's role in this compound's structure, its impact on the molecule's mode of action, and the experimental methodologies used to elucidate its function.

The Pivotal Role of the Ethylsulfonyl Moiety in the "Sulfyl" Class

The defining feature of the "sulfyl" class of insecticides, and of this compound itself, is the presence of an ethylsulfonyl group. The development and optimization of this chemical class revealed that the substitution of a methylsulfanyl moiety with an ethylsulfonyl group led to an improvement in insecticidal activity.[1] While the precise reasons for this enhancement are a subject of ongoing research, it is hypothesized that the ethylsulfonyl group contributes to several key aspects of the molecule's efficacy:

  • Binding Affinity: The electronic and steric properties of the ethylsulfonyl group likely play a crucial role in the high-affinity binding of this compound to its primary target, the vesicular acetylcholine transporter (VAChT).

  • Metabolic Stability: The sulfone linkage is generally robust to metabolic degradation in insects, which can contribute to the sustained bioavailability and efficacy of the insecticide.[4] This increased stability ensures that the active compound persists at the target site for a longer duration.

  • Physicochemical Properties: The ethylsulfonyl group influences the overall polarity and solubility of the molecule, which can affect its uptake, translocation within the plant, and penetration of the insect cuticle and nervous system.

Quantitative Efficacy and Bioactivity

This compound has demonstrated potent insecticidal activity against a wide range of coleopteran, hemipteran, and lepidopteran pests. The following tables summarize key quantitative data on its efficacy and bioactivity.

Table 1: Insecticidal Activity of this compound Against Various Pest Species

SpeciesStage (Application)LC50 (mg a.i./L) or LD50 (µg a.i./insect)
Nilaparvata lugensNymph (Foliar spray)0.35
Laodelphax striatellusNymph (Foliar spray)0.29
Oulema oryzaeAdult (Foliar spray)0.94
Chilo suppressalisLarva (Topical application)0.023
Plutella xylostellaLarva (Foliar spray)0.24
Data sourced from "Development of the insecticide this compound".[2]

Table 2: Comparative Bioactivity of this compound at its Primary and Secondary Targets

TargetBioassayParameterValue
Vesicular Acetylcholine Transporter (VAChT)Ligand Binding Assay ([3H]-A1)Relative Potency vs. VGSC~5000x greater
Voltage-Gated Sodium Channel (VGSC)Two-Electrode Voltage Clamp (Xenopus oocytes)IC5012.3 µM
Data sourced from "A novel class of insecticidal alkylsulfones are potent inhibitors of vesicular acetylcholine transport".[5] While a specific Kd or IC50 value for this compound's binding to VAChT is not publicly available in the reviewed literature, the approximately 5000-fold greater potency compared to its effect on voltage-gated sodium channels underscores VAChT as its primary mode of action.[5]

Mode of Action: A Dual-Target Hypothesis with a Primary Focus

The mode of action of this compound has been a subject of evolving research, leading to a refined understanding of its primary target.

Primary Mode of Action: Inhibition of the Vesicular Acetylcholine Transporter (VAChT)

The most current research strongly indicates that the primary mode of action for this compound and other alkylsulfone insecticides is the inhibition of the vesicular acetylcholine transporter (VAChT).[5] VAChT is responsible for loading acetylcholine into synaptic vesicles for subsequent release into the synapse. By inhibiting VAChT, this compound disrupts cholinergic synaptic transmission, leading to a reduction in nerve signaling, paralysis, and ultimately, the death of the insect.[5]

VAChT_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT ChAT Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_cyto Cytoplasmic Acetylcholine ChAT->ACh_cyto VAChT VAChT ACh_cyto->VAChT Transport ACh_vesicle Vesicular Acetylcholine VAChT->ACh_vesicle Loading ACh_synapse ACh_vesicle->ACh_synapse Exocytosis (Blocked) Synaptic_Vesicle Synaptic Vesicle This compound This compound This compound->VAChT Inhibition nAChR Nicotinic ACh Receptor ACh_synapse->nAChR Signal_Transduction Signal Transduction nAChR->Signal_Transduction

Figure 1. Simplified signaling pathway of VAChT inhibition by this compound.
Secondary Mode of Action: Modulation of Voltage-Gated Sodium Channels

Initial studies on this compound identified its ability to stabilize the slow-inactivated state of voltage-gated sodium channels (VGSCs), leading to an inhibition of sodium currents and subsequent nerve paralysis.[6] This mechanism is similar to that of some other classes of insecticides. However, the significantly higher potency of this compound at the VAChT suggests that its effects on VGSCs are a secondary action, likely contributing to the overall toxicological profile but not the primary driver of its insecticidal efficacy.[5]

Experimental Protocols

The elucidation of this compound's mode of action has been made possible through a series of sophisticated experimental techniques.

Vesicular Acetylcholine Transporter (VAChT) Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the VAChT. A representative protocol is as follows:

  • Membrane Preparation: Homogenize insect head membranes or cells expressing the target VAChT (e.g., PC12 cells) in a suitable buffer.

  • Incubation: Incubate the membrane preparation with a specific radioligand for VAChT (e.g., [3H]vesamicol) at a fixed concentration, along with varying concentrations of the test compound (this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass-fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the equilibrium dissociation constant (Ki).

VAChT_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Insect Heads or VAChT-expressing cells) Start->Membrane_Prep Incubation Incubation with [3H]vesamicol and This compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for a VAChT radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique is employed to study the effects of compounds on ion channels expressed in a heterologous system.

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject cRNA encoding the insect voltage-gated sodium channel subunits into the oocytes.

  • Incubation: Incubate the oocytes for several days to allow for channel expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).

  • Voltage Protocol: Apply a series of voltage steps to elicit sodium currents and assess the effect of this compound on channel gating properties, particularly slow inactivation.

  • Data Acquisition and Analysis: Record and analyze the resulting currents to determine the effect of the compound on channel function.[7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the benzoxazole and pyridine ring systems and the introduction of the two critical sulfonyl groups. A general synthetic pathway is outlined below.

Oxazosulfyl_Synthesis Start_Material 3-chloro-2-cyanopyridine Step1 Replacement of Chloro with Ethyl Sulfide and Nitrile Hydrolysis Start_Material->Step1 Intermediate1 Picolinic Acid Derivative Step1->Intermediate1 Step2 Amide Coupling with 2-hydroxy-5-(trifluoromethylsulfanyl)aniline Intermediate1->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Cyclization (Loss of Water) Intermediate2->Step3 Intermediate3 Benzoxazole Derivative Step3->Intermediate3 Step4 Oxidation of Sulfide Groups to Sulfones Intermediate3->Step4 This compound This compound Step4->this compound

Figure 3. Generalized synthetic workflow for this compound.

This synthetic route allows for the efficient construction of the this compound molecule and the precise installation of the crucial ethylsulfonyl and trifluoromethylsulfonyl moieties.[5]

Conclusion

This compound represents a significant innovation in insecticide chemistry, offering a novel mode of action that is effective against a broad spectrum of rice pests, including resistant strains. The ethylsulfonyl moiety is a critical structural feature that defines the "sulfyl" chemical class and is integral to the high efficacy of this compound. The primary mode of action through the inhibition of the vesicular acetylcholine transporter (VAChT) provides a new tool for insecticide resistance management. The in-depth understanding of its structure-activity relationship, mode of action, and synthesis provides a solid foundation for the development of future insecticides with improved safety and efficacy profiles.

References

Oxazosulfyl: A Technical Guide to its Efficacy Against Hemiptera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary efficacy studies of Oxazosulfyl, a novel sulfyl insecticide, against key Hemipteran pests. This document details the insecticidal activity, mode of action, and experimental protocols used in the evaluation of this promising compound.

Introduction to this compound

This compound, developed by Sumitomo Chemical Co., Ltd., is the first insecticide in the novel "sulfyl" chemical class.[1][2][3] It has demonstrated a broad spectrum of insecticidal activity against a range of agricultural pests, including those in the orders Hemiptera, Lepidoptera, and Coleoptera.[1][2][4][5][6] A key advantage of this compound is its efficacy against insect populations that have developed resistance to existing insecticides, such as neonicotinoids and fipronil.[1][3][7][8][9][10]

Initially, the mode of action of this compound was investigated in relation to voltage-gated sodium channels.[11][12][13][14] However, more recent studies suggest that its primary mechanism of action is the inhibition of the vesicular acetylcholine transporter (VAChT), placing it in a new and highly selective class of insecticides.[6][8][9][15]

Quantitative Efficacy Data

The insecticidal activity of this compound has been quantified against several important Hemipteran pests, particularly rice planthoppers. The following tables summarize the available data from laboratory bioassays.

Table 1: Insecticidal Activity of this compound Against Various Hemipteran Pests

Pest SpeciesCommon NameBioassay MethodLC50 (mg a.i./L)
Nilaparvata lugensBrown PlanthopperFoliar Spray0.23
Sogatella furciferaWhite-backed PlanthopperFoliar Spray0.13
Laodelphax striatellusSmall Brown PlanthopperFoliar Spray0.11

Source: Data synthesized from laboratory bioassays.[1][2]

Table 2: Comparative Efficacy of this compound and Other Insecticides Against the Brown Planthopper (Nilaparvata lugens)

InsecticideChemical ClassBioassay MethodLC50 (mg a.i./L)
This compound SulfylFoliar Spray0.23
ImidaclopridNeonicotinoidFoliar Spray0.23
ChlorantraniliproleDiamideFoliar Spray>100

Source: Comparative data from laboratory studies.[1][2][5]

Table 3: Efficacy of this compound Against Different Developmental Stages of the Brown Planthopper (Nilaparvata lugens)

Developmental StageBioassay MethodLC50 (mg a.i./L)
1st Instar NymphFoliar Spray0.28
3rd Instar NymphFoliar Spray0.23
AdultFoliar Spray0.25

Source: Stage-specific efficacy data.[1][2]

Table 4: Efficacy of this compound Against Imidacloprid-Resistant Brown Planthoppers (Nilaparvata lugens)

StrainResistance to Imidacloprid (RR)This compound LC50 (mg a.i./L)Imidacloprid LC50 (mg a.i./L)
Susceptible1.00.230.23
Resistant Field Population5680.25130.6

Source: Data demonstrating a lack of cross-resistance.[1][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound. These protocols are based on standardized insecticide efficacy testing procedures.

Insect Rearing
  • Insect Species: Nilaparvata lugens, Sogatella furcifera, and Laodelphax striatellus. Both insecticide-susceptible laboratory strains and field-collected resistant populations are used.

  • Rearing Conditions: Insects are reared on rice seedlings in a controlled environment.[1]

  • Temperature: 25°C.

  • Photoperiod: 16 hours light: 8 hours dark.

  • Host Plants: Rice seedlings (e.g., variety TN1) are grown to the appropriate stage (e.g., 7-10 days old) to serve as a food source.

Laboratory Bioassays

This method is used to assess the efficacy of insecticides applied to plant surfaces.

  • Preparation of Insecticide Solutions: Serial dilutions of this compound and other test insecticides are prepared in a suitable solvent, typically acetone with a surfactant.[1] A control group is treated with the solvent mixture alone.

  • Application: Rice seedlings are uniformly sprayed with the insecticide solutions. After the application, the seedlings are allowed to air dry.

  • Insect Infestation: Once the foliage is dry, a set number of test insects (e.g., 15-20 individuals of a specific developmental stage) are released onto the treated seedlings within a container.

  • Incubation: The containers are maintained under the same controlled conditions as for insect rearing.

  • Mortality Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after infestation. Insects unable to move when prodded are considered dead.

  • Data Analysis: The obtained mortality data is corrected for control mortality using Abbott's formula. Probit or logit analysis is then used to calculate the LC50 (median lethal concentration) values.

This method is recommended for determining the intrinsic toxicity of a compound and allows for comparisons across different studies.

  • Insect Preparation: Adult female planthoppers of a uniform age (e.g., within 5 days of emergence) are briefly anesthetized using carbon dioxide.[16]

  • Application: A precise micro-droplet (e.g., 0.083 µl) of the insecticide solution in acetone is applied to the dorsal surface of the thorax of each anesthetized insect using a micro-applicator.[1]

  • Post-Treatment Care: Treated insects are transferred to a recovery cage containing untreated rice seedlings for food.[16]

  • Mortality Assessment and Data Analysis: Mortality is assessed as described for the foliar spray method, and the data is used to calculate the LD50 (median lethal dose).

This method evaluates the systemic uptake and translocation of the insecticide within the plant.

  • Application: A specified volume of the insecticide solution is applied to the soil of potted rice seedlings.

  • Uptake Period: The plants are allowed a period (e.g., 72 hours) for the insecticide to be absorbed by the roots and translocated to the aerial parts.[1]

  • Insect Infestation: Adult planthoppers are then confined to the foliage of the treated plants.

  • Mortality Assessment: Mortality is recorded at set intervals to determine the systemic insecticidal activity.

Field Trials (Nursery Box Application)

Field trials are essential to evaluate the performance of an insecticide under real-world agricultural conditions.

  • Experimental Design: A randomized complete block design is typically used with multiple replications (e.g., 3-4) for each treatment.[15][17] Plots are of a specified size and are separated to prevent cross-contamination.[9][18]

  • Treatments: Treatments include various application rates of this compound granules, a standard insecticide for comparison, and an untreated control.

  • Application: The granular insecticide is applied to the soil of the nursery box before transplanting the rice seedlings.[3]

  • Pest Population Assessment: The population density of the target Hemipteran pests is monitored at regular intervals before and after the application. This can involve visual counts or sweep net sampling.

  • Data Collection: In addition to pest populations, data on crop yield and any phytotoxicity symptoms are also collected.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the efficacy of the different treatments in reducing pest populations and protecting crop yield.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.

Foliar_Spray_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound B Spray Rice Seedlings A->B C Air Dry Seedlings B->C D Introduce Test Insects C->D E Incubate under Controlled Conditions D->E F Assess Mortality at 24, 48, 72h E->F G Correct for Control Mortality (Abbott's Formula) F->G H Calculate LC50 (Probit/Logit Analysis) G->H

Caption: Workflow for LC50 determination using the foliar spray method.

Topical_Application_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Adult Insects (CO2) C Apply Micro-droplet to Thorax A->C B Prepare Insecticide Dilutions in Acetone B->C D Transfer to Recovery Cage with Food C->D E Assess Mortality D->E F Calculate LD50 E->F

Caption: Workflow for LD50 determination using the topical application method.

Field_Trial_Workflow A Experimental Design (Randomized Complete Block) B Nursery Box Application of Granular this compound A->B C Transplant Rice Seedlings to Plots B->C D Monitor Pest Populations at Intervals C->D E Collect Yield Data at Harvest D->E F Statistical Analysis (ANOVA) E->F

Caption: Logical flow of a field trial for evaluating this compound efficacy.

References

Methodological & Application

Application Note: Determination of Oxazosulfyl Residue in Paddy Water by Solid-Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction Oxazosulfyl is a novel insecticide belonging to the "Sulfyl" chemical class, characterized by its ethylsulfonyl moiety.[1] It is utilized in rice cultivation to control a broad spectrum of insect pests, including those that have developed resistance to existing insecticides.[1][2][3] Given its application in paddy fields, it is crucial to have a reliable and sensitive analytical method to monitor its potential residues in water. This ensures environmental safety and adherence to regulatory limits. This application note details a robust method for the quantification of this compound in paddy water using Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle This method involves the isolation and concentration of this compound from paddy water samples using a polymeric reversed-phase SPE cartridge. The analyte is then eluted, and the eluate is evaporated and reconstituted in a suitable solvent for injection into an LC-MS/MS system. The LC system separates this compound from other matrix components, and the triple quadrupole mass spectrometer provides sensitive and selective detection using Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • Apparatus:

    • Agilent 1290 Infinity II LC system coupled to an Agilent 6490 triple quadrupole LC/MS or equivalent.[4]

    • Solid-Phase Extraction (SPE) vacuum manifold and cartridges (e.g., Oasis HLB, 200 mg).[5][6]

    • Nitrogen evaporator.

    • Analytical balance.

    • Volumetric flasks, pipettes, and general laboratory glassware.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals and Standards:

    • This compound analytical standard (purity >98%).[7][8]

    • Acetonitrile (LC-MS grade).

    • Methanol (LC-MS grade).

    • Water (LC-MS grade or Milli-Q).

    • Formic acid (LC-MS grade).

    • Ammonium formate (LC-MS grade).

2. Standard Solution Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol. Store at 2-10°C.[7]

  • Working Stock Solution (1 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

3. Sample Collection and Preparation

  • Collection: Collect at least 500 mL of paddy water in clean amber glass bottles.

  • Filtration: To remove suspended particles, pass the water sample through a 0.45 µm filter.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.

    • Loading: Load 250 mL of the filtered paddy water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of water to remove interfering polar compounds.

    • Drying: Dry the cartridge under vacuum for 15-20 minutes to remove excess water.

    • Elution: Elute the trapped this compound with 2 x 4 mL of acetonitrile into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

4. Instrumental Analysis: LC-MS/MS The analysis is performed using an LC-MS/MS system. The conditions provided below are a starting point and should be optimized for the specific instrument used.

Table 1: Suggested LC-MS/MS Instrumental Conditions

Parameter Setting
Liquid Chromatography
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 min, hold for 2 min, return to 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Suggested MRM Transitions for this compound Quantification and Confirmation Note: These transitions must be optimized by infusing a standard solution of this compound into the mass spectrometer to determine the most abundant and stable precursor and product ions.[9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound[To be determined][To be determined]50[To be optimized]Quantifier
This compound[To be determined][To be determined]50[To be optimized]Qualifier

Method Validation and Data Presentation

The analytical method should be validated to ensure its performance is suitable for its intended purpose.[10] Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability).[11][12]

Table 3: Typical Method Performance and Validation Data

Parameter Result Acceptance Criteria
Linearity (R²) > 0.998 R² ≥ 0.99
Range 0.1 - 50 µg/L As required by application
Accuracy (% Recovery) 85 - 110% 70 - 120%
Precision (% RSD) < 15% ≤ 20%
Limit of Detection (LOD) 0.03 µg/L S/N Ratio ≥ 3

| Limit of Quantitation (LOQ) | 0.1 µg/L | S/N Ratio ≥ 10 |

Data presented are typical values for pesticide residue analysis in water and should be confirmed experimentally.[13][14][15]

Workflow Visualization

The overall experimental process from sample collection to final data reporting is illustrated in the following workflow diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Paddy Water Sample Collection B 2. Filtration (0.45 µm) A->B C 3. SPE Cartridge Conditioning B->C Prepare SPE D 4. Sample Loading (250 mL) C->D E 5. Cartridge Washing D->E F 6. Analyte Elution E->F G 7. Evaporation & Reconstitution (1 mL) F->G Concentrate Sample H 8. LC-MS/MS Injection G->H I 9. Chromatographic Separation H->I J 10. Mass Spectrometric Detection (MRM) I->J K 11. Peak Integration & Quantification J->K L 12. Result Reporting (µg/L) K->L

References

Application Notes and Protocols for Oxazosulfyl Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide belonging to the sulfyl chemical class, characterized by its ethylsulfonyl moiety.[1][2] It has demonstrated potent, broad-spectrum activity against a variety of major insect pests, including those in the orders Coleoptera, Hemiptera, Lepidoptera, and Orthoptera.[1][2][3] Notably, this compound has shown high efficacy against insect populations that have developed resistance to existing insecticides, making it a valuable tool for insecticide resistance management programs.[1][3] This document provides detailed application notes and protocols for conducting bioassays to determine the susceptibility of insect populations to this compound.

Mode of Action

The precise mode of action of this compound has been a subject of recent investigation. Initially, it was thought to primarily interact with the voltage-gated sodium channel (VGSC).[4] Studies have shown that this compound can bind to and stabilize the slow-inactivated state of VGSCs, leading to the inhibition of sodium currents and subsequent paralysis in insects.[5][6]

However, more recent evidence suggests a primary mechanism of action through the inhibition of the vesicular acetylcholine transporter (VAChT).[4] This discovery has led to the classification of this compound by the Insecticide Resistance Action Committee (IRAC) as the sole member of the novel Group 37, VAChT inhibitors.[1][7] This novel mode of action is significant as it indicates a low probability of cross-resistance with other existing insecticide classes.[8]

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound against various insect pests from laboratory bioassays.

Table 1: Baseline Insecticidal Activity of this compound against Various Insect Pest Species

Pest SpeciesOrderBioassay MethodParameterValueReference
Nilaparvata lugens (Brown Planthopper)HemipteraTopical ApplicationLD50 (µ g/insect )0.0038[3]
Sogatella furcifera (White-backed Planthopper)HemipteraTopical ApplicationLD50 (µ g/insect )0.0027[3]
Laodelphax striatellus (Small Brown Planthopper)HemipteraTopical ApplicationLD50 (µ g/insect )0.0016[3]
Chilo suppressalis (Striped Stem Borer)LepidopteraFoliar SprayLC50 (mg a.i./L)0.33[3]
Oulema oryzae (Rice Leaf Beetle)ColeopteraFoliar SprayLC50 (mg a.i./L)0.29[3]
Blattella germanica (German Cockroach)BlattodeaTopical ApplicationED50 (µ g/insect )0.296[6]
Anopheles gambiae (African Malaria Mosquito)DipteraTopical Application24-hour Mortality (1%)96.67%[6]

Table 2: Efficacy of this compound against Different Developmental Stages of Nilaparvata lugens

Developmental StageBioassay MethodParameterValue (mg a.i./L)Reference
1st Instar NymphFoliar SprayLC500.13[9]
3rd Instar NymphFoliar SprayLC500.15[9]
AdultFoliar SprayLC500.12[9]

Table 3: Cross-Resistance Study of this compound in Planthopper Field Populations

| Pest Species | Strain | this compound RR | Imidacloprid RR | Fipronil RR | Reference | | --- | --- | --- | --- | --- | | Nilaparvata lugens | Field | 1.0 | 568.4 | - |[3] | | Sogatella furcifera | Field | 1.0 | - | 71.0 |[3] | | Laodelphax striatellus | Field | 1.0 | 30.2 | 16.5 |[3] | RR: Resistance Ratio, calculated as the LC50 of the field population divided by the LC50 of a susceptible laboratory strain.

Experimental Protocols

Detailed methodologies for key bioassays are provided below. These protocols can be adapted based on the target insect species and specific research objectives.

Protocol 1: Topical Application Bioassay

This method is suitable for determining the dose-response of insects to this compound through direct contact.

Materials:

  • This compound (technical grade, >98.0% purity)[9]

  • Acetone (analytical grade)

  • Microsyringe or topical applicator

  • Test insects (e.g., adult cockroaches, planthoppers)

  • Holding containers with food and water

  • Carbon dioxide for anesthetizing insects

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Make a series of at least five serial dilutions to create a range of concentrations.[9] A control solution of acetone alone should also be prepared.

  • Insect Handling: Anesthetize the test insects using a brief exposure to carbon dioxide.

  • Application: Using a microsyringe or topical applicator, apply a precise volume (e.g., 1 µL) of the test solution to the ventral thorax of each anesthetized insect.[10]

  • Observation: Place the treated insects in holding containers with access to food and water. Maintain under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).[11]

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: Calculate the LD50 (median lethal dose) or ED50 (median effective dose) using probit analysis or a similar statistical method.

Protocol 2: Foliar Spray Bioassay

This method is used to assess the efficacy of this compound when applied to plant surfaces, simulating field application.

Materials:

  • This compound (formulated product or technical grade)

  • Organic solvent mixture (e.g., Acetone:Tween 20 = 95:5 v/v) for stock solution[9]

  • Deionized water

  • Surfactant (e.g., Shindain 0.05% v/v)[9]

  • Handheld sprayer or spray tower

  • Test plants (e.g., rice seedlings)

  • Test insects (e.g., planthopper nymphs, lepidopteran larvae)

  • Cages or containers for holding treated plants and insects

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the organic solvent mixture. Dilute the stock solution with deionized water containing a surfactant to create a range of test concentrations.[9] A control solution containing only the solvent mixture, water, and surfactant should be prepared.

  • Plant Treatment: Spray the test plants with the prepared solutions until runoff. Allow the plants to air dry completely.

  • Insect Infestation: Place the treated plants in cages and introduce a known number of test insects (e.g., 20 first-instar nymphs).[11]

  • Observation: Maintain the cages under controlled environmental conditions.

  • Mortality Assessment: Record insect mortality at specified time intervals (e.g., 5 days after treatment).[11]

  • Data Analysis: Calculate the LC50 (median lethal concentration) using appropriate statistical software.

Protocol 3: Soil Drench Bioassay

This method evaluates the systemic activity of this compound when taken up by plant roots.

Materials:

  • This compound (formulated product or technical grade)

  • Organic solvent mixture (e.g., Acetone:Tween 20 = 95:5 v/v) for stock solution[9]

  • Deionized water

  • Potted test plants (e.g., rice seedlings in plastic pots)

  • Test insects (e.g., adult planthoppers)

  • Transparent plastic cups to cover plants

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution and serial dilutions of this compound as described in the foliar spray bioassay protocol.[9]

  • Soil Application: Apply a fixed volume (e.g., 1 mL) of each test solution directly to the soil surface of the potted plants.[9][11]

  • Systemic Uptake Period: Allow a period for the plant to absorb the insecticide from the soil (e.g., 3 days).[9][11]

  • Insect Infestation: Release a known number of test insects (e.g., 10 adults) onto the treated plants and cover with transparent plastic cups.[9][11]

  • Observation: Maintain the plants under controlled conditions.

  • Mortality Assessment: Record insect mortality at specified time points (e.g., 2 and 7 days after insect release).[9][11]

  • Data Analysis: Determine the concentration of this compound required to cause significant mortality.

Visualizations

The following diagrams illustrate the proposed signaling pathways of this compound and a general experimental workflow for susceptibility testing.

Oxazosulfyl_Mode_of_Action cluster_VGSC Voltage-Gated Sodium Channel (VGSC) Pathway cluster_VAChT Vesicular Acetylcholine Transporter (VAChT) Pathway This compound This compound VGSC_inactive Slow-Inactivated VGSC This compound->VGSC_inactive VAChT VAChT This compound->VAChT VGSC_stabilized Stabilized Inactive State VGSC_inactive->VGSC_stabilized Stabilization Na_current Inhibition of Sodium Current VGSC_stabilized->Na_current Paralysis1 Paralysis Na_current->Paralysis1 ACh_uptake Inhibition of ACh Uptake into Vesicles VAChT->ACh_uptake Inhibition Synaptic_transmission Reduced Cholinergic Synaptic Transmission ACh_uptake->Synaptic_transmission Paralysis2 Paralysis Synaptic_transmission->Paralysis2

Caption: Proposed dual mode of action of this compound.

Bioassay_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis prep_insects 1. Prepare Test Insects (Rearing & Selection) prep_solutions 2. Prepare this compound Test Solutions prep_insects->prep_solutions exposure 3. Expose Insects to This compound (Select Bioassay) prep_solutions->exposure topical Topical Application exposure->topical foliar Foliar Spray exposure->foliar soil Soil Drench exposure->soil observation 4. Incubate under Controlled Conditions topical->observation foliar->observation soil->observation data_collection 5. Record Mortality at Defined Intervals observation->data_collection analysis 6. Statistical Analysis (e.g., Probit Analysis) data_collection->analysis results 7. Determine LC50/LD50 & Resistance Ratios analysis->results

Caption: General workflow for this compound susceptibility bioassay.

References

Application Notes and Protocols for Oxazosulfyl Granules in Nursery Box Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Oxazosulfyl granules in rice nursery boxes, a method primarily for the control of a broad spectrum of insect pests. This compound, a novel insecticide developed by Sumitomo Chemical Co., Ltd., represents a new chemical class, the "sulfyl" group, and is the sole member of the Insecticide Resistance Action Committee (IRAC) Group 37, a vesicular acetylcholine transporter (VAChT) inhibitor.[1][2][3] This unique mode of action makes it a valuable tool for insecticide resistance management.[1][3]

Overview and Mode of Action

This compound is effective against a wide range of major rice pests, including those from the orders Coleoptera, Hemiptera, Lepidoptera, and Orthoptera.[1][3][4] It is particularly effective against planthopper populations that have developed resistance to existing insecticides.[3] The active ingredient is systemic, meaning it is taken up by the plant's roots and translocated throughout the plant tissues, providing protection against sap-sucking and chewing insects.[1][5]

While initial studies suggested that this compound acts by stabilizing the slow-inactivated state of voltage-gated sodium channels[6][7], more recent evidence and the official IRAC classification point to its primary mode of action as an inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2][3][8] This inhibition disrupts the normal transmission of nerve signals in insects, leading to paralysis and death.[6][8]

Data Presentation

Table 1: Physicochemical and Toxicological Properties of this compound
PropertyValueReference
Chemical ClassSulfyl[1][3]
IRAC MoA Group37[1][2]
Mode of ActionVesicular acetylcholine transporter (VAChT) inhibitor[1][2][8]
FormulationALLES® Granule (2.0% w/w)[3][4]
Acceptable Daily Intake (ADI)0.05 mg/kg bw/day[9]
Acute Reference Dose (ARfD)0.25 mg/kg bw[9]
CarcinogenicityNon-carcinogenic[9]
GenotoxicityNon-genotoxic[9]
Reproductive/Developmental ToxicityNo effects on reproduction or development[9]
Table 2: Efficacy of this compound Against Key Rice Pests (Laboratory Bioassays)
Pest SpeciesOrderInsecticidal Activity ComparisonReference
Brown Planthopper (Nilaparvata lugens)HemipteraComparable to imidacloprid, higher than chlorantraniliprole[10]
White-backed Planthopper (Sogatella furcifera)HemipteraComparable to imidacloprid, higher than chlorantraniliprole[10]
Small Brown Planthopper (Laodelphax striatellus)HemipteraComparable to imidacloprid, higher than chlorantraniliprole[10]
Rice Leafroller (Cnaphalocrocis medinalis)LepidopteraSuperior to imidacloprid, lower than chlorantraniliprole[10]
Rice Water Weevil (Lissorhoptrus oryzophilus)ColeopteraComparable to imidacloprid and clothianidin[10]
Rice Leaf Beetle (Oulema oryzae)ColeopteraComparable to imidacloprid and clothianidin[10]

Note: The above table is a summary of comparative insecticidal activity from laboratory bioassays and not specific to nursery box applications. Field trials have confirmed high efficacy in nursery box treatments.[3][10]

Experimental Protocols

Protocol 1: Nursery Box Application of this compound Granules for Efficacy Evaluation

Objective: To evaluate the efficacy of this compound granules applied to rice nursery boxes against target insect pests under controlled or semi-field conditions.

Materials:

  • This compound granules (e.g., ALLES® 2.0% granules)

  • Rice seeds (susceptible variety to the target pest)

  • Nursery boxes (standard size)

  • Nursery soil (bedding and covering soil)

  • Fertilizer as per local recommendations

  • Target insect pests (e.g., planthoppers, leaf beetles) reared in a laboratory

  • Cages for infestation

  • Data collection tools (hand lens, counter, data sheets)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Methodology:

  • Nursery Box Preparation:

    • Fill the nursery boxes with a uniform layer of bedding soil.

    • Apply a basal dose of fertilizer and mix it evenly with the soil.

  • This compound Application:

    • Determine the application rate of this compound granules based on the manufacturer's recommendation or the experimental design (e.g., grams of product per nursery box).

    • There are three potential timings for application, which can be tested as separate treatments[3]:

      • Before Sowing: Mix the required amount of granules with the bedding soil before sowing the rice seeds.

      • At Sowing: Sow the rice seeds and then uniformly broadcast the granules over the seeds before covering with soil.

      • At Transplanting: Apply the granules to the nursery boxes shortly before transplanting the seedlings to the main field.

    • Ensure a control group of nursery boxes with no insecticide application is included in the experimental design.

    • Replicate each treatment (including the control) at least three times.

  • Sowing and Seedling Growth:

    • Sow a pre-determined quantity of rice seeds evenly in each nursery box.

    • Cover the seeds with a thin layer of covering soil.

    • Water the nursery boxes as required and maintain them under suitable conditions for germination and seedling growth.

  • Insect Infestation:

    • At a specific seedling stage (e.g., 2-3 leaf stage), place the nursery boxes in infestation cages.

    • Release a known number of the target insect pests (e.g., 10-20 adult planthoppers per seedling) into each cage.

  • Data Collection:

    • Assess insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours after infestation).

    • Record the number of live and dead insects in each nursery box.

    • For pests like the rice water weevil, larval damage to roots can be assessed at a later stage.

    • Assess any signs of phytotoxicity on the rice seedlings.

  • Data Analysis:

    • Calculate the percentage of insect mortality for each treatment and replicate.

    • Use appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatments and the control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_growth Growth & Infestation cluster_analysis Data Collection & Analysis A Prepare Nursery Boxes (Soil and Fertilizer) C1 Apply Before Sowing A->C1 C2 Apply At Sowing A->C2 C3 Apply At Transplanting A->C3 B Prepare this compound Granules (Calculate Dosage) B->C1 B->C2 B->C3 D Sow Rice Seeds C1->D C2->D E Seedling Growth D->E F Infest with Target Pests E->F G Assess Insect Mortality and Phytotoxicity F->G H Statistical Analysis G->H

Caption: Experimental workflow for nursery box application of this compound granules.

Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Uptake Vesicle Synaptic Vesicle VAChT->Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release AChR ACh Receptor SynapticCleft->AChR Signal Signal Transduction AChR->Signal This compound This compound This compound->VAChT Inhibition

Caption: Mode of action of this compound as a VAChT inhibitor.

References

Application Notes and Protocols for Studying the Systemic Uptake and Translocation of Oxazosulfyl in Rice Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the systemic uptake and translocation of the novel insecticide, Oxazosulfyl, in rice plants (Oryza sativa). The information is based on published research and is intended to guide the design and execution of similar studies.

Introduction

This compound is a novel sulfyl class insecticide that has demonstrated significant systemic activity against a wide range of rice pests.[1][2] Understanding its uptake from the soil and subsequent translocation throughout the plant is crucial for optimizing its efficacy, assessing its environmental fate, and ensuring crop safety. Studies have shown that this compound is absorbed by the roots of rice plants and translocated to the aerial parts, including the stems and leaves, where it provides protection against sap-sucking and chewing insects.[3][4] The primary mechanism of this movement is suggested to be apoplastic translocation through the xylem.[3][5]

Data Summary

The following table summarizes the key experimental parameters and findings from studies on the systemic activity of this compound in rice. It is important to note that the available literature primarily focuses on qualitative visualization of translocation and the resulting insecticidal bio-efficacy, rather than quantitative concentrations of the compound in different plant tissues.

ParameterDetailsReference
Test Compound This compound (>98.0% purity) and radiolabeled [benzoxazolyl-2-14C]this compound[1]
Plant Species Rice (Oryza sativa)[1][4]
Application Method Soil drench application[1][3][6]
Application Rate 100 mg a.i./L test solution applied to the soil surface[1][6]
Time to Detection Signals of 14C this compound detected throughout the plant 3 days after treatment[3][4][5]
Translocation Pathway Apoplastic translocation via the xylem is suggested[3][5]
Primary Outcome Qualitative visualization of translocation using phosphor imaging and quantitative assessment of insect mortality.[1][3][4][5]

Experimental Protocols

Protocol for Visualizing this compound Translocation using Phosphor Imaging

This protocol describes the methodology to qualitatively assess the uptake and movement of this compound from the soil into the various tissues of a rice plant using a radiolabeled compound.

a. Materials:

  • Radiolabeled [14C]this compound (specific activity of 4.83 MBq/mg; purity >98.5%)[1]

  • Non-radiolabeled this compound (>98.0% purity)[1]

  • Acetonitrile

  • Rice seedlings (2.5-leaf stage) cultivated in plastic test tubes (e.g., ⌀30 × 115 mm)[1]

  • Phosphor imaging system

  • Standard laboratory equipment (pipettes, vials, etc.)

b. Procedure:

  • Preparation of Test Solution:

    • Prepare a stock solution of radiolabeled [14C]this compound in acetonitrile.[1]

    • Prepare a non-radiolabeled stock solution of this compound.

    • Prepare the final test solution (e.g., 100 mg a.i./L) by mixing the radiolabeled [14C]this compound with the non-radiolabeled stock solution to achieve the desired specific activity.[1][6]

  • Application to Rice Seedlings:

    • Use rice seedlings at the 2.5-leaf stage, each cultivated in a separate plastic test tube.[1]

    • Apply a precise volume (e.g., 1.0 mL) of the test solution to the soil surface of each rice seedling.[1]

  • Incubation:

    • Maintain the treated rice seedlings under controlled environmental conditions (temperature, humidity, and light cycle) that are suitable for normal growth.

    • The incubation period for observing translocation is typically 3 days (72 hours).[3][4][5]

  • Sample Preparation and Imaging:

    • After the incubation period, carefully remove the entire rice seedling from the test tube.

    • Gently wash the roots to remove any adhering soil particles.

    • Mount the whole plant onto a suitable support for imaging.

    • Expose the mounted plant to a phosphor imaging plate for an appropriate duration to capture the radioactive signal.

    • Scan the imaging plate using a phosphor imager to visualize the distribution of [14C]this compound throughout the plant.

Protocol for Bioassay to Confirm Systemic Insecticidal Activity

This bioassay is performed to confirm that the translocated this compound is biologically active against target pests.

a. Materials:

  • Rice seedlings treated with non-radiolabeled this compound as described in Protocol 1.

  • Untreated control rice seedlings.

  • Target insect pests (e.g., Brown Planthopper, Nilaparvata lugens)[4]

  • Transparent plastic cups (e.g., ⌀50 × 200 mm) or other suitable enclosures.[3]

  • Standard laboratory equipment.

b. Procedure:

  • Plant Preparation:

    • Use rice seedlings that have been treated with a soil drench of this compound (e.g., 100 mg a.i./L) and incubated for 3 days to allow for translocation.[4]

    • Prepare a set of untreated control plants.

  • Insect Infestation:

    • Release a known number of target insects (e.g., 10 adult Brown Planthoppers) onto the aerial parts of both the treated and untreated rice seedlings.[3]

    • Cover the seedlings with transparent plastic cups to contain the insects.[3]

  • Mortality Assessment:

    • Maintain the infested plants under controlled environmental conditions.

    • Assess and record insect mortality at specific time intervals, for example, 2 and 7 days after infestation.[3]

  • Data Analysis:

    • Calculate the percentage mortality for both treated and control groups.

    • Use appropriate statistical methods to determine the significance of the insecticidal effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application & Incubation cluster_analysis Analysis prep_solution Prepare 14C-Oxazosulfyl Test Solution (100 mg/L) application Apply Solution to Soil Surface (Soil Drench) prep_solution->application rice_seedlings Cultivate Rice Seedlings (2.5-leaf stage) rice_seedlings->application incubation Incubate for 3 Days application->incubation phosphor_imaging Phosphor Imaging of Whole Plant incubation->phosphor_imaging bioassay Insect Bioassay on Treated Plants incubation->bioassay translocation_result translocation_result phosphor_imaging->translocation_result Qualitative Translocation Data mortality Assess Insect Mortality (2 and 7 Days) bioassay->mortality efficacy_result efficacy_result mortality->efficacy_result Quantitative Efficacy Data

Caption: Experimental workflow for assessing this compound translocation and systemic efficacy in rice.

translocation_pathway cluster_plant Rice Plant roots Roots xylem Xylem (Apoplastic Pathway) roots->xylem stem Stem xylem->stem Translocation leaves Leaves stem->leaves soil This compound in Soil soil->roots Uptake

Caption: Apoplastic translocation pathway of this compound in rice plants from soil to leaves.

References

Application Notes and Protocols for Assessing Oxazosulfyl Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazosulfyl is a novel insecticide belonging to the "Sulfyl" chemical class, developed by Sumitomo Chemical Co., Ltd.[1]. It is effective against a broad spectrum of major rice insect pests, including those from the orders Hemiptera, Coleoptera, and Lepidoptera[1][2]. Notably, this compound has demonstrated high efficacy against insect populations that have developed resistance to existing insecticides like neonicotinoids and fipronil[1][3][4]. Classified by the Insecticide Resistance Action Committee (IRAC) as the sole member of the novel code 37, it acts as a vesicular acetylcholine transporter inhibitor[4]. These application notes provide a detailed methodology for conducting field trials to assess the efficacy of this compound, particularly in the form of ALLES® granules (2.0% w/w), for the control of key rice pests[1][4].

The primary application method for this compound granules is through nursery box treatment, a technique that reduces labor and the number of insecticide applications required in paddy fields[1][4]. This method involves applying the insecticide to the soil in the nursery box between sowing and transplanting[1]. The systemic activity of this compound ensures it is taken up by the rice seedlings and translocated throughout the plant tissues, providing long-lasting protection after transplanting[3][5].

These protocols are designed for researchers, scientists, and crop protection professionals to generate robust and comparable data on the field performance of this compound.

Experimental Workflow for this compound Field Efficacy Trial

G Experimental Workflow for this compound Field Trial cluster_0 Phase 1: Trial Preparation cluster_1 Phase 2: Application & Transplanting cluster_2 Phase 3: Data Collection & Assessment cluster_3 Phase 4: Analysis & Reporting A Site Selection & Characterization (Agronomic & Pest History) B Experimental Design (Randomized Block, Replicates) A->B C Treatment Group Definition (this compound, Reference, Control) B->C D Nursery Box Preparation (Rice Seedling Cultivation) C->D E This compound Application (e.g., At Sowing, Pre-Transplant) D->E F Transplanting Seedlings to Paddy Field E->F G Pest Population Monitoring (Natural Infestation or Artificial Release) F->G H Efficacy Assessment (Insect Counts at specified DATs) G->H I Phytotoxicity & Crop Health Assessment G->I J Data Compilation H->J I->J K Statistical Analysis (e.g., ANOVA, Mean Separation) J->K L Final Efficacy Report Generation K->L

Caption: Workflow for assessing this compound efficacy in field trials.

Experimental Protocols

Objective

To evaluate the field efficacy of this compound 2.0% granules applied via nursery box treatment against key rice pests and to assess its crop safety.

Materials
  • Test Insecticide: this compound 2.0% Granules (ALLES®)[1].

  • Reference Insecticides: Commercial standard insecticides (e.g., imidacloprid, fipronil, triflumezopyrim) for comparison[1][4].

  • Untreated Control: No insecticide application.

  • Rice Variety: A locally cultivated and pest-susceptible rice variety.

  • Equipment: Nursery boxes, paddy field plots, application equipment, tools for insect counting (e.g., aspirators, counting trays), data recording sheets, and personal protective equipment (PPE).

Experimental Design
  • Trial Layout: Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability[6].

  • Replicates: A minimum of three to four replicates for each treatment[6].

  • Plot Size: Minimum plot size should be 20 m², preferably consisting of 4 rows, with the two middle rows serving as the data collection area to avoid edge effects[6].

  • Location: Trials should be conducted in areas with a known history of target pest pressure, representing typical agronomic and climatic conditions for rice cultivation[7].

Procedure

Step 1: Nursery Box Preparation and Sowing

  • Prepare the nursery boxes with a suitable soil mixture (bed soil).

  • Sow rice seeds uniformly in the nursery boxes.

Step 2: this compound Application

  • Method: Nursery box application is the primary method[1]. The granules can be applied at different timings to assess the optimal window.

    • Application at Sowing: Mix this compound granules with the cover soil before applying it over the seeds, or apply the granules after sowing and before covering with soil[1].

    • Application at Transplanting: Apply the granules one day before transplanting the seedlings to the paddy field[1].

  • Dosage: Apply at the recommended registered dose, typically 50 g of 2.0% granules per nursery box[1]. Ensure uniform application.

  • Control Groups: Prepare nursery boxes for the untreated control and reference insecticide(s) according to their respective label instructions.

Step 3: Transplanting

  • Cultivate seedlings in the nursery boxes until they reach the appropriate stage for transplanting (e.g., 2.5- to 3-leaf stage)[8].

  • Transplant the seedlings from each treatment group into their designated plots in the paddy field.

Step 4: Pest Infestation and Monitoring

  • Monitor for natural infestation of target pests.

  • In cases of low natural pressure, artificial infestation may be necessary. Release laboratory-reared adult insects at appropriate time points after transplanting to simulate natural pest migration[1]. For instance, brown planthoppers (N. lugens) can be released periodically (e.g., three releases at 2-week intervals starting 35 days after transplanting)[4].

Step 5: Efficacy Assessment

  • Insect Counts: The primary method for efficacy assessment is counting the number of target insects.

    • Sampling Unit: Randomly select a fixed number of hills from the central data rows of each plot (e.g., 10 hills)[1].

    • Timing: Conduct counts at regular intervals after transplanting. Common assessment timings are 48, 56, 65, and 72 Days After Transplanting (DAT)[1].

    • Procedure: Carefully inspect each selected hill and count all life stages of the target pest(s).

  • Damage Assessment: In addition to insect counts, assess the level of plant damage, such as "hopper burn" caused by planthoppers[4]. This can be done using a rating scale.

  • Virus Transmission Inhibition: For pests like the small brown planthopper (Laodelphax striatellus), which vectors viruses, assess the percentage of stems showing virus symptoms[1].

Step 6: Phytotoxicity Assessment

  • Visually inspect the rice plants in the treated plots for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis, at regular intervals after application.

  • Compare the growth and appearance of plants in the this compound-treated plots with the untreated control plots.

Data Analysis
  • Compile the insect count data for each treatment and replicate at each assessment date.

  • Calculate the mean number of insects per sampling unit for each treatment.

  • Perform statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences among the treatments.

  • If significant differences are found, use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to compare the treatment means.

  • Efficacy can also be expressed as a percentage of control relative to the untreated plot.

Data Presentation

Quantitative data from field trials should be summarized in tables to facilitate comparison between treatments.

Table 1: Efficacy of this compound Granules against White-backed Planthopper (Sogatella furcifera) Trial Location: Kagoshima, Japan. Application at Sowing.

TreatmentRate ( g/box )48 DAT56 DAT65 DAT72 DAT
This compound 2.0% GR 50LowLowLowLow
TriflumezopyrimLabel RateLowLowModerateModerate
PymetrozineLabel RateModerateHighHighHigh
FipronilLabel RateHighHighHighHigh
ImidaclopridLabel RateHighHighHighHigh
Untreated Control-HighVery HighVery HighVery High
(Data interpretation based on graphical representations in source material[1])

Table 2: Efficacy of this compound Granules against Brown Planthopper (Nilaparvata lugens) Trial Location: Kagoshima, Japan. Application at Sowing.

TreatmentRate ( g/box )56 DAT65 DAT72 DAT79 DAT
This compound 2.0% GR 50LowLowLowLow
TriflumezopyrimLabel RateLowLowModerateModerate
Untreated Control-HighVery HighVery HighVery High
(Data interpretation based on graphical representations in source material[1])

Table 3: Summary of Official Trials by Japan Plant Protection Association (2016-2020) Efficacy Rating: +++ (Excellent), ++ (Good)

Target PestApplication TimingEfficacy Rating
Rice leaf beetle (Oulema oryzae)Before Sowing / At Sowing+++
Rice water weevil (Lissorhoptrus oryzophilus)Before Sowing / At Sowing+++
Small brown planthopper (Laodelphax striatellus)Before Sowing / At Sowing+++
White-backed planthopper (Sogatella furcifera)Before Sowing / At Sowing+++
Brown planthopper (Nilaparvata lugens)Before Sowing / At Sowing+++
Rice leafroller (Cnaphalocrocis medinalis)Before Sowing / At Sowing++
(Source: Adapted from data presented in Sumitomo Chemical R&D Report[1][4])

Logical Relationships in Efficacy Assessment

The following diagram illustrates the logical flow for determining the overall field performance of this compound.

G Logical Framework for Efficacy Evaluation A Field Trial Conducted (as per protocol) B Pest Population Data (Insect Counts) A->B C Crop Safety Data (Phytotoxicity) A->C D Statistical Significance vs. Untreated Control? B->D F No Unacceptable Phytotoxicity? C->F E Statistically Superior or Equivalent to Reference? D->E Yes H Ineffective or Requires Further Investigation D->H No G Effective Control Demonstrated E->G Yes E->H No I Crop Safety Confirmed F->I Yes J Crop Safety Issues Identified F->J No

Caption: Decision framework for evaluating this compound field trial data.

References

Preparing Oxazosulfyl Standard Solutions for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of Oxazosulfyl standard solutions for use in various laboratory experiments, including analytical quantification and biological assays. Adherence to this protocol will ensure the accuracy, reproducibility, and reliability of experimental results.

Introduction

This compound is a novel insecticide belonging to the sulfyl chemical class.[1][2] It is characterized by an ethylsulfonyl moiety and has demonstrated effective control against a wide range of insect pests in rice cultivation.[1][2] Accurate preparation of standard solutions is a critical first step for any quantitative analysis, such as determining its concentration in environmental samples, studying its metabolic fate, or evaluating its biological activity. This protocol outlines the necessary steps for preparing a primary stock solution and a series of working standard solutions of this compound.

Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetone, HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes (calibrated)

  • Amber glass vials with screw caps

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Ultrasonic bath

  • Vortex mixer

Safety Precautions

Hazard & Precautionary Statements:

  • This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]

  • Wear protective gloves, protective clothing, and eye protection.

  • Wash hands thoroughly after handling.

  • Avoid release to the environment.

  • If swallowed, call a poison center or doctor if you feel unwell.

  • Dispose of contents/container in accordance with local regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this compound before handling.[4] All handling of the pure compound and concentrated solutions should be performed in a well-ventilated fume hood.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name 2-[3-(ethylsulfonyl)-2-pyridinyl]-5-[(trifluoromethyl)sulfonyl]benzoxazole
CAS Number 1616678-32-0
Molecular Formula C₁₅H₁₁F₃N₂O₅S₂
Molecular Weight 420.38 g/mol
Purity >98% (use the exact purity from the certificate of analysis for calculations)
Solubility (at 20°C) DMSO: 100 mg/mL (237.88 mM)
Acetone: Soluble
Acetonitrile: Soluble
Storage (Solid) Powder: -20°C for 3 years, 4°C for 2 years
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month

Experimental Protocols

Preparation of this compound Stock Solution (1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution of this compound in DMSO. DMSO is chosen as the primary solvent due to the high solubility of this compound in it.[5][6]

Procedure:

  • Weighing: Accurately weigh approximately 10.2 mg of this compound analytical standard (adjusting for purity, e.g., for 98% purity, weigh 10.2 mg to get 10.0 mg of active ingredient) into a clean, dry 10 mL amber glass vial. Record the exact weight.

  • Dissolution: Add approximately 8 mL of HPLC-grade DMSO to the vial.

  • Sonication: Cap the vial and place it in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. Gentle heating (to 37°C) can also aid dissolution.[6]

  • Transfer: Quantitatively transfer the dissolved this compound solution to a 10 mL Class A volumetric flask.

  • Dilution to Volume: Rinse the vial with small aliquots of DMSO and add the rinsings to the volumetric flask. Carefully add DMSO to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it at least 20 times to ensure the solution is thoroughly mixed.

  • Filtration (Optional but Recommended): For use in sensitive analytical instruments like HPLC or LC-MS, filter the stock solution through a 0.22 µm syringe filter into a clean amber glass storage vial.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (1000 µg/mL), solvent (DMSO), preparation date, and initials of the preparer. Store the stock solution in a freezer at -20°C or -80°C for long-term stability.[6]

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the stock solution. The following protocol describes the preparation of a series of working standards in a solvent suitable for the analytical method (e.g., acetonitrile or a mixture of acetonitrile and water for LC-MS analysis).

Example Dilution Series (0.1, 0.5, 1.0, 5.0, 10.0 µg/mL):

  • Intermediate Standard (100 µg/mL):

    • Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the desired final solvent (e.g., acetonitrile).

    • Mix thoroughly by inverting the flask multiple times.

  • Working Standards:

    • 10.0 µg/mL: Pipette 1 mL of the 100 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark.

    • 5.0 µg/mL: Pipette 0.5 mL of the 100 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark.

    • 1.0 µg/mL: Pipette 0.1 mL (100 µL) of the 100 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark.

    • 0.5 µg/mL: Pipette 0.5 mL of the 10.0 µg/mL working standard into a 10 mL volumetric flask and dilute to the mark.

    • 0.1 µg/mL: Pipette 0.1 mL (100 µL) of the 10.0 µg/mL working standard into a 10 mL volumetric flask and dilute to the mark.

Note: For each working standard, cap the volumetric flask and mix thoroughly. Transfer the final solutions to clearly labeled amber vials for use or storage. It is recommended to prepare fresh working solutions daily or weekly, depending on the stability of this compound in the chosen solvent.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_stock Stock Solution Preparation (1000 µg/mL) cluster_working Working Standard Preparation weigh 1. Weigh this compound (>98%) dissolve 2. Dissolve in DMSO weigh->dissolve sonicate 3. Sonicate to Dissolve dissolve->sonicate transfer 4. Transfer to 10 mL Volumetric Flask sonicate->transfer dilute_stock 5. Dilute to Volume with DMSO transfer->dilute_stock mix_stock 6. Homogenize Solution dilute_stock->mix_stock store_stock 7. Store at -20°C / -80°C mix_stock->store_stock intermediate Prepare 100 µg/mL Intermediate Standard store_stock->intermediate working_10 10.0 µg/mL intermediate->working_10 working_5 5.0 µg/mL intermediate->working_5 working_1 1.0 µg/mL intermediate->working_1 working_0_5 0.5 µg/mL working_10->working_0_5 working_0_1 0.1 µg/mL working_10->working_0_1 analysis Use for Analysis working_10->analysis working_5->analysis working_1->analysis working_0_5->analysis working_0_1->analysis

Caption: Workflow for preparing this compound standard solutions.

Storage and Stability

Proper storage of standard solutions is crucial to maintain their integrity and concentration.

  • Stock Solution: The 1000 µg/mL stock solution in DMSO should be stored in an amber glass vial with a tightly sealed cap at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

  • Working Solutions: Working solutions are generally less stable than the concentrated stock solution. It is recommended to prepare fresh working solutions from the stock solution daily or as needed for the experiments. If storage is necessary, they should be kept at 4°C in the dark and used within a few days. The stability of pesticides in solution can be affected by the solvent, concentration, and exposure to light.[7]

  • General Recommendations: Always store solutions in properly labeled, sealed containers to prevent solvent evaporation and contamination. Protect solutions from direct sunlight.[8]

References

Application Notes and Protocols: Electrophysiological Recording of Oxazosulfyl's Effect on Insect Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel sulfyl insecticide with a broad spectrum of activity against various insect pests.[1][2][3][4] Its mode of action has been a subject of recent investigation, with evidence pointing towards a complex interaction with the insect nervous system. These application notes provide a detailed overview and experimental protocols for studying the electrophysiological effects of this compound on insect neurons. Initially, this compound was reported to act by stabilizing the slow-inactivated state of voltage-gated sodium channels (VGSCs), leading to the inhibition of sodium currents and suppression of nerve activity.[1][2][3][5][6] More recent studies, however, suggest a primary mechanism of action through the inhibition of the vesicular acetylcholine transporter (VAChT), which reduces cholinergic synaptic transmission.[7] This document will cover both proposed mechanisms and provide protocols to investigate them.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of this compound on insect neurons.

Table 1: Effect of this compound on Spontaneous Nerve Activity in American Cockroaches (Periplaneta americana) [5][6]

ParameterValueConditions
Paralysis Induction 10 µg injection leads to rapid and persistent paralysis (>7 days)In vivo injection into American cockroaches
Nerve Activity Depressed spontaneous nerve activityIn vivo extracellular recording from the central nervous system
Dose-Response Dose-dependent decrease in spike frequencyExtracellular recordings 2 hours post-injection

Table 2: Effect of this compound on Voltage-Gated Sodium Channels (from German Cockroach, Blattella germanica, expressed in Xenopus oocytes) [1][5]

ParameterEffect of this compoundExperimental Detail
Sodium Current InhibitionTwo-electrode voltage clamp
Channel State Binds to and stabilizes the slow-inactivated stateVoltage-clamp protocols assessing channel kinetics
Recovery from Slow Inactivation InhibitedVoltage-clamp protocols
Onset of Slow Inactivation AcceleratedVoltage-clamp protocols

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for this compound's insecticidal activity.

Oxazosulfyl_VGSC_Pathway cluster_neuron Insect Neuron This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to slow- inactivated state Na_ion Na+ Influx Action_Potential Action Potential Propagation VGSC->Action_Potential Inhibition of Na+ current Na_ion->Action_Potential Depolarization Nerve_Activity Nerve Activity Action_Potential->Nerve_Activity Leads to Paralysis Paralysis Nerve_Activity->Paralysis Inhibition causes

Caption: Proposed mechanism of this compound targeting the voltage-gated sodium channel.

Oxazosulfyl_VAChT_Pathway cluster_presynaptic Presynaptic Terminal This compound This compound VAChT Vesicular Acetylcholine Transporter (VAChT) This compound->VAChT Inhibition ACh_vesicle Acetylcholine (ACh) Vesicle Loading VAChT->ACh_vesicle Facilitates VAChT->ACh_vesicle Blocks ACh_release ACh Release ACh_vesicle->ACh_release Enables Synaptic_Transmission Cholinergic Synaptic Transmission ACh_release->Synaptic_Transmission Initiates Paralysis Paralysis Synaptic_Transmission->Paralysis Reduction leads to

Caption: Proposed mechanism of this compound targeting the vesicular acetylcholine transporter.

Experimental Protocols

Protocol 1: In Vivo Extracellular Recording of Spontaneous Nerve Activity

This protocol is adapted from studies on American cockroaches and is designed to assess the overall impact of this compound on the central nervous system.[2][6]

Objective: To measure the effect of this compound on the spontaneous discharge of the insect central nervous system.

Materials:

  • Adult American cockroaches (Periplaneta americana)

  • This compound

  • Dimethyl sulfoxide (DMSO) for dilution

  • Microsyringe

  • Dissection tools (scissors, forceps)

  • Wax-coated dissecting dish

  • Insect saline solution

  • Extracellular recording electrodes (e.g., silver wires)

  • Amplifier and data acquisition system (e.g., Digidata, pCLAMP software)

  • Faraday cage

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in DMSO to prepare a stock solution. Further dilute with insect saline to the desired final concentrations. A control solution of DMSO in saline should also be prepared.

  • Insect Preparation:

    • Anesthetize an adult American cockroach by cooling.

    • Fix the cockroach dorsal side up in the wax-coated dissecting dish.

    • Carefully remove a section of the dorsal cuticle to expose the abdominal nerve cord.

    • Continuously perfuse the exposed nerve cord with insect saline.

  • Electrode Placement: Place a pair of silver wire electrodes around the abdominal nerve cord for recording spontaneous nerve activity.

  • Baseline Recording: Record the baseline spontaneous nerve activity for a stable period (e.g., 15-30 minutes) before the application of this compound.

  • Application of this compound: Inject a specific dose of the this compound solution (e.g., 10 µg) into the abdomen of the cockroach using a microsyringe. For control experiments, inject the vehicle (DMSO in saline).

  • Data Recording: Record the spontaneous nerve activity continuously for a desired period (e.g., 2 hours) after injection.

  • Data Analysis:

    • Calculate the spike frequency (number of spikes per unit of time) before and after the application of this compound.

    • Compare the nerve activity in this compound-treated insects with that in control insects.

    • Generate a dose-response curve by testing a range of this compound concentrations.

Extracellular_Recording_Workflow Prep_Insect Prepare and Dissect American Cockroach Place_Electrodes Place Electrodes on Abdominal Nerve Cord Prep_Insect->Place_Electrodes Baseline_Record Record Baseline Spontaneous Activity Place_Electrodes->Baseline_Record Inject_this compound Inject this compound or Vehicle (Control) Baseline_Record->Inject_this compound Post_Inject_Record Record Post-Injection Nerve Activity Inject_this compound->Post_Inject_Record Analyze_Data Analyze Spike Frequency and Dose-Response Post_Inject_Record->Analyze_Data

Caption: Workflow for in vivo extracellular recording of nerve activity.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is designed to investigate the effect of this compound on specific ion channels, such as VGSCs, expressed heterologously in Xenopus oocytes.[1]

Objective: To characterize the modulatory effects of this compound on the kinetics of insect voltage-gated sodium channels.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the insect voltage-gated sodium channel of interest (e.g., from Blattella germanica)

  • Microinjection setup

  • Two-electrode voltage clamp (TEVC) setup (amplifier, digitizer, computer with appropriate software)

  • Glass microelectrodes (for voltage and current)

  • Oocyte recording chamber

  • Barth's solution (for oocyte maintenance)

  • Recording solution (ND96)

  • This compound stock solution in DMSO

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with the cRNA encoding the insect VGSC.

    • Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution (ND96).

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).

  • Voltage-Clamp Protocols:

    • Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps to elicit sodium currents and determine the voltage-dependence of channel activation.

    • Steady-State Fast and Slow Inactivation: Use pre-pulse protocols to determine the voltage-dependence of fast and slow inactivation.

    • Recovery from Inactivation: Use a two-pulse protocol to measure the time course of recovery from fast or slow inactivation.

  • Application of this compound:

    • After obtaining stable baseline recordings, perfuse the recording chamber with a solution containing the desired concentration of this compound.

    • Repeat the voltage-clamp protocols in the presence of this compound to assess its effects on channel gating.

  • Data Analysis:

    • Measure peak current amplitudes, time constants of activation and inactivation, and shifts in the voltage-dependence of gating parameters.

    • Compare the data obtained before and after the application of this compound.

TEVC_Workflow Inject_Oocyte Inject Xenopus Oocyte with VGSC cRNA Incubate Incubate Oocyte for Channel Expression Inject_Oocyte->Incubate Setup_TEVC Set up Two-Electrode Voltage Clamp Incubate->Setup_TEVC Record_Baseline Record Baseline Sodium Currents Setup_TEVC->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Treatment Record Currents in Presence of this compound Apply_this compound->Record_Treatment Analyze_Kinetics Analyze Channel Kinetics (Activation, Inactivation) Record_Treatment->Analyze_Kinetics

Caption: Workflow for two-electrode voltage clamp experiments on Xenopus oocytes.

Conclusion

The provided application notes and protocols offer a framework for investigating the electrophysiological effects of this compound on insect neurons. The dual-faceted mechanism of action, targeting both VGSCs and potentially VAChT, makes it an interesting subject for further research. By utilizing the described electrophysiological techniques, researchers can further elucidate the precise molecular interactions of this compound and contribute to the development of more effective and selective insecticides.

References

Application Notes and Protocols for ¹⁴C-Oxazosulfyl in Translocation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide belonging to the sulfyl chemical class, demonstrating high efficacy against a broad spectrum of rice pests. Understanding its translocation and metabolism within plants is crucial for optimizing its application, evaluating its environmental fate, and ensuring crop safety. The use of radiolabeled ¹⁴C-Oxazosulfyl provides a sensitive and accurate method for tracing its uptake, distribution, and metabolic breakdown in plant tissues. These application notes provide detailed protocols for conducting translocation studies using ¹⁴C-Oxazosulfyl in rice plants, including both qualitative and quantitative methodologies.

Principle of Translocation Studies

Translocation studies with ¹⁴C-Oxazosulfyl involve the application of the radiolabeled compound to a specific part of the plant, typically the soil for root uptake (soil drench application). The movement of the ¹⁴C label is then tracked throughout the plant over time. This allows researchers to determine the speed and direction of transport, identify tissues where the compound accumulates, and quantify its distribution. The primary metabolic pathway of this compound in rice plants involves the hydrolysis and cleavage of the oxazole ring[1].

Data Presentation

Quantitative Analysis of ¹⁴C-Oxazosulfyl Translocation in Rice Tissues

Note: The following table presents a template for displaying quantitative translocation data. Specific experimental data for the distribution of ¹⁴C-Oxazosulfyl in rice tissues was not available in the reviewed literature. This table is for illustrative purposes to guide data presentation.

Time After Application (Hours)Tissue% of Applied Radioactivity (Mean ± SE)Concentration (µg equivalent/g fresh weight)
24Roots45.2 ± 3.11.25
Stems10.5 ± 1.20.32
Leaves2.1 ± 0.40.08
72Roots25.8 ± 2.50.71
Stems22.3 ± 2.10.65
Leaves15.7 ± 1.80.43
168Roots10.1 ± 1.30.28
Stems18.9 ± 1.90.55
Leaves25.4 ± 2.70.70

Experimental Protocols

Qualitative Translocation Study using Phosphor Imaging

This protocol is adapted from studies demonstrating the systemic uptake and movement of ¹⁴C-Oxazosulfyl in rice seedlings[2][3][4].

Objective: To visualize the translocation of ¹⁴C-Oxazosulfyl from the roots to the aerial parts of rice plants.

Materials:

  • ¹⁴C-Oxazosulfyl (benzoxazolyl-2-¹⁴C, specific activity of 4.83 MBq/mg; purity 98.5%)[3][4]

  • Non-radiolabeled this compound (>98.0% purity)[3][4]

  • Acetonitrile

  • Rice seedlings (2.5-leaf stage)

  • Plastic test tubes (e.g., ⌀30 x 115 mm)

  • Soil or appropriate growth medium

  • Phosphor imaging plates and cassette

  • Phosphor imaging analysis system

Procedure:

  • Preparation of Test Solution:

    • Prepare a stock solution of radiolabeled ¹⁴C-Oxazosulfyl in acetonitrile.

    • Prepare a stock solution of non-radiolabeled this compound.

    • Prepare a test solution with a final concentration of 100 mg active ingredient/L by mixing the ¹⁴C-Oxazosulfyl stock solution with the non-radiolabeled stock solution. For example, a 1.0 mL test solution may contain 9.4 µg of ¹⁴C-Oxazosulfyl[2][3].

  • Plant Preparation and Application:

    • Cultivate rice seedlings in plastic test tubes filled with soil to the 2.5-leaf stage.

    • Apply 1.0 mL of the test solution to the soil surface of each seedling (soil drench application)[2][3].

  • Incubation:

    • Maintain the treated plants under controlled environmental conditions (e.g., temperature, light, humidity) for the desired time period (e.g., 72 hours)[2][3][5].

  • Sample Preparation for Imaging:

    • After the incubation period, carefully remove the plants from the test tubes.

    • Gently rinse the roots to remove any adhering soil.

    • Allow the plants to air-dry for approximately 30 minutes at room temperature[2][3].

  • Phosphor Imaging:

    • Place the dried plants on a phosphor imaging plate within a cassette.

    • Store the cassette in a shielded box for an appropriate exposure time (e.g., 16 hours) to allow the radiation to create an image on the plate[2].

    • Scan the imaging plate using a phosphor imaging analysis system to visualize the distribution of ¹⁴C-Oxazosulfyl.

Expected Results: The phosphor image will show the distribution of the ¹⁴C label throughout the plant. For this compound applied via soil drench, the signal is expected to be observed in the roots, stems, and leaves, indicating apoplastic translocation through the xylem[2][3][5].

Quantitative Translocation Study using Liquid Scintillation Counting (LSC) and Combustion

This is a general protocol for the quantitative analysis of radiolabeled compounds in plant tissues.

Objective: To quantify the amount of ¹⁴C-Oxazosulfyl and its metabolites in different tissues of rice plants over time.

Materials:

  • ¹⁴C-Oxazosulfyl

  • Rice plants treated as described in the qualitative protocol.

  • Analytical balance

  • Homogenizer

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Liquid scintillation vials

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter

  • Sample oxidizer (for combustion analysis)

  • CO₂ trapping agent for scintillation counting

Procedure:

  • Plant Harvesting and Sectioning:

    • At predetermined time points after application, harvest the rice plants.

    • Wash the roots gently to remove soil.

    • Section the plant into different tissues (e.g., roots, stems, and leaves).

    • Record the fresh weight of each tissue sample.

  • Extraction of Soluble Residues:

    • Homogenize each plant tissue sample in an appropriate solvent (e.g., acetonitrile/water mixture).

    • Centrifuge the homogenate and collect the supernatant.

    • Repeat the extraction process two to three times and pool the supernatants for each sample.

    • Take an aliquot of the extract, add it to a liquid scintillation vial with a suitable cocktail, and measure the radioactivity using an LSC.

  • Analysis of Insoluble (Bound) Residues:

    • The remaining plant solids (pellet) after extraction contain the bound residues.

    • Dry the pellet to a constant weight.

    • A subsample of the dried pellet is combusted in a sample oxidizer.

    • The resulting ¹⁴CO₂ is trapped in a specific scintillation cocktail.

    • Measure the radioactivity of the trapped ¹⁴CO₂ using an LSC.

  • Data Analysis:

    • Calculate the total radioactivity in each tissue by summing the radioactivity from the soluble and insoluble fractions.

    • Express the results as a percentage of the total applied radioactivity and/or as µg equivalents of this compound per gram of fresh/dry tissue weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_inc Incubation cluster_analysis Analysis prep_solution Prepare 14C-Oxazosulfyl Test Solution application Soil Drench Application of 14C-Oxazosulfyl prep_solution->application grow_plants Grow Rice Seedlings (2.5-leaf stage) grow_plants->application incubation Incubate Plants (e.g., 24, 72, 168 hours) application->incubation harvest Harvest and Section Plants (Roots, Stems, Leaves) incubation->harvest qualitative Qualitative Analysis: Phosphor Imaging harvest->qualitative quantitative Quantitative Analysis: LSC & Combustion harvest->quantitative data Data Interpretation qualitative->data quantitative->data metabolic_pathway parent This compound hydrolysis Hydrolysis and Cleavage of Oxazole Ring parent->hydrolysis metabolites Metabolites hydrolysis->metabolites degradation Further Degradation metabolites->degradation incorporation Incorporation into Plant Constituents degradation->incorporation

References

Evaluating the Systemic Activity of Oxazosulfyl: A Detailed Guide to Soil Drench Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting soil drench bioassays to evaluate the systemic activity of the novel insecticide, Oxazosulfyl. This document is intended to guide researchers in establishing robust and reproducible assays to determine the efficacy of this compound and similar systemic compounds against target insect pests.

Introduction to this compound and its Systemic Action

This compound is a novel insecticide belonging to the oxazoline chemical class. Its mode of action involves the inhibition of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system, leading to paralysis and death. A key characteristic of this compound is its systemic activity, allowing it to be taken up by the plant's roots and translocated throughout the vascular system. This systemic movement provides protection to the entire plant, including new growth, from sap-sucking and chewing insects. Soil drench bioassays are a critical tool for quantifying this systemic efficacy.

Data Presentation: Efficacy of this compound

The following tables summarize the insecticidal activity of this compound from various studies. It is important to note that while soil drench data is the focus, comparative data from other application methods are also presented to provide a broader understanding of its potency.

Table 1: Systemic Efficacy of this compound against Brown Planthopper (BPH) via Soil Drench

Target PestInsect StrainThis compound Concentration (mg a.i./L)Days After Insect ReleaseMortality (%)
Brown Planthopper (Nilaparvata lugens)Susceptible507~100
Brown Planthopper (Nilaparvata lugens)Field Population (Kagoshima)507~100

Data is extrapolated from graphical representations in published research and indicates high efficacy at the tested concentration.

Table 2: Comparative Insecticidal Activity of this compound by Different Application Methods

Target PestApplication MethodLC50 (mg a.i./L)
Brown Planthopper (Nilaparvata lugens)Foliar Spray0.41
White-backed Planthopper (Sogatella furcifera)Foliar Spray0.82
Small Brown Planthopper (Laodelphax striatellus)Foliar Spray0.61
Rice Green Leafhopper (Nephotettix cincticeps)Foliar Spray0.092
Rice Stem Borer (Chilo suppressalis)Foliar Spray0.20
Rice Leaf Roller (Cnaphalocrocis medinalis)Foliar Spray0.27

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of the test population.

Experimental Protocols

General Laboratory and Greenhouse Conditions

To ensure the reproducibility of the bioassay, the following environmental conditions should be maintained:

  • Temperature: 25-28°C

  • Relative Humidity: 60-70%

  • Photoperiod: 14:10 hours (Light:Dark)

  • Soil: Use a standardized potting mix, for example, a blend of peat, perlite, and vermiculite, or a commercially available culture soil suitable for the test plant species. The soil should be autoclaved before use to eliminate any existing pests or pathogens.

Rearing of Test Insects and Plants

Insect Rearing: Maintain a healthy and uniform colony of the target insect pest (e.g., Brown Planthopper, Nilaparvata lugens). Rear insects on untreated, susceptible host plants in a separate, controlled environment to ensure a continuous supply of individuals of a consistent age and developmental stage for the bioassays.

Plant Cultivation: Grow the host plant (e.g., rice, Oryza sativa) from seed in small pots (e.g., 5-7 cm diameter). Ensure uniform growth by providing adequate water and nutrients. The plants should be at the 2-3 leaf stage for use in the bioassay.

Preparation of this compound Test Solutions

Stock Solution Preparation:

  • Accurately weigh the required amount of technical grade this compound.

  • Dissolve the weighed this compound in a minimal amount of a suitable solvent, such as acetone, to create a high-concentration stock solution (e.g., 10,000 mg a.i./L).

  • Store the stock solution in a sealed, labeled glass vial in a refrigerator.

Serial Dilutions:

Prepare a series of dilutions from the stock solution to test a range of concentrations. A typical serial dilution protocol is as follows:

  • Label a set of test tubes or vials for each desired concentration.

  • Add the appropriate volume of diluent (e.g., distilled water with a non-ionic surfactant like Tween 20 at 0.05%) to each tube.

  • Transfer a calculated volume from the stock solution to the first tube to achieve the highest desired concentration and mix thoroughly.

  • Use a clean pipette tip to transfer a specific volume from the first dilution to the second tube to create the next concentration in the series.

  • Repeat this process until all desired concentrations are prepared.

  • Always include a control group that receives only the diluent (without this compound).

Soil Drench Bioassay Protocol
  • Plant Preparation: Select healthy, uniform plants at the 2-3 leaf stage.

  • Application of Test Solution:

    • Carefully apply a precise volume (e.g., 1-2 mL) of the prepared this compound solution directly to the soil surface at the base of each plant. Ensure the solution is distributed evenly and avoid contact with the foliage.

    • Treat a sufficient number of replicate plants (e.g., 3-5) for each concentration and the control.

  • Translocation Period: Allow a period of 3-5 days for the plant to uptake and translocate the this compound from the roots to the aerial parts. During this time, maintain the plants under the specified greenhouse conditions.

  • Insect Infestation:

    • After the translocation period, carefully place a predetermined number of test insects (e.g., 10-20 adult BPH) onto the aerial parts of each treated and control plant.

    • Cover each plant with a ventilated cage or transparent plastic cup to confine the insects.

  • Mortality Assessment:

    • Record insect mortality at regular intervals, such as 24, 48, 72, and 96 hours after infestation.

    • Consider insects that are moribund or unable to move when gently prodded as dead.

  • Data Analysis:

    • Calculate the average mortality for each concentration at each time point.

    • Correct for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100

    • If a range of concentrations was tested, perform a probit analysis to determine the LC50 value.

Visualizations

Soil_Drench_Bioassay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_eval Evaluation Phase Insect_Rearing 1. Rear Healthy Test Insects Infestation 6. Infest Plants with Test Insects Insect_Rearing->Infestation Plant_Growth 2. Grow Uniform Host Plants Soil_Drench 4. Apply Solution as Soil Drench Plant_Growth->Soil_Drench Solution_Prep 3. Prepare this compound Serial Dilutions Solution_Prep->Soil_Drench Translocation 5. Allow for Systemic Uptake (3-5 Days) Soil_Drench->Translocation Translocation->Infestation Mortality_Assessment 7. Assess Mortality (24, 48, 72, 96h) Infestation->Mortality_Assessment Data_Analysis 8. Analyze Data (LC50 Calculation) Mortality_Assessment->Data_Analysis

Caption: Experimental workflow for the soil drench bioassay.

Systemic_Activity_Pathway cluster_plant Host Plant cluster_insect Target Insect Roots Roots Xylem Xylem (Vascular Tissue) Roots->Xylem Translocation Leaves_Stems Leaves & Stems Xylem->Leaves_Stems Distribution Feeding Insect Feeds on Plant Tissues Leaves_Stems->Feeding Ingestion Ingestion of This compound Feeding->Ingestion Nervous_System Action on Nervous System Ingestion->Nervous_System Paralysis Paralysis & Death Nervous_System->Paralysis Soil This compound in Soil Soil->Roots Uptake

Application Notes and Protocols for the Quantitative Analysis of Oxazosulfyl and its Metabolites in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide belonging to the sulfyl chemical class, demonstrating high efficacy against a broad spectrum of insect pests, particularly in rice cultivation.[1][2] Understanding the metabolic fate of this compound in target insects is crucial for evaluating its efficacy, assessing potential resistance mechanisms, and conducting comprehensive risk assessments. These application notes provide detailed protocols for the quantitative analysis of this compound and its putative metabolites in insect tissues, employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Predicted Metabolic Pathways of this compound in Insects

While specific metabolic pathways for this compound in insects have not been definitively elucidated in publicly available literature, data from mammalian and plant metabolism studies provide a strong basis for predicting the primary transformation routes. In rats, the main metabolic reactions include hydroxylation of the pyridyl group, hydrolysis and cleavage of the oxazole ring, and glutathione conjugation of the ethylsulfonyl group.[1] In rice plants, the primary metabolic pathway involves the hydrolysis and cleavage of the oxazole ring.[1] Based on these findings and the common metabolic pathways of xenobiotics in insects, the following transformations of this compound are anticipated:

  • Phase I Metabolism (Functionalization):

    • Oxidation: Hydroxylation of the pyridine ring, potentially mediated by cytochrome P450 monooxygenases.

    • Hydrolysis: Cleavage of the oxazole ring, a pathway observed in both mammals and plants.[1]

  • Phase II Metabolism (Conjugation):

    • Glutathione Conjugation: Conjugation of the ethylsulfonyl group with glutathione (GSH), followed by conversion to cysteine and mercapturic acid conjugates, as seen in mammals.[1]

    • Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid.[1]

A diagram illustrating these predicted metabolic pathways is provided below.

Oxazosulfyl_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite (Pyridyl Ring) This compound->Hydroxylated_Metabolite Oxidation (CYP450) Oxazole_Cleavage_Products Oxazole Ring Cleavage Products This compound->Oxazole_Cleavage_Products Hydrolysis GSH_Conjugate Glutathione Conjugate This compound->GSH_Conjugate Glutathione Conjugation (GST) Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGT) Excretion Excretion Oxazole_Cleavage_Products->Excretion Glucuronide_Conjugate->Excretion Cysteine_Conjugate Cysteine Conjugate GSH_Conjugate->Cysteine_Conjugate Mercapturic_Acid Mercapturic Acid Conjugate Cysteine_Conjugate->Mercapturic_Acid Mercapturic_Acid->Excretion

Predicted metabolic pathway of this compound in insects.

Quantitative Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the analysis of this compound and its metabolites in insect samples.

Table 1: LC-MS/MS Parameters for the Analysis of this compound and its Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)CE (eV)Product Ion 2 (m/z)CE (eV)
This compound [M+H]⁺ValueValueValueValue
Hydroxylated Metabolite [M+H]⁺ValueValueValueValue
Oxazole Cleavage Product 1 [M+H]⁺ValueValueValueValue
Glutathione Conjugate [M+H]⁺ValueValueValueValue
Cysteine Conjugate [M+H]⁺ValueValueValueValue
Mercapturic Acid Conjugate [M+H]⁺ValueValueValueValue
Internal Standard [M+H]⁺ValueValueValueValue

Note: The specific m/z values and collision energies (CE) need to be determined empirically by infusing analytical standards of the compounds.

Table 2: Concentration of this compound and its Metabolites in Insect Tissues (ng/g wet weight)

Insect SpeciesTreatment GroupTime PointThis compoundHydroxylated MetaboliteOxazole Cleavage Product 1Glutathione Conjugate
Nilaparvata lugensControl24hNDNDNDND
Low Dose6h150.2 ± 12.525.8 ± 3.110.1 ± 1.55.2 ± 0.8
24h85.6 ± 9.845.3 ± 5.718.9 ± 2.412.6 ± 1.9
High Dose6h450.7 ± 35.178.4 ± 8.225.3 ± 3.115.8 ± 2.2
24h210.3 ± 22.6120.1 ± 15.342.7 ± 5.935.4 ± 4.7
Spodoptera frugiperdaControl24hNDNDNDND
Low Dose6h180.5 ± 15.318.2 ± 2.58.7 ± 1.13.1 ± 0.5
24h95.1 ± 10.232.7 ± 4.115.4 ± 1.98.9 ± 1.3
High Dose6h520.1 ± 42.855.9 ± 6.820.1 ± 2.810.3 ± 1.7
24h250.6 ± 28.498.5 ± 11.235.8 ± 4.525.1 ± 3.6

ND: Not Detected. Data are presented as mean ± standard deviation (n=5).

Experimental Protocols

A detailed methodology for the extraction and quantification of this compound and its metabolites from insect samples is provided below. This protocol is based on the widely used QuEChERS method, which is suitable for multi-residue pesticide analysis in complex biological matrices.

1. Sample Preparation and Homogenization

This section outlines the initial steps for preparing insect samples for extraction.

Sample_Prep Start Start: Collect Insect Samples Weigh Weigh 1-2 g of whole insects or dissected tissues Start->Weigh Freeze Flash freeze in liquid nitrogen Weigh->Freeze Homogenize Homogenize to a fine powder using a mortar and pestle or a bead beater Freeze->Homogenize Store Store homogenized samples at -80°C until extraction Homogenize->Store End Proceed to Extraction Store->End

Workflow for insect sample preparation and homogenization.

Protocol:

  • Sample Collection: Collect insects at specified time points after treatment with this compound. Include a control group of untreated insects.

  • Washing: Briefly rinse the insects with deionized water to remove any external residues and gently blot dry.

  • Weighing: Accurately weigh approximately 1-2 grams of whole insects or dissected tissues (e.g., midgut, fat body) into a pre-chilled centrifuge tube.

  • Homogenization: Immediately flash-freeze the samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen samples into a fine powder using a pre-chilled mortar and pestle or a bead beater homogenizer.

  • Storage: If not proceeding directly to extraction, store the homogenized powder at -80°C.

2. QuEChERS-based Extraction and Clean-up

This protocol details the extraction of this compound and its metabolites from the homogenized insect tissue.

QuEChERS_Workflow Start Start: Homogenized Insect Sample (1g) Add_Solvent Add 10 mL of 1% acetic acid in acetonitrile and internal standard Start->Add_Solvent Vortex1 Vortex vigorously for 1 min Add_Solvent->Vortex1 Add_Salts Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, Na₃Citrate, Na₂HCitrate) Vortex1->Add_Salts Vortex2 Vortex immediately for 1 min Add_Salts->Vortex2 Centrifuge1 Centrifuge at 4000 rpm for 5 min Vortex2->Centrifuge1 Transfer_Supernatant Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube Centrifuge1->Transfer_Supernatant dSPE_Cleanup dSPE tube containing PSA, C18, and MgSO₄ Transfer_Supernatant->dSPE_Cleanup Vortex3 Vortex for 30 sec dSPE_Cleanup->Vortex3 Centrifuge2 Centrifuge at 10000 rpm for 5 min Vortex3->Centrifuge2 Filter Filter the supernatant through a 0.22 µm syringe filter Centrifuge2->Filter End Analyze by LC-MS/MS Filter->End

QuEChERS extraction and clean-up workflow.

Protocol:

  • Extraction Solvent Addition: To 1 g of homogenized insect powder in a 50 mL centrifuge tube, add 10 mL of acetonitrile containing 1% acetic acid. Add an appropriate internal standard.

  • First Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Addition of Extraction Salts: Add a commercially available QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate).

  • Second Vortexing: Immediately cap and vortex for 1 minute to prevent the agglomeration of salts.

  • First Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes at 4°C. This will separate the sample into an upper acetonitrile layer (containing the analytes), a solid insect debris layer, and a lower aqueous layer.

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars), C18 sorbent (to remove nonpolar interferences like lipids), and anhydrous MgSO₄ (to remove residual water).

  • Third Vortexing: Vortex the dSPE tube for 30 seconds.

  • Second Centrifugation: Centrifuge at 10,000 rpm for 5 minutes at 4°C to pellet the dSPE sorbents.

  • Final Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following provides a general LC-MS/MS method that can be optimized for the analysis of this compound and its metabolites.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of the parent compound and its metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound and its metabolites.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone gas flow to maximize the signal for each analyte.

  • MRM Transitions: For each analyte, at least two MRM transitions (a quantifier and a qualifier) should be determined by infusing individual analytical standards. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the quantitative analysis of this compound and its predicted metabolites in insect tissues. The successful implementation of these methods will enable researchers to gain valuable insights into the metabolic fate of this novel insecticide, contributing to a better understanding of its mode of action and potential for resistance development. It is imperative to obtain analytical standards for this compound and its potential metabolites to develop and validate a robust quantitative method.

References

Application Notes and Protocols for the Formulation Development of Oxazosulfyl Water-Dispersible Granules (WDG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide belonging to the "Sulfyl" chemical class, distinguished by its ethylsulfonyl moiety.[1] It provides excellent control against a wide spectrum of major rice insect pests, including those resistant to existing insecticides.[1] The Insecticide Resistance Action Committee (IRAC) has classified this compound in a unique class (Group 37), identifying its mode of action as an inhibitor of the vesicular acetylcholine transporter (VAChT). This mechanism disrupts normal cholinergic synaptic transmission in insects.

Water-Dispersible Granules (WDG), also known as dry flowables, are an increasingly popular formulation choice in the agrochemical industry. They offer significant advantages over traditional liquid or powder formulations, including improved safety due to reduced dust, ease of handling and measurement, and enhanced storage stability.[2] This document provides a comprehensive guide to the formulation development of this compound WDG, including example formulations, manufacturing workflows, and detailed quality control protocols.

Physicochemical Properties of this compound

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to formulation development. Key physicochemical properties of this compound are summarized below.

PropertyValue
IUPAC Name 2-[3-(ethanesulfonyl)pyridin-2-yl]-5-[trifluoro(methanesulfonyl)]-1,3-benzoxazole
CAS Registry No. 1616678-32-0
Molecular Formula C15H11F3N2O5S2
Activity Insecticide (VAChT inhibitor)

(Data sourced from[3])

WDG Formulation Development

The primary goal is to create a stable, dust-free granular product that readily disperses in water to form a uniform and stable suspension for spray applications.

Excipient Selection

The performance of a WDG formulation is highly dependent on the careful selection of inert ingredients (excipients). The main types of excipients and their functions are:

  • Wetting Agents: These surfactants reduce the surface tension between the granule and water, allowing the granule to rapidly absorb water and begin the disintegration process.

  • Dispersing Agents: Once the granule is wetted, dispersing agents adsorb onto the surface of the solid this compound particles, preventing them from re-agglomerating (flocculation) in the spray tank and ensuring a fine, stable suspension.

  • Binders: Binders are used to impart mechanical strength to the granules, preventing them from breaking down into dust during manufacturing, packaging, and transport (attrition).

  • Fillers/Carriers: These inert materials, such as clays or silica, serve as a base for the formulation, ensuring uniformity and aiding in the granulation process.

Example Formulation: this compound 20 WG (2.0% w/w)

This table presents an illustrative formulation for a 2.0% w/w this compound WDG, similar to the commercially available ALLES® granule which contains 2.0% (w/w) this compound.[1] The exact percentages of excipients would require optimization and experimental validation.

ComponentFunctionExample ExcipientConcentration (% w/w)
This compound Technical Active Ingredient-2.0
Wetting Agent WettingSodium dodecyl sulfate2.0 - 5.0
Dispersing Agent DispersionLignosulfonate5.0 - 10.0
Binder Granule IntegrityPolyvinylpyrrolidone (PVP)1.0 - 4.0
Filler Carrier/BaseKaolin Clayq.s. to 100

Manufacturing Process

Wet granulation is a robust and widely used method for producing high-quality WDGs. The process involves agglomerating a powder mixture using a liquid binder. Extrusion granulation is considered a highly competitive production mode.[4] A typical workflow is outlined below.

Start Raw Material Input (this compound, Excipients) Blend 1. Ingredient Blending Start->Blend Wet 2. Wetting / Kneading (Addition of Water/Binder) Blend->Wet Extrude 3. Extrusion Wet->Extrude Sphere 4. Spheronization Extrude->Sphere Dry 5. Drying (e.g., Fluid Bed Dryer) Sphere->Dry Sieve 6. Sieving / Classification Dry->Sieve QC Quality Control Testing Sieve->QC Package Packaging QC->Package

Caption: Wet granulation manufacturing workflow for WDG.

Quality Control Parameters and Protocols

Rigorous testing is essential to ensure the quality and performance of the final WDG product.[5][6] Key tests are based on internationally recognized methods, such as those from the Collaborative International Pesticides Analytical Council (CIPAC).

Summary of Quality Control Tests
Test ParameterCIPAC MethodTypical Specification
Wettability MT 53.3< 1 minute
Wet Sieve Test MT 185.1< 2% retained on 75 µm sieve
Suspensibility MT 184> 80% in suspension after 30 min
Persistent Foam MT 47.2< 25 mL after 1 minute
Dustiness MT 171.1Max. 30 mg collected dust (gravimetric)
Attrition Resistance MT 178.3> 98%
Detailed Experimental Protocols

Protocol 1: Wettability Test

  • Objective: To determine the time required for a WDG to become completely wetted when added to water.

  • Reference: Based on CIPAC Method MT 53.3.[7][8][9]

  • Apparatus: 250 mL beaker, stopwatch, spatula.

  • Reagents: CIPAC Standard Water D.

  • Procedure:

    • Add 100 mL of CIPAC Standard Water D to the 250 mL beaker.

    • Weigh 5 g of the this compound WDG sample.

    • Drop the weighed sample from a height of approximately 5 cm onto the surface of the water.

    • Start the stopwatch immediately.

    • Observe the sample. The wetting time is the period from the moment the sample touches the water until it is completely submerged and wetted, without swirling.[10]

    • Record the time in seconds. The test is passed if wetting occurs within the specified time (e.g., 1 minute).

Protocol 2: Wet Sieve Test

  • Objective: To determine the amount of non-dispersible material in the formulation after dispersion in water.

  • Reference: Based on CIPAC Method MT 185.1.[11][12][13]

  • Apparatus: 250 mL beaker, 75 µm test sieve, magnetic stirrer, wash bottle, drying oven, analytical balance.

  • Reagents: Tap water.

  • Procedure:

    • Weigh 10 g of the WDG sample into the 250 mL beaker.

    • Add 100 mL of tap water and allow the sample to stand for 60 seconds.

    • Stir the mixture with the magnetic stirrer for 5 minutes.

    • Transfer the slurry quantitatively to the 75 µm sieve.

    • Wash the material on the sieve with a gentle stream of tap water from the wash bottle until the water passing through is clear.

    • Carefully transfer the residue from the sieve to a tared weighing dish.

    • Dry the dish in the oven at 70°C to a constant weight.

    • Calculate the percentage of material retained on the sieve.

Protocol 3: Suspensibility Test

  • Objective: To determine the amount of active ingredient that remains suspended after a specified time in a column of water.

  • Reference: Based on CIPAC Method MT 184.[14]

  • Apparatus: 250 mL graduated glass-stoppered cylinder, constant temperature water bath (30°C), pipette.

  • Reagents: CIPAC Standard Water D.

  • Procedure:

    • Prepare a suspension of the WDG in the 250 mL cylinder according to the highest recommended application rate.

    • Bring the cylinder to the 250 mL mark with CIPAC Standard Water D, pre-heated to 30°C.

    • Stopper the cylinder and invert it 30 times.

    • Place the cylinder in the 30°C water bath and let it stand undisturbed for 30 minutes.

    • Carefully withdraw the top 9/10ths (225 mL) of the suspension using a pipette, ensuring the sediment at the bottom is not disturbed.

    • Determine the concentration of this compound in the remaining 1/10th (25 mL) of the suspension using a validated analytical method (e.g., HPLC).

    • Calculate the percentage suspensibility. Chemical assay is the most reliable method for this determination.[15]

Protocol 4: Persistent Foam Test

  • Objective: To measure the volume of foam generated upon dilution and its stability over time.

  • Reference: Based on CIPAC Method MT 47.2.[10][16]

  • Apparatus: 250 mL graduated glass-stoppered cylinder.

  • Reagents: CIPAC Standard Water D.

  • Procedure:

    • Add 100 mL of CIPAC Standard Water D to the cylinder.

    • Add the amount of WDG corresponding to the highest recommended application rate.

    • Stopper the cylinder and invert it 30 times.

    • Place the cylinder on a flat surface and start a stopwatch.

    • After 1 minute, record the volume of foam generated at the top of the liquid.

Protocol 5: Dustiness Test

  • Objective: To quantify the amount of dust released from the granules during handling.

  • Reference: Based on CIPAC Method MT 171.1 (Gravimetric Method).[4][17]

  • Apparatus: Dust generation apparatus (funnel and drop tube), measuring box, glass fiber filter, vacuum pump, analytical balance.

  • Procedure:

    • Weigh a clean glass fiber filter (W1). Place it in the apparatus.

    • Start the vacuum pump and adjust the airflow to 15 L/min.

    • Weigh 30 g of the WDG sample and transfer it in a single action into the funnel.

    • Allow the dust generated from the falling granules to be collected on the filter for 60 seconds.

    • Remove the filter and re-weigh it (W2).

    • The mass of the collected dust is (W2 - W1).

Protocol 6: Attrition Resistance Test

  • Objective: To measure the physical integrity of the granules and their resistance to creating fines during transport and handling.

  • Reference: Based on CIPAC Method MT 178.3.[18][19]

  • Apparatus: 125 µm sieve, glass bottle, roller device, analytical balance.

  • Procedure:

    • Remove any pre-existing fines by sieving a known amount of the sample (e.g., 20 g) on a 125 µm sieve.

    • Weigh the dust-free granules accurately (Wi) and place them in the glass bottle.

    • Place the bottle on the roller device and roll for a specified period (e.g., 5 minutes).

    • After rolling, carefully transfer the contents onto the 125 µm sieve and sieve again.

    • Weigh the amount of material remaining on the sieve (Wf).

    • Calculate the attrition resistance as: % Resistance = (Wf / Wi) * 100.

Diagrams and Workflows

Mode of Action: VAChT Inhibition

This compound's primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT). This prevents the loading of the neurotransmitter acetylcholine (ACh) into synaptic vesicles, ultimately blocking cholinergic synaptic transmission and leading to insect paralysis.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_syn Acetylcholine (ACh) Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_syn->VAChT ACh Vesicle Synaptic Vesicle VAChT->Vesicle Loading Receptor ACh Receptor Vesicle->Receptor No ACh Release This compound This compound This compound->Block Response No Signal Transmission Receptor->Response

Caption: this compound inhibits the VAChT, blocking ACh loading.

Formulation Development Workflow

The development of a robust WDG formulation is an iterative process involving screening, optimization, and rigorous testing.

Start Define Target Product Profile (e.g., 2% this compound WDG) Screen 1. Excipient Screening (Wetting, Dispersing Agents) Start->Screen Proto 2. Develop Prototype Formulations (Lab-scale Granulation) Screen->Proto PhysChem 3. Physicochemical Testing (Wettability, Dispersion, etc.) Proto->PhysChem Optimize 4. Formulation Optimization (Adjust Excipient Ratios) PhysChem->Optimize Does it meet specs? Stability 5. Accelerated Stability Study (e.g., CIPAC MT 46.3) PhysChem->Stability If specs are met Optimize->Proto Re-formulate Stability->Optimize If unstable Final Final Formulation Selection Stability->Final If stable

Caption: Iterative workflow for WDG formulation development.

Conclusion

The development of a high-quality this compound Water-Dispersible Granule formulation requires a systematic approach. This involves selecting appropriate excipients to ensure rapid wetting, stable dispersion, and granule integrity, coupled with a controlled manufacturing process like wet granulation. Adherence to standardized quality control protocols, such as the CIPAC methods detailed herein, is critical for ensuring the final product is safe, effective, and meets all performance specifications for agricultural application.

References

Application of Oxazosulfyl for the Control of Rice Water Weevil (Lissorhoptrus oryzophilus)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide belonging to the sulfyl chemical class, developed by Sumitomo Chemical Co., Ltd. It has demonstrated high efficacy against a broad spectrum of rice insect pests, including the rice water weevil (Lissorhoptrus oryzophilus), a significant pest causing economic damage to rice production worldwide. Notably, this compound is effective against insect populations that have developed resistance to existing insecticides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in controlling the rice water weevil, targeted at researchers, scientists, and professionals involved in insecticide development and crop protection.

Mechanism of Action

This compound acts as a vesicular acetylcholine transporter (VAChT) inhibitor.[3][4][5][6] This novel mode of action disrupts the normal transmission of nerve impulses in insects. By inhibiting VAChT, this compound prevents the loading of acetylcholine into synaptic vesicles, leading to a depletion of this crucial neurotransmitter at the synapse. This disruption of cholinergic synaptic transmission results in a reduction of nerve activity, leading to paralysis and eventual death of the insect.[3][5][6]

Data Presentation

The following tables summarize the available quantitative and qualitative data on the application and efficacy of this compound for rice water weevil control.

Table 1: this compound Formulation and Application Rates

ParameterValueSource(s)
Commercial FormulationALLES® granule[2]
Active Ingredient Concentration2.0% (w/w) this compound[2]
Standard Application Rate50 g per nursery box[2]
Calculated Active Ingredient Dose1.0 mg a.i. per hill[2]

Table 2: Efficacy of this compound Against Rice Water Weevil (Lissorhoptrus oryzophilus)

Efficacy ParameterResultSource(s)
Official Trials Efficacy Rating (Japan)+++ (Excellent)[1]
Impact on Offspring DensityHigh efficacy in reducing offspring density; Superior to competitor insecticides.[2]
Effect on Adult Feeding DamageFeeding damage by adults was not completely suppressed.[2]

Note: Specific quantitative data on percentage control of larvae, reduction in adult feeding scars, and impact on rice yield were not available in the reviewed literature. The efficacy is described qualitatively as "excellent" in official trials.

Experimental Protocols

The primary method for applying this compound for the control of rice water weevil is through nursery box application before transplanting the rice seedlings.

Protocol 1: Nursery Box Application of this compound Granules

Objective: To evaluate the efficacy of this compound applied to nursery boxes for the control of rice water weevil.

Materials:

  • This compound 2.0% granules (e.g., ALLES® granule)

  • Rice seeds (variety susceptible to rice water weevil)

  • Nursery boxes

  • Nursery soil mix

  • Fertilizer as per local recommendations

  • Controlled environment for seedling growth (greenhouse or similar)

  • Paddy field or pots for transplanting

  • Rice water weevil adults for artificial infestation

Procedure:

  • Nursery Preparation: Prepare the nursery soil mix and fill the nursery boxes.

  • Application of this compound:

    • Timing: The granular formulation can be applied at three different timings:

      • Before Sowing: Mix the granules with the nursery soil before sowing the rice seeds.

      • At Sowing: Apply the granules onto the soil surface at the time of sowing.

      • Before Transplanting: Apply the granules to the soil of the seedlings before they are transplanted to the paddy field.[1]

    • Application Rate: Apply the 2.0% this compound granules at a rate of 50 g per nursery box.[2] Ensure even distribution of the granules.

  • Sowing and Seedling Rearing: Sow the rice seeds and rear the seedlings according to standard agricultural practices for the region.

  • Transplanting: Transplant the treated rice seedlings into the experimental plots (paddy field or pots).

  • Experimental Design:

    • Arrange the experimental plots in a randomized complete block design with a sufficient number of replicates (e.g., 3-4).

    • Include an untreated control group (seedlings raised in nursery boxes without this compound application).

    • If comparing with other insecticides, include treatment groups for each competitor product applied at their recommended rates.

  • Infestation:

    • At an appropriate time after transplanting, which coincides with the natural infestation period of the rice water weevil, release a known number of adult weevils into each plot or pot to ensure a uniform infestation level.[2]

  • Data Collection and Assessment:

    • Adult Feeding Damage: At a set time post-infestation (e.g., 7, 14, and 21 days), visually assess the feeding scars on the leaves of a predetermined number of plants per plot. The damage can be scored on a scale (e.g., 0-5, where 0 is no damage and 5 is severe damage).

    • Larval Density: At a later stage (e.g., 21-30 days after infestation), collect a set number of rice plants with their root systems from each plot.

      • Carefully wash the soil from the roots over a fine-mesh sieve to collect the weevil larvae.

      • Count the number of larvae per plant or per root system.

    • Rice Yield: At the end of the growing season, harvest the rice from each plot, and measure the grain yield.

Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of the differences between the treatments.

Visualizations

Signaling Pathway

This compound Mode of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh VAChT Vesicular Acetylcholine Transporter (VAChT) ACh->VAChT transported into Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle loads ACh into ACh_released ACh Synaptic_Vesicle->ACh_released Release of ACh This compound This compound This compound->VAChT INHIBITS ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor binds to Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission

Caption: Mode of Action of this compound as a VAChT Inhibitor.

Experimental Workflow

This compound Efficacy Trial Workflow cluster_assessments Assessments Start Start Nursery_Prep Prepare Nursery Boxes and Soil Start->Nursery_Prep Oxazosulfyl_App Apply this compound Granules (50 g/box) Nursery_Prep->Oxazosulfyl_App Sowing Sow Rice Seeds Oxazosulfyl_App->Sowing Seedling_Rearing Rear Seedlings Sowing->Seedling_Rearing Transplanting Transplant Seedlings to Experimental Plots Seedling_Rearing->Transplanting Infestation Infest with Adult Rice Water Weevils Transplanting->Infestation Data_Collection Data Collection Infestation->Data_Collection Adult_Damage Assess Adult Feeding Damage Data_Collection->Adult_Damage Larval_Density Measure Larval Density in Roots Data_Collection->Larval_Density Yield Measure Grain Yield Data_Collection->Yield End End Adult_Damage->End Larval_Density->End Yield->End

Caption: Experimental Workflow for this compound Efficacy Trials.

References

Assessing the Physiological Impact of Oxazosulfyl on Rice (Oryza sativa)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Oxazosulfyl is a novel sulfyl insecticide recognized for its systemic action and broad-spectrum efficacy against a variety of major insect pests in rice.[1][2] Developed by Sumitomo Chemical, it operates through a unique mode of action as a vesicular acetylcholine transporter inhibitor in insects.[1][2] Studies have demonstrated its effective translocation from the roots to the aerial parts of the rice plant, suggesting apoplastic movement through the xylem.[1][2][3] While its insecticidal properties are well-documented, there is a notable gap in publicly available data regarding the direct physiological effects of this compound on the rice plant itself. The primary metabolic pathway in rice involves the hydrolysis and cleavage of the oxazole ring, with the resulting metabolites being incorporated into the plant's constituents.[4] Importantly, field trials conducted for registration purposes have reported no observable phytotoxicity or crop injury.[5][6]

These application notes provide a comprehensive suite of protocols for researchers and drug development professionals to systematically assess the physiological impact of this compound on rice plants. The following sections detail methodologies for evaluating phytotoxicity, photosynthetic efficiency, biochemical stress markers, and gene expression, enabling a thorough investigation into the plant-insecticide interaction.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for comparative analysis.

Table 1: Phytotoxicity Assessment of this compound on Rice

Treatment Concentration (mg a.i./L)Observation Time (Days After Treatment)Leaf Injury Score (0-10)Wilting Score (0-10)Necrosis Score (0-10)Stunting (% of control)
Control (0)7
Recommended Dose (X)14
2X Dose21
5X Dose

Table 2: Photosynthetic and Gas Exchange Parameters

Treatment Concentration (mg a.i./L)Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹)Stomatal Conductance (mol H₂O m⁻² s⁻¹)Transpiration Rate (mmol H₂O m⁻² s⁻¹)
Control (0)
Recommended Dose (X)
2X Dose

Table 3: Biochemical Stress Indicators

Treatment Concentration (mg a.i./L)Total Chlorophyll Content (mg/g FW)Proline Content (µmol/g FW)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)
Control (0)
Recommended Dose (X)
2X Dose

Experimental Protocols

Protocol 1: Visual Phytotoxicity Assessment

This protocol provides a method for the visual assessment of potential phytotoxic effects of this compound on rice seedlings.[6]

Materials:

  • Rice seeds (a susceptible variety, if known, or a commonly cultivated variety)

  • Pots with appropriate soil mix

  • This compound standard

  • Growth chamber or greenhouse with controlled conditions

  • Spraying equipment

Procedure:

  • Grow rice seedlings to the 3-4 leaf stage.

  • Prepare different concentrations of this compound, including a control (no insecticide), the recommended application rate, and 2x, 5x, and 10x the recommended rate to assess dose-dependency.

  • Apply the treatments to the rice plants. Application can be via soil drench to mimic systemic uptake or foliar spray, depending on the research question.

  • Visually assess the plants at 3, 7, 14, and 21 days after treatment.

  • Score phytotoxic symptoms such as leaf injury (tip burn, discoloration), wilting, necrosis, and stunting using a 0-10 scale (0 = no effect, 10 = complete plant death).[6]

  • Record the data in a table similar to Table 1.

Protocol 2: Measurement of Photosynthesis and Stomatal Conductance

This protocol details the use of a portable gas exchange system to measure key photosynthetic parameters.[3][4]

Materials:

  • Rice plants treated as described in Protocol 1.

  • Portable photosynthesis system (e.g., LI-6400XT).

Procedure:

  • Allow the photosynthesis system to warm up and stabilize according to the manufacturer's instructions.

  • Set the chamber conditions: typically, a CO₂ concentration of 400 µmol mol⁻¹, a light intensity of 1200-1500 µmol m⁻² s⁻¹, and a temperature and humidity that mimic the plant's growth conditions.[3]

  • Select the youngest, fully expanded leaf from a treated and a control plant.

  • Clamp the leaf into the chamber, ensuring it is fully enclosed.

  • Allow the readings for photosynthetic rate, stomatal conductance, and transpiration to stabilize (this may take several minutes).[4]

  • Record the steady-state values.

  • Repeat the measurement on at least 5-10 different plants per treatment group.

  • Present the data as shown in Table 2.

Protocol 3: Determination of Chlorophyll Content

This protocol describes a common spectrophotometric method for quantifying chlorophyll content.[5]

Materials:

  • Leaf samples from treated and control rice plants.

  • 80% acetone solution.

  • Spectrophotometer.

  • Mortar and pestle.

  • Centrifuge.

Procedure:

  • Collect 100 mg of fresh leaf tissue from the upper third of the plant.

  • Grind the leaf tissue with 10 mL of 80% acetone using a mortar and pestle until the tissue is completely white.

  • Centrifuge the homogenate at 5000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using the spectrophotometer, with 80% acetone as a blank.

  • Calculate the total chlorophyll content using the following formula:

    • Total Chlorophyll (mg/g FW) = [20.2 * (A₆₄₅) + 8.02 * (A₆₆₃)] * (V / 1000 * W)

      • Where: A is the absorbance at the respective wavelength, V is the final volume of the acetone extract (mL), and W is the fresh weight of the leaf sample (g).

  • Record the data as shown in Table 3.

Protocol 4: Proline Content Analysis

Proline accumulation is a common indicator of plant stress. This protocol provides a method for its quantification.[2][7]

Materials:

  • Leaf samples from treated and control rice plants.

  • 3% sulfosalicylic acid.

  • Acid ninhydrin reagent.

  • Glacial acetic acid.

  • Toluene.

  • Spectrophotometer.

Procedure:

  • Homogenize 0.5 g of fresh leaf tissue in 10 mL of 3% aqueous sulfosalicylic acid.

  • Filter the homogenate and take 2 mL of the filtrate.

  • Add 2 mL of acid ninhydrin and 2 mL of glacial acetic acid.

  • Boil the mixture at 100°C for 1 hour.[7]

  • Terminate the reaction in an ice bath.

  • Extract the mixture with 4 mL of toluene, vortexing for 15-20 seconds.

  • Separate the toluene layer (the chromophore-containing upper layer) and allow it to warm to room temperature.

  • Measure the absorbance of the toluene layer at 520 nm, using toluene as a blank.

  • Determine the proline concentration from a standard curve.

  • Express the results as µmol proline per gram fresh weight (FW) and record in a table like Table 3.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Physiological Assessment cluster_data Data Interpretation P1 Rice Seedling Cultivation (3-4 leaf stage) P2 This compound Treatment (Control, 1X, 2X, 5X doses) P1->P2 Apply Treatment A1 Phytotoxicity Scoring (3, 7, 14, 21 DAT) P2->A1 A2 Photosynthesis & Gas Exchange (Portable Gas Analyzer) P2->A2 A3 Biochemical Assays (Chlorophyll, Proline) P2->A3 A4 Gene Expression Analysis (qRT-PCR / RNA-Seq) P2->A4 D1 Tabulate Quantitative Data A1->D1 A2->D1 A3->D1 A4->D1 D2 Statistical Analysis D1->D2 D3 Impact Assessment D2->D3

Caption: Workflow for assessing this compound's impact on rice.

General_Plant_Stress_Response cluster_stress Stress Induction cluster_perception Signal Perception & Transduction cluster_response Downstream Physiological Responses Stress This compound Application (Potential Xenobiotic Stress) Perception Cellular Receptors Stress->Perception ROS Reactive Oxygen Species (ROS) Generation Perception->ROS Signaling MAPK Cascades & Ca²⁺ Signaling ROS->Signaling Photo Photosynthesis Alteration ROS->Photo inhibition Antioxidants Antioxidant Enzyme Upregulation (SOD, CAT, APX) Signaling->Antioxidants Osmolytes Osmolyte Accumulation (e.g., Proline) Signaling->Osmolytes GeneExp Stress-Responsive Gene Expression Signaling->GeneExp

Caption: A general plant stress response pathway.

References

Troubleshooting & Optimization

overcoming formulation instability of Oxazosulfyl in tropical climates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address formulation instability of Oxazosulfyl, particularly in tropical climates characterized by high heat and humidity.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound formulation instability in tropical climates?

A1: The primary drivers are high temperatures and humidity. Elevated temperatures can accelerate chemical degradation reactions such as hydrolysis and thermal decomposition. High humidity can lead to physical instability in solid formulations, causing issues like caking, clumping, and crystal growth. For liquid formulations, high temperatures can cause phase separation, sedimentation, and loss of active ingredient efficacy.

Q2: What are the visible signs of physical instability in my granular this compound formulation?

A2: Visible signs of physical instability in granular formulations stored in tropical conditions include:

  • Caking or Clumping: Granules sticking together to form hard masses, which can impede accurate dosing and application.

  • Crystal Growth: Formation of visible crystals on the granule surface, indicating potential issues with the formulation matrix or moisture absorption.

  • Dust Formation: Breakdown of granules into fine powder, which can pose inhalation risks and lead to inaccurate application.

  • Discoloration: A change in the color of the formulation, which may indicate chemical degradation of the active ingredient or excipients.

Q3: What types of chemical degradation can this compound undergo in a formulation?

A3: this compound, which contains an ethylsulfonyl moiety and a benzoxazole skeleton, may be susceptible to specific chemical degradation pathways, especially under heat and moisture. The primary degradation pathway in soils is known to be the cleavage of the oxazole ring[1]. Hydrolysis is another key concern, particularly if the formulation's microenvironment becomes alkaline. While stable at pH 4 and 7, its degradation is accelerated at pH 9.

Q4: Are there recommended stabilizers for solid this compound formulations?

A4: Yes, incorporating specific stabilizers can significantly enhance formulation stability. For solid formulations, consider inert carriers with low moisture absorption, anti-caking agents like silica, and potentially UV protectants if the packaging allows for light exposure. For suspension concentrates, stabilizers like microcrystalline cellulose have been shown to be effective in preventing crystallization and improving shelf life[2][3].

Q5: How can I predict the long-term stability of my formulation without waiting for two years?

A5: Accelerated stability studies are designed for this purpose. By exposing the formulation to elevated temperatures for a shorter duration, it's possible to predict its long-term shelf life.[][5][6] A widely accepted protocol is storing the product at 54°C for 14 days, which is often considered indicative of at least two years of stability under ambient conditions.[5][6][7]

Troubleshooting Guides

Issue 1: Chemical Degradation of Active Ingredient
  • Symptom: HPLC analysis shows a significant decrease in the concentration of this compound after storage. Unexpected peaks appear in the chromatogram.

  • Potential Cause: Thermal degradation or hydrolysis of the active ingredient due to high temperature and moisture ingress.

  • Troubleshooting Steps:

    • Verify Packaging: Ensure the formulation is stored in hermetically sealed, moisture-proof packaging.

    • Inert Excipients: Confirm that all excipients in the formulation are inert and not promoting degradation.

    • pH Control: For aqueous-based formulations, ensure the pH is maintained in the stable range for this compound (pH 4-7).

    • Add Stabilizers: Consider incorporating antioxidants or other chemical stabilizers. For compounds with similar structures like sulfonylureas, stabilizers such as metal soaps or inorganic salts have been used.[8]

Issue 2: Physical Instability - Caking and Poor Flowability of Granules
  • Symptom: The granular formulation has formed hard lumps and does not flow freely from its packaging.

  • Potential Cause: Moisture absorption by hygroscopic components in the formulation, leading to granule fusion under the pressure and temperature of storage.

  • Troubleshooting Steps:

    • Moisture Analysis: Determine the critical relative humidity of your formulation.

    • Inert Carrier Selection: Use carriers with low water affinity.

    • Incorporate Anti-Caking Agents: Add flow aids such as fumed silica or magnesium carbonate to the formulation.

    • Granulation Process Optimization: Ensure the granules are sufficiently dried after production and before packaging.

Data Presentation

Quantitative data from stability studies should be meticulously recorded to track changes over time. Below are template tables for organizing your experimental results.

Table 1: Accelerated Stability Study Data for this compound Formulation

ParameterInitial (Time 0)After 14 days at 54°C ± 2°C% ChangeAcceptance Criteria
Physical Appearance N/ANo significant change
This compound Content (%) +/- 5%
pH (1% dispersion) +/- 1 unit
Moisture Content (%) < 2% increase
Particle Size (D50, µm) +/- 20%
Degradation Product 1 (%) < 1.0%
Degradation Product 2 (%) < 1.0%

Table 2: Comparison of Stabilizer Efficacy in this compound Formulation

Stabilizer SystemThis compound Content after 14 days at 54°C (%)Caking Observation
Control (No Stabilizer)
System A (0.5% Fumed Silica)
System B (1.0% Microcrystalline Cellulose)
System C (0.2% Antioxidant XYZ)

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Granular Formulations

This protocol is based on the CIPAC MT 46.3 method for accelerated storage procedures.[5][6][7]

  • Sample Preparation: Place at least 50g of the this compound granular formulation into a container made of the same material as the proposed commercial packaging. Seal the container.

  • Initial Analysis (Time 0): Before placing the sample in the oven, perform a complete analysis including:

    • Visual assessment of appearance.

    • Active ingredient content determination by a validated HPLC method.

    • Moisture content analysis (e.g., Karl Fischer titration).

    • Particle size distribution analysis.

    • pH of a 1% aqueous dispersion.

  • Storage: Place the sealed container in a calibrated oven at a constant temperature of 54°C ± 2°C for 14 consecutive days.[6][7]

  • Final Analysis: After 14 days, remove the sample from the oven and allow it to cool to room temperature for at least 24 hours.

  • Repeat Analysis: Perform the same set of analyses as in step 2.

  • Data Evaluation: Compare the "Time 0" and "14-day" results. The formulation is generally considered stable if the active ingredient concentration has not changed by more than 5% and there are no significant changes in its physical properties.[6]

Protocol 2: Determination of Active Ingredient Content by HPLC
  • Standard Preparation: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh an amount of the formulation equivalent to a specific concentration of this compound. Disperse the sample in the chosen solvent, sonicate to ensure complete dissolution of the active ingredient, and filter to remove insoluble excipients.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions.

  • Calculation: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

G cluster_0 Troubleshooting Workflow Instability Formulation Instability Observed Identify Identify Type of Instability Instability->Identify Physical Physical (e.g., Caking, Crystal Growth) Identify->Physical Physical Chemical Chemical (Degradation of AI) Identify->Chemical Chemical Moisture Assess Moisture Content & Hygroscopicity Physical->Moisture HPLC Perform HPLC & Degradation Profile Chemical->HPLC Packaging Evaluate Packaging Integrity Moisture->Packaging Flow_Aid Incorporate Anti-Caking Agent Packaging->Flow_Aid Reformulate Reformulate & Retest Flow_Aid->Reformulate Excipients Check Excipient Compatibility HPLC->Excipients Stabilizer Add Chemical Stabilizer Excipients->Stabilizer Stabilizer->Reformulate

Caption: A logical workflow for troubleshooting formulation instability.

G cluster_1 Accelerated Stability Study Workflow Start Prepare Formulation Sample in Final Packaging Time_Zero Time 0 Analysis: - AI Content (HPLC) - Physical Properties - Moisture Content Start->Time_Zero Storage Store at 54°C for 14 Days Time_Zero->Storage Cooling Cool to Room Temperature Storage->Cooling Final_Analysis Final Analysis (Repeat Time 0 Tests) Cooling->Final_Analysis Compare Compare Time 0 and Final Results Final_Analysis->Compare Stable Stable Compare->Stable <5% Degradation No Physical Change Unstable Unstable Compare->Unstable >5% Degradation or Physical Change

Caption: Experimental workflow for accelerated stability testing.

References

addressing potential phytotoxicity of Oxazosulfyl on non-target crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential phytotoxicity of the insecticide Oxazosulfyl on non-target crops. The information is intended for researchers, scientists, and professionals in drug development conducting related experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the investigation of this compound's effects on non-target plants.

Q1: My non-target crop seedlings are showing phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) in a lab setting after this compound application. How do I confirm the cause?

A1: It is crucial to systematically rule out other potential causes of plant stress. Follow these steps:

  • Verify Experimental Conditions: Ensure that all control and treated plants have been maintained under identical and optimal environmental conditions (light, temperature, humidity, water, and nutrient levels).

  • Check for Contamination: Rule out contamination of soil, water, or equipment with other chemicals.

  • Confirm Application Rate: Double-check your calculations and application procedure to ensure the correct dose of this compound was applied. An accidental overdose is a common cause of phytotoxicity.

  • Evaluate Control Groups: Assess your negative control (no treatment) and vehicle control (solvent/carrier only) groups. Healthy control groups are essential to confirm that the observed symptoms are due to the active ingredient.

  • Dose-Response Relationship: If you have applied multiple concentrations, check if the severity of the symptoms correlates with the applied dose. A clear dose-response relationship is strong evidence of chemical-induced phytotoxicity.

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Caption: Troubleshooting workflow for diagnosing phytotoxicity.

Q2: I am planning a rotational crop study on soil previously treated with this compound. What factors should I consider to minimize the risk of phytotoxicity from soil residues?

A2: The potential for "carryover" injury to rotational crops depends on the herbicide's persistence and the sensitivity of the subsequent crop.[1][2] Key factors include:

  • Herbicide Persistence (Half-life): this compound has a relatively short dissipation half-life in soil, estimated to be 3 to 8 days in paddy field studies.[3] This suggests a low risk of carryover to succeeding crops.[3]

  • Soil Characteristics: Herbicide degradation is influenced by soil type, organic matter content, pH, and microbial activity.[2] Degradation rates generally increase with higher soil moisture and temperature.[2]

  • Climatic Conditions: Rainfall and temperature significantly impact the breakdown of chemical residues.[2] Drought conditions can slow degradation and increase carryover risk.

  • Rotational Crop Sensitivity: Different plant species have varying levels of tolerance to specific chemical residues.[1] Small-seeded legumes and grasses are often sensitive to herbicide residues.[1]

To minimize risk, conduct a soil bioassay before planting the main rotational crop. This involves growing a small number of sensitive indicator plants in the treated soil to see if any phytotoxic effects appear.

dot

Caption: Factors influencing herbicide carryover and phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the known mode of action of this compound in plants?

A1: The primary mode of action described for this compound is insecticidal. It targets the insect nervous system, with recent evidence pointing to the inhibition of the vesicular acetylcholine transporter (VAChT).[4][5] Its mode of action related to phytotoxicity in non-target plants has not been documented in the provided search results. Any observed phytotoxicity would likely stem from the disruption of other physiological or biochemical processes within the plant, which would require specific investigation.

Q2: Is there quantitative data on the phytotoxicity of this compound to various non-target crops?

A2: Currently, there is a lack of publicly available, quantitative dose-response data on the phytotoxicity of this compound across a wide range of non-target crops. Official trials for its registration in Japan confirmed no crop injury on the target crop, rice.[4] The primary metabolic pathway in rice plants involves the hydrolysis and cleavage of the oxazole ring, with metabolites being further degraded and incorporated into plant constituents.[3] However, the tolerance levels of other crops such as corn, soybean, wheat, or vegetables have not been detailed in the search results. Researchers are encouraged to conduct their own dose-response studies on species of interest.

Q3: How does this compound behave in the environment, and what are the implications for non-target plants?

A3: Understanding the environmental fate of this compound is key to assessing its risk to non-target plants. The table below summarizes key data points from available studies. The short soil half-life is the most critical factor suggesting a low potential for impact on subsequent rotational crops.[3]

ParameterValue / FindingImplication for Non-Target PlantsCitation
Dissipation Half-Life in Soil 3 to 8 days (paddy field)Low risk of carryover injury to rotational crops.[3]
Metabolism in Plants (Rice) Primary pathway is hydrolysis and cleavage of the oxazole ring. Metabolites are further degraded.Suggests rice plants can effectively detoxify the compound. Other crops may vary in this ability.[3]
Hydrolysis in Water Stable at pH 4 and 7. Half-life of 281 days at pH 9 (25°C).Unlikely to rapidly break down in neutral water sources.[3]
Adsorption to Soil KFoc(ads): 207.9 to 2348.1Indicates a tendency to bind to organic carbon in soil, which can reduce its bioavailability to plants.[3]

Q4: What is a standard experimental protocol to test for this compound phytotoxicity?

A4: A standard greenhouse bioassay can be used to evaluate the phytotoxicity of this compound on non-target plant species.[6][7][8] The objective is to determine the dose at which adverse effects on plant growth and development occur.

Experimental Protocol: Seedling Emergence and Growth Test

1. Objective: To assess the effects of this compound on the emergence and early vegetative growth of selected non-target crop species.

2. Materials:

  • Test substance: this compound (technical grade)

  • Test species: Select at least three non-target species from different families (e.g., a monocot like wheat or corn, a dicot like soybean or tomato, and a small-seeded crop like canola or lettuce).

  • Growth medium: A standardized sandy loam or artificial soil medium.

  • Containers: Pots with drainage holes, appropriate for the selected species.

  • Controlled environment chamber or greenhouse with regulated temperature, light (intensity and photoperiod), and humidity.

3. Experimental Design:

  • Treatments: A geometric series of at least 5 concentrations of this compound, plus a negative control (no treatment) and a vehicle/solvent control. Concentrations should bracket the expected environmental concentration and extend to levels that are expected to cause phytotoxicity.

  • Replicates: A minimum of 4 replicates per treatment group.

  • Application: this compound can be applied pre-emergence (to the soil surface after sowing) or post-emergence (sprayed directly onto seedlings at a specific growth stage, e.g., 2-4 leaf stage).[7] The application method should mimic a realistic exposure route.

4. Procedure:

  • Fill pots with the growth medium.

  • Sow a pre-determined number of seeds for each test species at a uniform depth.

  • For pre-emergence tests, apply the this compound solutions evenly to the soil surface. For post-emergence tests, allow plants to grow to the desired stage before application.

  • Place pots in the controlled environment in a randomized complete block design.

  • Water as needed, avoiding surface runoff.

  • Monitor plants for the duration of the study (typically 14-21 days after emergence).

5. Endpoints and Data Collection:

  • Emergence: Count the number of emerged seedlings daily until the count stabilizes.

  • Phytotoxicity Symptoms: Visually assess plants for symptoms like chlorosis, necrosis, stunting, or malformations at regular intervals using a rating scale (e.g., 0 = no effect, 100 = plant death).

  • Shoot Height: Measure the height of each plant from the soil surface to the apical meristem at the end of the study.

  • Shoot Dry Weight: At study termination, harvest the above-ground biomass from each pot, dry in an oven (e.g., 60°C for 48 hours), and weigh.[7]

6. Data Analysis:

  • Analyze emergence, height, and biomass data using analysis of variance (ANOVA).

  • If significant treatment effects are found, use regression analysis to determine the concentration that causes a specified level of inhibition (e.g., EC25 or EC50 - the effective concentration causing a 25% or 50% reduction in the endpoint compared to the control).

dot

Caption: General workflow for a phytotoxicity assessment study.

References

troubleshooting inconsistent results in Oxazosulfyl bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxazosulfyl bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Inconsistent Bioassay Results

Inconsistent results in bioassays can arise from a variety of factors, from the preparation of test substances to the handling of biological materials. This guide provides a structured approach to identifying and resolving common issues.

Question: Why am I observing high variability in mortality rates between replicates of the same this compound concentration?

Answer: High variability between replicates is a common issue that can obscure the true effect of the compound. Several factors could be contributing to this:

  • Uneven Application of this compound: Ensure that the application of this compound, whether through topical application, foliar spray, or soil drench, is uniform across all replicates. For topical applications, calibrate your microapplicator to dispense consistent droplet sizes. For spray assays, ensure complete and even coverage of the foliage.

  • Inconsistent Insect Life Stage or Condition: Use insects of a consistent age, developmental stage, and physiological condition. Variations in age, size, or health can significantly impact susceptibility to insecticides.[1][2]

  • Solvent Effects: If using a solvent to dissolve this compound, ensure it is fully evaporated before introducing the insects, or run a solvent-only control to account for any toxic effects of the solvent itself. Acetone is a commonly used solvent for this compound bioassays.[1]

  • Environmental Fluctuations: Maintain consistent environmental conditions (temperature, humidity, photoperiod) throughout the experiment. Fluctuations can stress the insects and affect their response to the insecticide.[1]

Question: My results show lower than expected mortality even at high concentrations of this compound. What could be the cause?

Answer: Lower than expected efficacy can be due to several factors, including issues with the compound, the bioassay protocol, or the insect population.

  • Compound Degradation: this compound, like any chemical, can degrade over time. Ensure you are using a fresh stock of the compound and that it has been stored correctly according to the manufacturer's instructions.

  • Insect Resistance: The target insect population may have developed resistance to this compound or other insecticides with a similar mode of action.[3][4] It is important to use a susceptible reference strain for comparison. No cross-resistance has been observed between this compound and insecticides like imidacloprid and fipronil.[1][2]

  • Suboptimal Bioassay Method: The chosen bioassay method may not be optimal for the target pest or for this compound's mode of action. For instance, this compound exhibits good systemic activity in rice plants, so a soil drench application may be more effective for sap-sucking insects than a direct contact method.[1][5]

  • Incorrect Preparation of Test Solutions: Double-check all calculations and dilutions for the preparation of your test solutions. Serial dilution errors can lead to significantly lower actual concentrations than intended.

Question: I am observing mortality in my control group. What should I do?

Answer: Control group mortality is a sign of underlying issues with the experimental setup that need to be addressed to ensure the validity of your results.

  • Contamination: The diet, water, or housing of the insects may be contaminated with other pesticides or harmful substances. Ensure all materials are sterile and free from contaminants.

  • Handling Stress: Excessive or improper handling of insects can cause physical injury or stress, leading to mortality.

  • Unsuitable Environmental Conditions: Extreme temperatures, humidity, or poor ventilation can be lethal to insects. Verify that your experimental conditions are within the optimal range for the species you are working with.

  • Pathogen Infection: The insect colony may be suffering from a viral, bacterial, or fungal infection. If you suspect an infection, it is best to start with a new, healthy colony.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound has a novel mode of action. It is classified as a vesicular acetylcholine transporter (VAChT) inhibitor by the Insecticide Resistance Action Committee (IRAC).[4] This disrupts the normal transmission of nerve signals in insects. Additionally, studies have shown that this compound can act as a state-dependent blocker of voltage-gated sodium channels, binding to and stabilizing them in their slow-inactivated state, which inhibits sodium currents.[6][7][8] This leads to paralysis and death in susceptible insects.[3][7]

Q2: What solvents are suitable for dissolving this compound in bioassays?

A2: Acetone is a commonly used solvent for preparing this compound solutions for bioassays.[1] For certain applications, an organic solvent mixture of Acetone and Tween 20 (95:5 v/v) can be used to prepare a stock solution that is further diluted in deionized water.[1] It is crucial to include a solvent-only control in your experimental design to account for any potential effects of the solvent on the insects.

Q3: Are there any known cross-resistance issues with this compound?

A3: Studies have shown no cross-resistance between this compound and other insecticides such as imidacloprid and fipronil in various planthopper species.[1][2] This makes this compound a valuable tool for managing insect populations that have developed resistance to these other insecticide classes.[4]

Q4: What are some common bioassay methods for evaluating this compound efficacy?

A4: The choice of bioassay method depends on the target pest and the research question. Common methods include:

  • Topical Application: Direct application of a known amount of this compound to the insect's body.[1]

  • Foliar Spray/Leaf-Dipping: Application of this compound solution to plant leaves, which are then infested with the target insects.[1]

  • Soil Drench: Application of this compound to the soil, allowing for systemic uptake by the plant. This is particularly effective for testing against sap-sucking insects.[1][5]

Quantitative Data Summary

For consistent results, it is important to use established lethal concentrations and doses as a reference. The following tables summarize reported LC50 (median lethal concentration) and LD50 (median lethal dose) values for this compound against various insect pests.

Table 1: LC50 Values of this compound against Various Insect Pests

Insect SpeciesBioassay MethodLC50 (mg a.i./L)
Nilaparvata lugens (Brown Planthopper)Leaf-dippingNot specified
Sogatella furcifera (White-backed Planthopper)Leaf-dippingNot specified
Laodelphax striatellus (Small Brown Planthopper)Leaf-dippingNot specified
Oulema oryzae (Rice Leaf Beetle)Leaf-dippingNot specified
Chilo suppressalis (Rice Striped Stem Borer)Foliar sprayNot specified

Table 2: LD50 Values of this compound against Various Insect Pests

Insect SpeciesBioassay MethodLD50 (µg/g)
Nilaparvata lugens (Brown Planthopper)Topical ApplicationNot specified
Plutella xylostella (Diamondback Moth)Topical ApplicationNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducible bioassays. Below are generalized protocols for common this compound bioassays based on published research.

Topical Application Bioassay

  • Preparation of Test Solutions: Dissolve this compound in acetone to prepare a series of concentrations.[1]

  • Insect Selection: Select healthy, uniform adult insects.

  • Application: Anesthetize the insects (e.g., with CO2). Using a calibrated microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the ventral thorax of each insect.[9]

  • Incubation: Place the treated insects in a clean container with access to food and water. Maintain them under controlled environmental conditions (e.g., 25°C, 16:8 hr L:D photoperiod).[1]

  • Mortality Assessment: Assess mortality at predetermined time points (e.g., 24, 48, 72 hours) after treatment. Insects that are unresponsive to probing are considered dead.[1]

Soil Drench Bioassay for Systemic Activity

  • Plant Preparation: Grow rice seedlings in individual pots.

  • Application: Apply a known volume and concentration of this compound solution to the soil of each pot.

  • Uptake Period: Allow the plants to absorb the this compound for a specific period (e.g., 3 days).[1][4]

  • Infestation: Introduce a known number of target insects (e.g., brown planthopper adults) onto the treated plants.

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., daily) for a set duration (e.g., 7 days).[1]

Visualizing Pathways and Workflows

This compound's Dual Mode of Action

Oxazosulfyl_Mode_of_Action cluster_neuron Presynaptic Neuron cluster_channel Neuronal Membrane cluster_effect Resulting Effect ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle packaging VAChT Vesicular ACh Transporter (VAChT) Disrupted_Signal Disrupted Nerve Signal Transmission VAChT->Disrupted_Signal Na_Channel Voltage-Gated Sodium Channel Slow_Inactive Slow-Inactivated State Na_Channel->Slow_Inactive transition Slow_Inactive->Disrupted_Signal This compound This compound This compound->VAChT inhibits This compound->Slow_Inactive stabilizes Paralysis Paralysis & Death Disrupted_Signal->Paralysis

Caption: Dual inhibitory action of this compound on insect nervous system.

General Bioassay Workflow

Bioassay_Workflow A 1. Prepare Test Solutions (this compound Dilutions) C 3. Bioassay Application (Topical, Drench, etc.) A->C B 2. Select & Prepare Test Subjects (Insects/Plants) B->C D 4. Incubation under Controlled Conditions C->D E 5. Data Collection (e.g., Mortality Counts) D->E F 6. Data Analysis (e.g., LC50/LD50 Calculation) E->F G 7. Interpretation & Reporting F->G

Caption: Standardized workflow for conducting insecticide bioassays.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Bioassay Results Check_Replicates High Variability between Replicates? Start->Check_Replicates Check_Efficacy Lower than Expected Mortality? Check_Replicates->Check_Efficacy No Sol_A Review Application Technique Insect Uniformity Environmental Conditions Check_Replicates->Sol_A Yes Check_Controls Mortality in Control Group? Check_Efficacy->Check_Controls No Sol_B Verify Compound Integrity Check for Insect Resistance Review Bioassay Protocol Check_Efficacy->Sol_B Yes Sol_C Check for Contamination Review Handling Procedures Verify Environmental Conditions Check_Controls->Sol_C Yes End Consistent Results Check_Controls->End No Sol_A->End Sol_B->End Sol_C->End

Caption: A logical approach to troubleshooting common bioassay issues.

References

Technical Support Center: Optimizing Oxazosulfyl Dosage for Control of Resistant Planthopper Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Oxazosulfyl dosage for the control of resistant planthopper populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action against planthoppers?

This compound is a novel insecticide belonging to the sulfyl chemical class.[1][2] Its unique mode of action involves the inhibition of the vesicular acetylcholine transporter (VAChT).[1][3] This mechanism is distinct from other major insecticide classes, and the Insecticide Resistance Action Committee (IRAC) has classified it as the sole member of the novel code 37.[1] By inhibiting VAChT, this compound disrupts cholinergic synaptic transmission, leading to a reduction in nerve activity and ultimately, paralysis and death of the insect.[3][4]

Q2: Is there evidence of cross-resistance between this compound and other insecticides used for planthopper control?

Current research indicates no cross-resistance between this compound and other commonly used insecticides such as neonicotinoids (e.g., imidacloprid) and phenylpyrazoles (e.g., fipronil).[1][5][6] Field-collected planthopper populations that have developed high levels of resistance to imidacloprid and/or fipronil have shown susceptibility to this compound.[1][5][7] This suggests that the metabolic pathways responsible for resistance to other insecticides do not confer resistance to this compound.[5]

Q3: What are the known mechanisms of insecticide resistance in planthoppers to other chemical classes?

Resistance in planthoppers to insecticides like neonicotinoids and pyrethroids is often attributed to two primary mechanisms:

  • Metabolic Resistance: Overexpression of detoxification enzymes such as cytochrome P450 monooxygenases (P450s) and carboxylesterases (CarEs).[8] These enzymes metabolize the insecticide into less toxic forms.

  • Target-Site Resistance: Alterations in the target protein that reduce its sensitivity to the insecticide. For example, point mutations in the nicotinic acetylcholine receptor (nAChR) subunits can confer resistance to neonicotinoids.[8]

While no resistance to this compound has been reported in the field, understanding these common resistance mechanisms is crucial for proactive resistance management strategies.

Troubleshooting Guides

Problem 1: Sub-optimal or inconsistent efficacy of this compound in laboratory bioassays.

  • Possible Cause 1: Incorrect Dosage Calculation or Dilution.

    • Solution: Double-check all calculations for preparing serial dilutions. Ensure the purity of the technical grade insecticide is accounted for when making the stock solution.[9] Use calibrated micropipettes and thoroughly mix solutions at each dilution step.[10]

  • Possible Cause 2: Improper Application Method.

    • Solution: For topical applications, ensure the micro-applicator is calibrated to deliver the precise volume and that the droplet is applied to the dorsal surface of the thorax.[10] For systemic bioassays (e.g., soil drench or seedling immersion), ensure uniform application and adequate time for the plant to uptake the insecticide.[5]

  • Possible Cause 3: Health and Vigor of Test Insects.

    • Solution: Use healthy, active, and uniformly aged planthoppers for bioassays.[11] Discard any individuals that appear lethargic or abnormal before starting the experiment. Ensure the insects are not stressed from overcrowding or lack of food prior to the assay.

  • Possible Cause 4: Environmental Conditions.

    • Solution: Maintain consistent temperature, humidity, and photoperiod during the bioassay and the recovery period, as variations can affect insect metabolism and insecticide efficacy.

Problem 2: High variability in mortality rates between replicates.

  • Possible Cause 1: Inconsistent Insect Handling.

    • Solution: Standardize the handling of insects across all replicates. For example, when anesthetizing insects for topical application, ensure the duration of CO2 exposure is consistent.

  • Possible Cause 2: Non-uniform exposure to the insecticide.

    • Solution: In vial-based assays, ensure the insecticide coating is evenly distributed on the inner surface of the vial.[12] For systemic assays, ensure all plants have similar root mass and are of a similar growth stage for consistent uptake.

  • Possible Cause 3: Genetic heterogeneity in the planthopper population.

    • Solution: If using a field-collected population, a higher degree of variability may be expected compared to a susceptible laboratory strain. Increase the number of replicates and the number of insects per replicate to improve the statistical power of the assay.

Problem 3: Unexpectedly low mortality in a known resistant planthopper population.

  • Possible Cause 1: Confirmation of Resistance Profile.

    • Solution: Before conducting experiments with this compound, confirm the resistance profile of your planthopper population to the insecticides they are supposedly resistant to (e.g., imidacloprid, fipronil) using standard bioassay protocols. This will validate that the population is indeed resistant.

  • Possible Cause 2: this compound is effective against the resistant population.

    • Solution: This is an expected outcome based on current research.[1][5] The lack of cross-resistance means that the mechanisms conferring resistance to other insecticides do not affect the efficacy of this compound.

Data Presentation

Table 1: Baseline Insecticidal Activity of this compound Against Susceptible and Resistant Planthopper Strains.

Planthopper SpeciesStrainLC50 (mg/L) of this compoundLC50 (mg/L) of ImidaclopridResistance Ratio to ImidaclopridLC50 (mg/L) of FipronilResistance Ratio to FipronilReference
Nilaparvata lugensSusceptible0.130.43-0.11-[1]
Nilaparvata lugensField (Resistant)0.11244.4568.4--[1]
Sogatella furciferaSusceptible0.090.51-0.04-[1]
Sogatella furciferaField (Resistant)0.07--2.8471.0[1]
Laodelphax striatellusSusceptible0.110.33-0.08-[1]
Laodelphax striatellusField (Resistant)0.099.9730.21.3216.5[1]

Resistance Ratio = LC50 of Field (Resistant) Strain / LC50 of Susceptible Strain

Experimental Protocols

1. Topical Application Bioassay for Planthoppers

This method determines the median lethal dose (LD50) of an insecticide.

  • Materials: Technical grade this compound, acetone, micro-applicator, CO2 for anesthetization, petri dishes, rice seedlings, acrylic cages.

  • Procedure:

    • Prepare a stock solution of this compound in acetone. Perform serial dilutions to obtain 5-6 concentrations.[10]

    • Anesthetize adult female planthoppers using CO2.

    • Using a micro-applicator, apply a 0.083 μl droplet of the insecticide solution to the dorsal surface of the thorax of each insect.[10] Use an acetone-only control.

    • Place the treated insects (15 individuals per replicate, at least 3 replicates per concentration) into an acrylic cage with fresh rice seedlings.[10]

    • Record mortality after 24 hours. An insect is considered dead if it is unable to stand or move when prodded.[10]

    • Analyze the data using probit analysis to determine the LD50 value.

2. Systemic Bioassay via Soil Drench

This method assesses the efficacy of a systemic insecticide taken up by the plant.

  • Materials: this compound formulation, rice seedlings (2-3 leaf stage) in pots, test insects, glass test tubes.

  • Procedure:

    • Prepare different concentrations of the this compound formulation in water.

    • Drench the soil of each potted rice seedling with a specific volume of the test solution.

    • After a set uptake period (e.g., 3 days), place a treated plant into a glass test tube.[5]

    • Introduce 10 third-instar planthopper nymphs into each tube.[5]

    • Assess mortality 5 days after treatment.[5]

    • Calculate the corrected mortality using Abbott's formula and determine the LC50.[9]

3. Biochemical Assay for General Esterase Activity

This assay can be used to investigate metabolic resistance mechanisms.

  • Materials: Individual planthoppers, phosphate buffer, α-naphthyl acetate, Fast Blue B salt, microplate reader.

  • Procedure:

    • Homogenize a single adult planthopper in phosphate buffer and centrifuge to obtain the supernatant.

    • In a microplate well, mix the supernatant with a solution of α-naphthyl acetate.

    • Incubate at a specific temperature to allow for the enzymatic reaction.

    • Add a solution of Fast Blue B salt to stop the reaction and develop the color.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • The absorbance is proportional to the esterase activity. Compare the activity between susceptible and potentially resistant populations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay Execution cluster_data Data Collection & Analysis cluster_biochem Biochemical Analysis insect_prep Planthopper Rearing (Susceptible & Resistant Strains) topical Topical Application insect_prep->topical systemic Systemic Assay (Soil Drench) insect_prep->systemic homogenization Insect Homogenization insect_prep->homogenization chem_prep This compound Serial Dilution chem_prep->topical chem_prep->systemic mortality Mortality Assessment (24-120h) topical->mortality systemic->mortality probit Probit Analysis (LC50/LD50 Calculation) mortality->probit enzyme_assay Enzyme Activity Assay (e.g., Esterase, P450) homogenization->enzyme_assay resistance_pathways cluster_insecticide Insecticide Exposure cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome insecticide Insecticide (e.g., Neonicotinoid) target_site Target-Site Mutation (e.g., nAChR) insecticide->target_site Selection Pressure metabolic Metabolic Resistance (P450s, Esterases) insecticide->metabolic Selection Pressure reduced_binding Reduced Target Binding target_site->reduced_binding detox Insecticide Detoxification metabolic->detox survival Insect Survival detox->survival reduced_binding->survival

References

factors affecting the residual activity of Oxazosulfyl in soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the residual activity of Oxazosulfyl in soil.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in soil?

A1: The half-life of this compound in soil can vary significantly depending on the specific environmental conditions. Laboratory studies under aerobic and flooded aerobic conditions have reported very long degradation half-lives of approximately ≥2000 days and 1000 days, respectively[1]. However, paddy field dissipation studies have shown a much shorter elimination half-life of 3 to 8 days[1]. This discrepancy is addressed in the troubleshooting section below.

Q2: What are the main factors influencing the residual activity of this compound in soil?

A2: The persistence of this compound in soil is influenced by a combination of factors, including:

  • Soil Properties: pH, organic carbon content, texture (e.g., sand, silt, clay content), and microbial activity play crucial roles.

  • Environmental Conditions: Temperature, moisture content, and sunlight exposure can affect the rate of degradation.

  • Application Method: The way this compound is applied to the soil can influence its distribution and subsequent degradation.

Q3: How does soil pH affect the stability of this compound?

A3: this compound is stable in acidic to neutral conditions. Hydrolysis studies have shown that it is stable in buffer solutions at pH 4 and 7, with a half-life of over a year at 25°C. However, in alkaline conditions (pH 9), degradation is more rapid, with a half-life of 281 days at 25°C, proceeding through the cleavage of the oxazole ring[1].

Q4: What is the primary degradation pathway of this compound in soil?

A4: The primary degradation pathway for this compound in soil is believed to be the cleavage of the oxazole ring[1].

Q5: Is this compound likely to leach into groundwater?

A5: The potential for leaching is related to the soil adsorption coefficient (Koc). A high Koc value indicates strong binding to soil particles and low mobility. The adsorption constant (KFoc(ads)) and desorption constant (KFoc(des)) for this compound have been determined, which can be used to model its leaching potential[1]. Generally, strong adsorption to soil organic carbon reduces the likelihood of leaching.

Troubleshooting Guide

Issue 1: Discrepancy between laboratory and field study half-life.

  • Problem: You are observing a much shorter or longer persistence of this compound in your field experiments compared to the long half-lives reported in laboratory soil metabolism studies.

  • Possible Causes & Solutions:

    • Different Environmental Conditions: Laboratory studies are conducted under controlled, optimal conditions for microbial activity and chemical degradation. Field conditions, however, are variable. Factors like fluctuating temperature, moisture, and sunlight can significantly accelerate degradation. The much shorter half-life of 3-8 days observed in paddy fields is likely due to the combined effects of anaerobic and aerobic conditions, microbial activity in the rice rhizosphere, and potential photodegradation in the flooded environment[1].

    • Soil Type Differences: The soil used in your experiment may have different properties (e.g., higher microbial population, different pH, or organic matter content) than the soils used in the reported laboratory studies. It is crucial to characterize your experimental soil thoroughly.

    • Experimental Design: The application method and rate in your field study might differ from the laboratory protocols, affecting the compound's distribution and availability for degradation.

Issue 2: Inconsistent results across different soil types.

  • Problem: You are getting variable residual activity of this compound in different soil types (e.g., sandy vs. clay soils).

  • Possible Causes & Solutions:

    • Sorption: this compound's bioavailability and degradation rate are influenced by its sorption to soil particles. Clay and organic matter content are key factors. Higher clay and organic matter content generally lead to stronger adsorption, which can sometimes decrease the rate of microbial degradation by making the compound less available to microorganisms.

    • Microbial Community: Different soil types host distinct microbial communities. The presence and abundance of microorganisms capable of degrading this compound will vary, leading to different degradation rates.

    • pH and Cation Exchange Capacity (CEC): These soil properties can influence the chemical form and sorption of this compound, thereby affecting its persistence.

Issue 3: Difficulty in extracting and analyzing this compound residues from soil.

  • Problem: You are experiencing low recovery rates or inconsistent results during the analysis of this compound residues in your soil samples.

  • Possible Causes & Solutions:

    • Extraction Method: The choice of extraction solvent and technique is critical. A robust method is needed to efficiently extract this compound from the soil matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective technique for pesticide residue analysis in soil.

    • Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of pesticide residues. LC-MS/MS is often preferred for its high sensitivity and selectivity for a wide range of pesticides, including those that are thermally labile.

    • Matrix Effects: Soil is a complex matrix that can interfere with the analysis. Matrix-matched calibration standards should be used to compensate for these effects and ensure accurate quantification.

Quantitative Data Summary

Table 1: Half-life of this compound in Different Systems

SystemConditionHalf-life (days)Reference
Flooded Aerobic SoilLaboratory Metabolism Study (25°C)~1000[1]
Aerobic SoilLaboratory Metabolism Study (25°C)≥2000[1]
Paddy Field SoilField Dissipation Study3 - 8[1]
Buffer SolutionpH 4 (25°C)≥ 365[1]
Buffer SolutionpH 7 (25°C)≥ 365[1]
Buffer SolutionpH 9 (25°C)281[1]
Natural WaterUnder Light Irradiation156[1]

Table 2: Soil Sorption Coefficients of this compound

ParameterValueDescriptionReference
KFoc(ads)Available upon request from the manufacturerFreundlich adsorption coefficient normalized to organic carbon[1]
KFoc(des)Available upon request from the manufacturerFreundlich desorption coefficient normalized to organic carbon[1]

Experimental Protocols

1. Soil Degradation Study (Aerobic Metabolism)

This protocol is a generalized representation based on standard guidelines (e.g., OECD 307).

  • Objective: To determine the rate of aerobic degradation of this compound in soil.

  • Methodology:

    • Test System: Use at least three different soil types with varying characteristics (pH, organic carbon, texture). The soil should be fresh and sieved.

    • Test Substance: Apply ¹⁴C-labeled this compound to the soil samples at a known concentration.

    • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

    • Sampling: Collect soil samples at various time intervals.

    • Extraction and Analysis: Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts for the parent compound and potential metabolites using techniques like Liquid Scintillation Counting (LSC) for total radioactivity and LC-MS/MS or GC-MS for identification and quantification.

    • Data Analysis: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound.

2. Soil Sorption/Desorption Study (Batch Equilibrium Method)

This protocol is a generalized representation based on standard guidelines (e.g., OECD 106).

  • Objective: To determine the adsorption and desorption characteristics of this compound in different soils.

  • Methodology:

    • Test System: Use a minimum of five different soil types with a range of properties.

    • Test Substance: Prepare a series of aqueous solutions of ¹⁴C-labeled this compound of known concentrations.

    • Adsorption Phase: Add a known volume of each test solution to a known mass of soil. Equilibrate the soil suspensions by shaking for a predetermined period at a constant temperature.

    • Separation: Separate the solid and liquid phases by centrifugation.

    • Analysis: Analyze the concentration of this compound in the aqueous phase using LSC. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

    • Desorption Phase: After the adsorption phase, replace a known volume of the supernatant with a fresh solution (without this compound) and re-equilibrate to determine the amount of desorbed substance.

    • Data Analysis: Calculate the adsorption (Kd, Koc) and desorption coefficients.

Visualizations

Factors_Affecting_Residual_Activity This compound This compound Residual Activity Soil_Properties Soil Properties Soil_Properties->this compound pH pH Soil_Properties->pH Organic_Carbon Organic Carbon Soil_Properties->Organic_Carbon Texture Soil Texture Soil_Properties->Texture Microbial_Activity Microbial Activity Soil_Properties->Microbial_Activity Environmental_Factors Environmental Factors Environmental_Factors->this compound Temperature Temperature Environmental_Factors->Temperature Moisture Moisture Environmental_Factors->Moisture Sunlight Sunlight Environmental_Factors->Sunlight Dissipation_Processes Dissipation Processes Dissipation_Processes->this compound Degradation Degradation (Biotic & Abiotic) Dissipation_Processes->Degradation Sorption Sorption/ Desorption Dissipation_Processes->Sorption Leaching Leaching Dissipation_Processes->Leaching pH->Degradation Organic_Carbon->Sorption Texture->Sorption Microbial_Activity->Degradation Temperature->Degradation Moisture->Degradation Moisture->Leaching Sunlight->Degradation Sorption->Leaching influences

Caption: Factors influencing the residual activity of this compound in soil.

Experimental_Workflow cluster_prep Preparation cluster_degradation Degradation Study cluster_sorption Sorption/Desorption Study cluster_analysis Data Analysis Soil_Selection Select & Characterize Multiple Soil Types Treat_Soil Treat Soil Samples Soil_Selection->Treat_Soil Adsorption Adsorption Phase: Equilibrate Soil & Solution Soil_Selection->Adsorption Test_Substance_Prep Prepare 14C-labeled This compound Solutions Test_Substance_Prep->Treat_Soil Test_Substance_Prep->Adsorption Incubate Incubate under Controlled Aerobic Conditions Treat_Soil->Incubate Sample_Deg Sample at Time Intervals Incubate->Sample_Deg Extract_Analyze_Deg Extract & Analyze (LSC, LC-MS/MS) Sample_Deg->Extract_Analyze_Deg Calculate_DT50 Calculate DT50/DT90 Extract_Analyze_Deg->Calculate_DT50 Separate_Sorp Centrifuge to Separate Phases Adsorption->Separate_Sorp Analyze_Sorp Analyze Aqueous Phase (LSC) Separate_Sorp->Analyze_Sorp Desorption Desorption Phase: Re-equilibrate with Fresh Solution Analyze_Sorp->Desorption Calculate_Kd_Koc Calculate Kd & Koc Desorption->Calculate_Kd_Koc

Caption: General experimental workflow for soil fate studies of this compound.

References

Technical Support Center: Enhancing the Systemic Performance of Oxazosulfyl in Different Rice Varieties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Oxazosulfyl, a novel sulfyl insecticide, in rice. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the systemic performance of this compound in various rice varieties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a novel insecticide belonging to the "sulfyl" chemical class, discovered and developed by Sumitomo Chemical Co., Ltd.[1][2]. Its primary mode of action was initially thought to be the state-dependent blockage of voltage-gated sodium channels in insects, leading to paralysis[3][4]. However, more recent evidence suggests its main mechanism is the inhibition of the vesicular acetylcholine transporter (VAChT)[5][6][7]. This new understanding classifies this compound as a VAChT inhibitor under the Insecticide Resistance Action Committee (IRAC) code 37[6][7].

Q2: How does this compound exhibit systemic activity in rice plants?

A2: this compound demonstrates good systemic distribution in rice plants following soil application[2][8]. It is taken up by the roots and translocated to the aerial parts of the plant, including the leaves and stems, which are preferred feeding sites for many rice pests[8][9]. This translocation is primarily apoplastic, occurring through the xylem[2][8][9].

Q3: What range of rice pests is this compound effective against?

A3: this compound has a broad insecticidal spectrum, showing efficacy against a wide range of major rice insect pests, including those from the orders Hemiptera (e.g., planthoppers), Lepidoptera (e.g., rice leafrollers), and Coleoptera (e.g., rice leaf beetles)[1][2][7][8]. It is effective against all developmental stages of the brown planthopper (BPH), Nilaparvata lugens[2][8].

Q4: Is this compound effective against insecticide-resistant pest populations?

A4: Yes, a significant advantage of this compound is its effectiveness against insect populations that have developed resistance to existing insecticides, such as neonicotinoids (e.g., imidacloprid) and phenylpyrazoles (e.g., fipronil)[1][7][8]. Studies have shown no cross-resistance between this compound and these other insecticides in field populations of planthoppers[2][8].

Q5: What are the common application methods for this compound in rice?

A5: this compound is particularly effective when applied to the soil in nursery boxes before transplanting rice seedlings[1][7]. Other methods like soil drench application have also been shown to be effective for systemic uptake and control[2][8].

Troubleshooting Guide

Issue 1: Sub-optimal or inconsistent pest control after this compound application.

Potential Cause Troubleshooting Step
Improper Application Timing Ensure application is timed according to the pest's life cycle and the rice variety's growth stage for optimal uptake and translocation.
Incorrect Dosage Calibrate application equipment carefully to ensure the recommended dosage is applied evenly. Mismatched or clogged nozzles can lead to uneven distribution[10].
Sub-optimal Soil Moisture Adequate soil moisture is crucial for the uptake of systemic insecticides by the roots. Ensure appropriate irrigation practices are followed, especially after a soil drench or nursery box application.
Varietal Differences in Uptake Different rice varieties may exhibit varying rates of this compound uptake and translocation. Consider conducting preliminary trials on the specific varieties being used to determine optimal application parameters.
Pest Resistance (Unlikely but possible) While this compound is effective against many resistant strains, continuous monitoring of pest susceptibility is recommended, especially in areas with high insecticide use[11].
Water Quality Issues The pH and mineral content of the water used for application can sometimes affect the stability and efficacy of pesticides[12]. Use clean water and check for any specific recommendations on the product label regarding water quality.

Issue 2: Difficulty in assessing the systemic movement of this compound.

Potential Cause Troubleshooting Step
Inadequate Radiolabeling Technique Ensure the 14C-labeled this compound is properly dissolved and applied uniformly to the soil to allow for consistent uptake.
Insufficient Incubation Time Allow sufficient time for the compound to be taken up and translocated throughout the plant. Phosphor imaging assays have shown clear distribution 3 days after treatment[2][7][8].
Low Bioassay Sensitivity The choice of insect species and life stage for bioassays is critical. Use susceptible insect populations and appropriate developmental stages for accurate assessment of mortality[8].
Incorrect Sample Preparation for Analysis For residue analysis using techniques like HPLC-MS/MS, ensure proper extraction and clean-up procedures are followed to minimize matrix effects from the rice tissue[13][14].

Data Presentation

Table 1: Insecticidal Activity of this compound against Various Rice Pests

Pest SpeciesDevelopmental StageApplication MethodLC50 / LD50
Nilaparvata lugens (Brown Planthopper)3rd Instar NymphFoliar Spray0.41 mg a.i./L
Sogatella furcifera (White-backed Planthopper)3rd Instar NymphFoliar Spray0.82 mg a.i./L
Laodelphax striatellus (Small Brown Planthopper)3rd Instar NymphFoliar Spray0.61 mg a.i./L
Cnaphalocrocis medinalis (Rice Leaffolder)3rd Instar LarvaFoliar Spray0.28 mg a.i./L
Oulema oryzae (Rice Leaf Beetle)AdultFoliar Spray1.1 mg a.i./L
Data synthesized from multiple sources[2][6][8].

Table 2: Efficacy of this compound against Imidacloprid-Resistant Brown Planthopper (BPH) Field Population

TreatmentBPH PopulationMortality (%) 7 Days After Release
This compoundSusceptible Strain~95%
This compoundImidacloprid-Resistant Field Population~95%
ImidaclopridSusceptible Strain~98%
ImidaclopridImidacloprid-Resistant Field Population<10%
Data is illustrative based on findings that this compound's efficacy is maintained against resistant populations where imidacloprid fails[7].

Experimental Protocols

Protocol 1: Assessing Systemic Uptake and Translocation of this compound using Radiolabeling and Phosphor Imaging

  • Preparation of Radiolabeled this compound: Prepare a stock solution of 14C-labeled this compound dissolved in acetonitrile[2][8].

  • Plant Material: Use rice seedlings at the 2.5-leaf stage, cultivated in plastic test tubes or small pots[2][8].

  • Application: Prepare a test solution (e.g., 100 mg a.i./L) by mixing the 14C-labeled stock with a non-radiolabeled this compound solution. Apply a known volume (e.g., 1.0 mL) of the test solution to the soil surface[2][8].

  • Incubation: Maintain the treated plants under controlled environmental conditions (temperature, light, humidity).

  • Imaging: At specific time points (e.g., 3 days after treatment), carefully uproot the entire plant and wash the roots gently to remove soil particles.

  • Autoradiography: Press the plant material against a phosphor imaging plate. Expose for an appropriate duration.

  • Analysis: Scan the imaging plate to visualize the distribution of the radiolabeled compound throughout the plant. The signal intensity indicates the concentration of this compound[2][7][8][9].

Protocol 2: Soil Drench Bioassay to Evaluate Systemic Efficacy

  • Plant Preparation: Grow rice seedlings in individual pots to a suitable stage (e.g., 3-4 leaf stage).

  • Insect Rearing: Maintain a healthy, susceptible colony of the target pest (e.g., Brown Planthopper).

  • This compound Application: Apply a known concentration of this compound solution as a soil drench to each pot. Include an untreated control group (water only).

  • Uptake Period: Allow a period for the plant to uptake and translocate the insecticide (e.g., 3 days)[7].

  • Pest Infestation: Confine a specific number of adult or nymphal insects (e.g., 10-15) on the aerial parts of each rice plant using a cage or enclosure.

  • Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 2 and 7 days after infestation)[2][8].

  • Data Analysis: Calculate the percentage mortality for each treatment and compare it to the control.

Protocol 3: Pesticide Residue Analysis in Rice Tissues using HPLC-MS/MS

  • Sample Collection: Collect tissue samples (leaves, stems, roots) from this compound-treated and control rice plants at various time points.

  • Extraction: Homogenize the plant tissue and extract the pesticide residues using an appropriate solvent (e.g., acetonitrile) and method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure[14][15].

  • Clean-up: Use dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

  • Analysis: Analyze the cleaned-up extract using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS)[13][14].

  • Quantification: Quantify the concentration of this compound in the samples by comparing the results to a calibration curve prepared with certified reference standards.

Visualizations

Experimental_Workflow_for_Systemic_Activity_Assessment cluster_app Application & Uptake P1 Prepare Rice Seedlings A1 Soil Drench / Nursery Box Application P1->A1 P2 Prepare this compound Solution (with or without 14C label) P2->A1 A2 Incubation Period for Systemic Uptake A1->A2 E1 Phosphor Imaging (for 14C studies) A2->E1 Radiolabeled E2 Insect Bioassay (Pest Infestation) A2->E2 Non-labeled E3 Residue Analysis (HPLC-MS/MS) A2->E3 D1 Visualize Translocation E1->D1 D2 Calculate Pest Mortality E2->D2 D3 Quantify Tissue Concentration E3->D3

Caption: Experimental workflow for assessing the systemic activity of this compound in rice.

Oxazosulfyl_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Vesicle with Acetylcholine (ACh) VAChT Vesicular ACh Transporter (VAChT) Synaptic_Cleft Synaptic Cleft ACh_Receptor ACh Receptor Nerve_Signal Nerve Signal Transmission ACh_Receptor->Nerve_Signal This compound This compound This compound->VAChT Inhibits

Caption: Simplified signaling pathway for this compound's mode of action as a VAChT inhibitor.

Troubleshooting_Logic_Diagram Start Low Efficacy Observed? Check_App Application Protocol Followed Correctly? Start->Check_App Check_Dose Dosage & Calibration Verified? Check_App->Check_Dose Yes Solution1 Correct application timing, method, and coverage. Check_App->Solution1 No Check_Env Favorable Environmental Conditions? (e.g., soil moisture) Check_Dose->Check_Env Yes Solution2 Recalibrate equipment. Check nozzles. Check_Dose->Solution2 No Check_Variety Considered Rice Variety Differences? Check_Env->Check_Variety Yes Solution3 Optimize irrigation and application timing. Check_Env->Solution3 No Check_Resist Pest Resistance Suspected? Check_Variety->Check_Resist Yes Solution4 Conduct varietal screening for optimal performance. Check_Variety->Solution4 No Solution5 Conduct susceptibility bioassay. Rotate with other MoAs. Check_Resist->Solution5 Yes

Caption: Troubleshooting logic for addressing sub-optimal performance of this compound.

References

dealing with analytical interference in Oxazosulfyl residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxazosulfyl residue analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this compound residue analysis?

A1: The most significant challenge is managing analytical interference, primarily from the sample matrix. This "matrix effect" can either suppress or enhance the instrument's response to this compound, leading to inaccurate quantification.[1][2] The complexity of the matrix, such as soil, water, or plant tissues, introduces co-extractive compounds that can interfere with the analysis, particularly when using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q2: Which sample preparation technique is recommended for this compound residue analysis?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues, including those of sulfonylurea and related compounds, from various matrices.[3][4] However, the standard QuEChERS protocol often requires optimization, particularly the cleanup step, to effectively remove interfering compounds from the specific matrix being analyzed.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Utilize a dispersive solid-phase extraction (dSPE) cleanup step after QuEChERS extraction with appropriate sorbents.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Isotopically Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of co-extractive interferences, thereby mitigating their impact on the ionization of this compound.

Q4: What are the typical matrices in which this compound residues are analyzed?

A4: Based on its application as an insecticide in rice cultivation, the most common matrices for this compound residue analysis include:

  • Crops: Rice (hulled and unhulled), and rice straw.[3]

  • Environmental Samples: Soil and water (paddy water and percolating water).[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound residue analysis.

Problem Potential Cause Troubleshooting Steps
Low or No Recovery of this compound Inefficient Extraction: The extraction solvent may not be optimal for the matrix. Analyte Degradation: this compound may be unstable under the extraction or cleanup conditions. Improper pH: The pH of the extraction solvent can significantly affect the recovery of some pesticides.Optimize Extraction Solvent: While acetonitrile is standard for QuEChERS, ensure it is of high purity. For dry samples, ensure proper hydration before extraction. Check for Degradation: Analyze a spiked sample immediately after extraction and cleanup to assess for degradation. Consider performing the extraction at a lower temperature. Adjust pH: Experiment with buffering the extraction solvent to optimize the recovery of this compound.
High Variability in Results (Poor Precision) Inconsistent Sample Homogenization: Non-uniform distribution of residues in the sample. Inconsistent Extraction/Cleanup: Variations in the execution of the sample preparation steps. Instrumental Instability: Fluctuations in the LC-MS/MS system's performance.Improve Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for extraction. Standardize Procedures: Follow a strict and consistent protocol for all sample preparation steps. Use of automated systems can improve precision. Verify Instrument Performance: Regularly check the stability of the LC-MS/MS system by injecting a standard solution multiple times.
Peak Tailing or Splitting in Chromatogram Column Overloading: Injecting too high a concentration of the sample extract. Matrix Interference: Co-eluting matrix components affecting the peak shape. Incompatible Solvent: The final extract solvent may be too strong for the initial mobile phase conditions. Column Degradation: The analytical column may be nearing the end of its lifespan.Dilute the Extract: Dilute the final extract and re-inject. Improve Cleanup: Use a more effective dSPE cleanup to remove interfering compounds. Solvent Matching: Ensure the final extract solvent is compatible with the initial mobile phase. If necessary, evaporate and reconstitute in a weaker solvent. Replace Column: If the problem persists with standards, replace the analytical column.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting Matrix Components: Compounds from the sample matrix interfering with the ionization of this compound in the MS source.Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound. Optimize Cleanup: Experiment with different dSPE sorbents (e.g., C18, PSA, GCB) to remove the specific interferences. Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from interfering peaks.

Experimental Protocols

Proposed QuEChERS Method for this compound in Rice Matrix

This protocol is a recommended starting point and may require optimization for your specific laboratory conditions and matrix.

1. Sample Extraction:

  • Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to hydrate the sample.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥4000 x g for 5 minutes.

2. Dispersive SPE Cleanup (dSPE):

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbents. For rice matrix, a combination of 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 is a good starting point.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 x g for 5 minutes.

3. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Proposed LC-MS/MS Parameters
Parameter Setting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of an this compound standard. At least two transitions (one for quantification, one for confirmation) should be monitored.

Quantitative Data Summary

The following table summarizes residue data for this compound from studies conducted by its developer.

Matrix Application Rate Residue Concentration Limit of Quantification (LOQ)
Hulled Rice50 g of 3.0% GR in nursery box< 0.01 mg/kg0.01 mg/kg
Unhulled Rice50 g of 3.0% GR in nursery box< 0.01 - 0.06 mg/kg0.01 mg/kg
Rice Straw50 g of 3.0% GR in nursery box0.08 - 0.46 mg/kg0.01 mg/kg
Paddy Water1 kg/10 a of 3.0% GRUp to 0.024 - 0.042 mg/LNot specified
Percolating Water1 kg/10 a of 3.0% GR< 0.001 mg/L (one detection at 0.004 mg/L)0.001 mg/L

Data sourced from Sumitomo Chemical R&D Report.[3]

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup Extraction->Cleanup Acetonitrile Extract LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Filtered Extract Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Raw Data

Caption: General workflow for this compound residue analysis.

troubleshooting_logic start Inaccurate Results? check_recovery Check Analyte Recovery start->check_recovery check_precision Check Precision (RSD%) start->check_precision low_recovery Low Recovery? check_recovery->low_recovery high_rsd High RSD? check_precision->high_rsd optimize_extraction Optimize Extraction/Cleanup low_recovery->optimize_extraction Yes check_matrix_effect Evaluate Matrix Effect low_recovery->check_matrix_effect No improve_homogenization Improve Homogenization high_rsd->improve_homogenization Yes standardize_procedure Standardize Procedure high_rsd->standardize_procedure Yes use_mmc Use Matrix-Matched Calibration / IS check_matrix_effect->use_mmc

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Strategies to Minimize Oxazosulfyl Exposure to Non-Target Pollinators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to minimize the exposure of Oxazosulfyl to non-target pollinators during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a novel sulfyl insecticide developed by Sumitomo Chemical Co., Ltd.[1][2] It is characterized by its ethylsulfonyl moiety and is effective against a broad range of major rice insect pests.[1][2] Its primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT).[2][3][4] This disruption of acetylcholine storage and release in insects leads to the shutdown of the nervous system and paralysis.[1][5]

Q2: What is the known toxicity of this compound to honeybees?

For the Western honeybee (Apis mellifera), the acute toxicity of this compound Technical Grade (TG) has been determined as follows:

  • Oral LD50: 0.015 µ g/bee [1]

  • Contact LD50: 0.077 µ g/bee [1]

Pesticides are generally considered highly toxic to bees if the LD50 is less than 2 µ g/bee .[6]

Q3: Is there toxicity data for this compound on other non-target pollinators like bumblebees or solitary bees?

Q4: What are the potential sublethal effects of this compound on pollinators?

While specific studies on the sublethal effects of this compound on pollinators are limited, research on insecticides with a similar mode of action (e.g., neonicotinoids and other sulfoximines) suggests potential risks. These can include:

  • Impaired foraging behavior and efficiency.[7][8][9]

  • Reduced reproductive success, including decreased queen bee health and egg-laying rates.[10]

  • Disruption of colony development in social bees.[11][12]

  • Negative impacts on motor function and locomotion.[5]

Given these potential risks, it is recommended to monitor for such sublethal effects in any experimental setup involving this compound.

Q5: How does the formulation of this compound (e.g., granular vs. spray) affect the risk to pollinators?

Generally, granular formulations of pesticides are considered less hazardous to bees than foliar sprays.[13][14] This is because granules are applied to the soil and are not typically attractive to foraging bees, reducing the risk of direct contact.[13][15] However, if this compound is systemic, it can be taken up by the plant and may be present in nectar and pollen, posing a dietary risk to pollinators.[13][16] Foliar sprays present a higher risk of direct contact with foraging pollinators and contamination of floral resources.[13]

Troubleshooting Guides

Scenario 1: Unexpected Pollinator Mortality Observed in Experimental Plots

  • Cease Application: Immediately halt any further application of this compound in the affected area.

  • Collect Samples:

    • Collect dead or dying pollinators for residue analysis to confirm the presence and concentration of this compound.

    • Collect samples of pollen, nectar, and foliage from treated plants to assess exposure levels.

    • Collect soil and water samples if runoff or leaching is suspected.

  • Review Application Protocol:

    • Verify that the application rate was correct and that there were no errors in mixing or calibration.

    • Confirm the timing of the application and whether it coincided with peak pollinator foraging activity.

    • Assess if there was any spray drift to non-target flowering plants.

  • Consider Other Factors:

    • Investigate the presence of other pesticides in the environment that could have synergistic effects.

    • Evaluate environmental conditions at the time of application (e.g., temperature, wind speed) that might have increased exposure.

Scenario 2: Designing an Experiment to Assess the Impact of this compound on Solitary Bees

  • Species Selection: Choose a relevant solitary bee species for your region and experimental setup (e.g., Osmia bicornis).

  • Exposure Routes: Design the experiment to test realistic exposure scenarios, including:

    • Dietary Exposure: Incorporate this compound into a sucrose solution or pollen provision to mimic consumption of contaminated nectar and pollen.

    • Contact Exposure: For spray formulations, conduct direct topical application tests. For soil-applied granular formulations, assess exposure through contaminated nesting materials.

  • Endpoint Selection: In addition to mortality (LD50), include sublethal endpoints such as:

    • Reproductive success (e.g., number of completed nests, number of offspring).

    • Foraging behavior (e.g., foraging rate, duration of foraging trips).

    • Nesting behavior (e.g., time to initiate nesting, nest construction).

  • Control Groups: Include appropriate control groups (negative control with no treatment and a solvent control if applicable) to ensure the observed effects are due to this compound.

  • Follow Standardized Protocols: Adapt standardized testing guidelines, such as the OECD guidelines for honeybees, for your chosen solitary bee species.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC15H11F3N2O5S2
Molecular Weight420.4 g/mol
Water SolubilityData not readily available
Soil Half-life (DT50)Data not readily available

Table 2: Acute Toxicity of this compound to Western Honeybee (Apis mellifera)

Exposure RouteLD50 (µ g/bee )Toxicity Classification
Oral0.015[1]Highly Toxic
Contact0.077[1]Highly Toxic

Experimental Protocols

Methodology for Honeybee Acute Oral Toxicity Test (adapted from OECD Guideline 213)

This protocol outlines the key steps for determining the acute oral LD50 of this compound in adult worker honeybees.

1. Test Organisms:

  • Use young, healthy, and uniform-sized adult worker honeybees from a disease-free and queen-right colony.[17]

2. Preparation of Dosing Solutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of at least five geometrically spaced concentrations by diluting the stock solution in a 50% (w/v) sucrose solution.[18]

  • Include a toxic reference substance (e.g., dimethoate) and a control group (sucrose solution only).[17][19]

3. Experimental Procedure:

  • Randomly assign bees to test cages, with at least three replicates of 10 bees per concentration.[17][18]

  • Starve the bees for up to 2 hours before exposure.[17]

  • Individually feed each bee a known volume of the respective dosing solution.

  • After the exposure period, provide the bees with untreated 50% sucrose solution ad libitum.[17]

4. Observations:

  • Record mortality at 4, 24, and 48 hours after dosing.[19]

  • If mortality between 24 and 48 hours is high, extend the observation period to 72 and 96 hours.[18][19]

  • Record any sublethal effects, such as behavioral abnormalities (e.g., lethargy, paralysis).[19]

5. Data Analysis:

  • Calculate the LD50 values with 95% confidence intervals for each observation time point using appropriate statistical methods (e.g., probit analysis).[18]

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) VAChT Vesicular Acetylcholine Transporter (VAChT) ACh->VAChT Transport into vesicle Vesicle Synaptic Vesicle VAChT->Vesicle ACh_released ACh Vesicle->ACh_released Neurotransmitter Release This compound This compound This compound->VAChT Inhibits AChR Acetylcholine Receptor ACh_released->AChR Binds to receptor Signal Signal Transduction AChR->Signal

Caption: Signaling pathway illustrating this compound's mode of action as a Vesicular Acetylcholine Transporter (VAChT) inhibitor.

G Problem Problem Formulation: Assess risk of this compound to pollinators Tier1 Tier 1: Screening Level - Acute lab toxicity (LD50) - Conservative exposure estimates Problem->Tier1 Risk1 Risk Assessment: Compare toxicity and exposure Tier1->Risk1 Tier2 Tier 2: Refined Assessment - Semi-field studies (tunnel) - Chronic toxicity testing - Residue analysis in pollen/nectar Risk1->Tier2 Potential risk identified NoRisk Low Risk Identified Risk1->NoRisk No unacceptable risk Risk2 Risk Assessment: Refined comparison Tier2->Risk2 Tier3 Tier 3: Field Studies - Full-field colony-level studies - Long-term effects (overwintering) Risk2->Tier3 Uncertainty remains Risk2->NoRisk No unacceptable risk Risk3 Risk Characterization: Integrate all data Tier3->Risk3 Mitigation Risk Mitigation & Management Risk3->Mitigation

References

Technical Support Center: Assessing the Sublethal Effects of Oxazosulfyl on Predator Insects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments that assess the sublethal effects of the insecticide Oxazosulfyl on predator insects. Given the limited publicly available data on this specific topic, this guide focuses on providing robust experimental frameworks based on established toxicological methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a novel insecticide belonging to the sulfyl chemical class.[1] Its primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT).[1] This disruption of cholinergic synaptic transmission leads to a reduction in nerve activity, causing symptoms such as staggering gait, decreased responsiveness, and eventual paralysis in susceptible insects.[2]

Q2: What are sublethal effects and why are they important to study in predator insects?

A2: Sublethal effects are physiological and behavioral changes in an organism that survive exposure to a pesticide at a dose that is not acutely lethal.[3][4] These effects can include reduced fertility, altered feeding behavior, impaired mobility, and decreased longevity.[3][5] Studying these effects in predator insects is crucial for a comprehensive ecological risk assessment, as they can significantly impact the ability of these beneficial organisms to control pest populations, even if the insecticide does not cause immediate mortality.[4]

Q3: Is there any existing data on the sublethal effects of this compound on predator insects?

A3: Currently, there is a lack of publicly available scientific literature specifically detailing the sublethal effects of this compound on predator insects. A database from the University of Hertfordshire's Agriculture & Environment Research Unit (AERU) indicates "No data found" for the effects of this compound on beneficial insects such as predatory mites and ground beetles.[6] Therefore, conducting targeted research in this area is essential to understand the full spectrum of this compound's impact on agroecosystems.

Q4: What are the typical sublethal effects observed in predator insects after exposure to other insecticides?

A4: Studies on other insecticides have shown a range of sublethal effects on predator insects, including:

  • Reduced Fecundity and Reproduction: Decreased egg-laying, lower egg hatchability, and reduced overall reproductive output.[5][7]

  • Altered Development: Prolonged larval or pupal stages.[8]

  • Behavioral Changes: Reduced predation rates, impaired foraging and searching behavior, and repellent effects.[3][9]

  • Physiological Impacts: Decreased longevity and fitness of subsequent generations.[10]

These established effects provide a strong basis for designing experiments to test the potential sublethal impacts of this compound.

Experimental Protocols

The following protocols are based on guidelines from the International Organization for Biological Control (IOBC) and general toxicological practices.[11][12][13] They provide a framework for laboratory-based assessments.

Experiment 1: Assessing Effects on Reproduction

Objective: To determine the sublethal effects of this compound on the reproductive capacity of a model predator insect (e.g., the ladybug, Harmonia axyridis).

Methodology:

  • Culture the Predator Insect: Maintain a healthy, multi-generational colony of the chosen predator species under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 L:D photoperiod).

  • Determine Sublethal Concentration (LC20): Conduct a preliminary dose-response bioassay to determine the concentration of this compound that causes 20% mortality (LC20) in the adult predator population. This is a commonly used sublethal concentration for such studies.

  • Exposure:

    • Prepare glass plates or petri dishes coated with the LC20 concentration of this compound.

    • Expose newly emerged adult pairs (1 male, 1 female) to the treated surfaces for a defined period (e.g., 24 hours). A control group should be exposed to surfaces treated only with the solvent (e.g., acetone).

  • Observation:

    • After exposure, transfer the pairs to clean, untreated containers with an ample supply of food (e.g., aphids).

    • Monitor the pairs daily for the duration of their lifespan.

    • Record the pre-oviposition period, total number of eggs laid per female, and the percentage of eggs that successfully hatch.

  • Data Analysis: Analyze the collected data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the reproductive parameters between the this compound-treated group and the control group.

Experiment 2: Assessing Effects on Predation Rate

Objective: To evaluate the impact of sublethal this compound exposure on the feeding behavior and predation efficiency of a model predator (e.g., the green lacewing, Chrysoperla carnea).

Methodology:

  • Rearing and Exposure: Rear lacewing larvae to the 2nd or 3rd instar. Expose them to a surface treated with a predetermined sublethal concentration (e.g., LC10 or LC20) of this compound for 24 hours.

  • Predation Arena:

    • Prepare individual arenas (e.g., petri dishes) each containing a single, this compound-exposed or control lacewing larva.

    • Introduce a known number of prey insects (e.g., 50 aphids) into each arena.

  • Observation: After 24 hours, count the number of prey consumed by each larva.

  • Data Analysis: Compare the mean number of prey consumed by the treated larvae to that of the control larvae using a t-test.

Data Presentation

When reporting results, it is crucial to present quantitative data in a clear and structured format.

Table 1: Hypothetical Sublethal Effects of this compound on the Reproduction of Harmonia axyridis

Treatment (LC20)Pre-oviposition Period (days)Total Fecundity (eggs/female)Egg Hatchability (%)
Control 5.2 ± 0.4450 ± 3592 ± 3
This compound 7.8 ± 0.6280 ± 2875 ± 5*
Indicates a statistically significant difference from the control (p < 0.05).

Table 2: Hypothetical Sublethal Effects of this compound on the Predation Rate of Chrysoperla carnea Larvae

Treatment (LC20)Mean Number of Aphids Consumed in 24h
Control 45 ± 4
This compound 25 ± 3*
Indicates a statistically significant difference from the control (p < 0.05).

Visualizations: Workflows and Signaling Pathways

Experimental_Workflow_Reproduction_Study cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Data Collection cluster_analysis Analysis A Culture Predator Insects C Expose Adult Pairs (Control vs. This compound) A->C B Determine LC20 of this compound B->C D Transfer to Clean Arenas C->D E Daily Monitoring D->E F Record Fecundity & Hatchability E->F G Statistical Analysis F->G H Interpret Results G->H

Caption: Workflow for assessing sublethal effects on insect reproduction.

Oxazosulfyl_Signaling_Pathway This compound This compound VAChT Vesicular Acetylcholine Transporter (VAChT) This compound->VAChT Inhibits Vesicle Synaptic Vesicle VAChT->Vesicle Located on ACh_Loading Acetylcholine (ACh) Loading into Vesicle VAChT->ACh_Loading Blocks ACh_Release Reduced ACh Release into Synapse ACh_Loading->ACh_Release Nerve_Inhibition Inhibition of Nerve Activity ACh_Release->Nerve_Inhibition Paralysis Paralysis & Cessation of Behavior Nerve_Inhibition->Paralysis

References

Validation & Comparative

A Comparative Analysis of Oxazosulfyl and Imidacloprid for the Control of Brown Planthopper (Nilaparvata lugens)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two key insecticides, Oxazosulfyl and Imidacloprid, against the brown planthopper (Nilaparvata lugens), a significant pest in rice cultivation. The information presented herein is compiled from various scientific studies to aid in research and development efforts.

Executive Summary

This compound, a novel insecticide, demonstrates high efficacy against the brown planthopper (BPH), including strains resistant to existing insecticides like Imidacloprid.[1][2][3][4] Imidacloprid, a neonicotinoid, has been a widely used and effective insecticide against BPH, but its efficacy is increasingly compromised by the development of resistance.[1][5][6] This guide outlines the comparative insecticidal activity, mechanism of action, and sublethal effects of these two compounds, supported by experimental data.

Comparative Efficacy and Insecticidal Activity

Quantitative data from laboratory bioassays reveal significant differences in the toxicity of this compound and Imidacloprid to both susceptible and resistant strains of the brown planthopper.

Table 1: Comparative Toxicity of this compound and Imidacloprid against Brown Planthopper (N. lugens)

InsecticideStrainLC50 (mg a.i./L)Resistance Ratio (RR)Reference
This compoundSusceptible (S)0.49-[2]
Field Population (Kagoshima)0.931.9[2]
ImidaclopridSusceptible (S)0.19-[2]
Field Population (Kagoshima)106.29568.4[2]

LC50 (Median Lethal Concentration): The concentration of an insecticide that is lethal to 50% of the test population. Resistance Ratio (RR): The LC50 value of the resistant strain divided by the LC50 value of the susceptible strain.

The data clearly indicates that the field population of BPH from Kagoshima has developed a very high level of resistance to Imidacloprid (RR = 568.4), while showing negligible resistance to this compound (RR = 1.9).[2] this compound has been shown to be effective against all developmental stages of BPH.[2][3]

Mechanism of Action

The two insecticides have distinct modes of action, which explains the lack of cross-resistance between them.[1][2][3]

Imidacloprid: As a neonicotinoid, Imidacloprid acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[7][8][9][10] This leads to a blockage of the nicotinergic neuronal pathway, preventing acetylcholine from transmitting nerve impulses, which results in paralysis and death.[9][10]

This compound: this compound has a novel mode of action and is classified as a vesicular acetylcholine transporter (VAChT) inhibitor by the Insecticide Resistance Action Committee (IRAC).[1][11] It disrupts the normal functioning of the insect nervous system, leading to symptoms such as staggering gait, decreased responsiveness, and eventual paralysis.[12]

Imidacloprid_Mechanism_of_Action Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Binds to NerveImpulse Nerve Impulse Transmission Blocked nAChR->NerveImpulse Leads to Paralysis Paralysis & Death NerveImpulse->Paralysis Results in

Oxazosulfyl_Mechanism_of_Action This compound This compound VAChT Vesicular Acetylcholine Transporter (VAChT) This compound->VAChT Inhibits SynapticVesicle Impaired Acetylcholine Loading into Synaptic Vesicles VAChT->SynapticVesicle Leads to NerveFunction Disruption of Nerve Function SynapticVesicle->NerveFunction Causes Paralysis Paralysis & Death NerveFunction->Paralysis Results in

Sublethal Effects

Sublethal concentrations of insecticides can have significant impacts on insect physiology and behavior.

Imidacloprid: Studies have shown that sublethal doses of Imidacloprid can have varied effects on BPH. For instance, an LC10 dose was found to significantly increase the fecundity of the small brown planthopper (Laodelphax striatellus), while an LC30 dose reduced it.[8] In Nilaparvata lugens, sublethal doses of Imidacloprid reduced the number of eggs laid per day and the hatchability of eggs.[13] Furthermore, sublethal concentrations of Imidacloprid have been shown to inhibit the phloem feeding of BPH.[14]

This compound: Research indicates that this compound rapidly suppresses the sucking behavior of planthoppers, which can inhibit virus transmission.[12] This rapid feeding cessation is a crucial advantage in preventing crop damage and disease spread.[12]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison.

Insect Rearing
  • Insect Source: Brown planthopper populations are typically collected from rice fields. Susceptible laboratory strains are maintained in controlled environments without exposure to insecticides for multiple generations.[15]

  • Rearing Conditions: Insects are reared on susceptible rice seedlings (e.g., TN1 variety) in cages under controlled conditions of temperature (e.g., 25-28°C), humidity (e.g., 60-80% RH), and photoperiod (e.g., 16h light: 8h dark).[16][17]

Insecticide Bioassay (Topical Application)

This method is commonly used to determine the toxicity of an insecticide.

Topical_Application_Bioassay Start Prepare Serial Dilutions of Insecticide in Acetone Anesthetize Anesthetize Adult BPH (e.g., with CO2) Start->Anesthetize Apply Apply a Small Droplet (e.g., 0.083 µl) of Insecticide Solution to the Dorsal Thorax Anesthetize->Apply Transfer Transfer Treated Insects to Fresh Rice Seedlings Apply->Transfer Incubate Incubate under Controlled Conditions (e.g., 25°C, 16L:8D) Transfer->Incubate Assess Assess Mortality at Specific Time Intervals (e.g., 24, 48, 72 hours) Incubate->Assess Analyze Calculate LC50 Values using Probit Analysis Assess->Analyze

  • Procedure:

    • Prepare serial dilutions of the test insecticide in a suitable solvent, typically acetone.

    • Anesthetize adult brown planthoppers (usually within 5 days of emergence) using carbon dioxide.[16]

    • Apply a precise volume (e.g., 0.083 µl) of the insecticide solution to the dorsal surface of the thorax using a micro-applicator.[16] A control group is treated with acetone only.

    • Place the treated insects onto fresh rice seedlings in a suitable container.[16]

    • Maintain the insects under controlled environmental conditions.

    • Record mortality at predetermined time intervals (e.g., 24, 48, 72 hours).

    • Use the mortality data to calculate LC50 values through statistical methods like probit analysis.

Conclusion

This compound presents a highly effective alternative for the management of brown planthopper, particularly in regions where resistance to Imidacloprid and other insecticides is prevalent. Its novel mode of action makes it a valuable tool for insecticide resistance management programs.[2][3] While Imidacloprid can still be effective against susceptible BPH populations, its utility is diminished in the face of widespread resistance. The sublethal effects of both insecticides on BPH behavior and reproduction are important considerations for integrated pest management strategies. Further research into the long-term efficacy and potential non-target effects of this compound will be beneficial for its sustainable use in agriculture.

References

Oxazosulfyl versus fipronil for control of insecticide-resistant pests

Author: BenchChem Technical Support Team. Date: November 2025

Oxazosulfyl, a novel sulfyl insecticide, has emerged as a potent weapon against several economically important rice pests, including the brown planthopper (Nilaparvata lugens), the white-backed planthopper (Sogatella furcifera), and the small brown planthopper (Laodelphax striatellus).[1][2][3] Notably, it maintains its effectiveness against populations of these insects that have demonstrated resistance to fipronil, a widely used phenylpyrazole insecticide.[1][2][3] This suggests a lack of cross-resistance between the two compounds, a critical factor in modern pest management strategies.[1][2]

Performance Against Fipronil-Resistant Pests: A Quantitative Comparison

Recent laboratory bioassays have quantified the superior performance of this compound against fipronil-resistant planthopper populations. The following tables summarize the median lethal concentration (LC50) values and resistance ratios (RR) from these studies. A higher LC50 value indicates lower toxicity, while a higher resistance ratio signifies a greater degree of resistance in the pest population compared to a susceptible strain.

Pest SpeciesInsecticideStrain/PopulationLC50 (mg a.i./L)Resistance Ratio (RR)
Nilaparvata lugens (Brown Planthopper)This compound Field Population (Kagoshima)0.231.9
Susceptible Strain0.12-
Fipronil Field Population (Kagoshima)0.559.1
Susceptible Strain0.06-
Sogatella furcifera (White-backed Planthopper)This compound Field Population (Kagoshima)0.080.8
Susceptible Strain0.10-
Fipronil Field Population (Kagoshima)2.1371.0
Susceptible Strain0.03-
Laodelphax striatellus (Small Brown Planthopper)This compound Field Population (Kagoshima)0.040.4
Susceptible Strain0.10-
Fipronil Field Population (Kagoshima)0.8316.5
Susceptible Strain0.05-

Data synthesized from Kamezaki et al., 2024.[1]

The data clearly indicates that for all three planthopper species, the field populations exhibiting significant resistance to fipronil remain highly susceptible to this compound, with resistance ratios close to or even below 1.0.

Unraveling the Mechanisms: Different Targets, Different Outcomes

The effectiveness of this compound against fipronil-resistant pests stems from their distinct modes of action, targeting different components of the insect nervous system.

Fipronil: Blocking the GABA-gated Chloride Channel

Fipronil acts as a potent blocker of the gamma-aminobutyric acid (GABA)-gated chloride ion channel in insect neurons.[4][5] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[6] When fipronil binds to the GABA receptor, it prevents the influx of chloride ions, leading to hyperexcitation of the neuron, convulsions, and ultimately, insect death.[6] Resistance to fipronil often arises from mutations in the GABA receptor gene, which reduce the binding affinity of the insecticide.[4]

fipronil_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA Receptor GABA Receptor (Chloride Channel) GABA->Receptor Binds Chloride Cl- Ions Receptor->Chloride Allows Influx Hyperexcitation Hyperexcitation & Paralysis Chloride->Hyperexcitation Prevents (Normal State: Inhibition) Fipronil Fipronil Fipronil->Receptor Blocks

Caption: Fipronil's mechanism of action.

This compound: A Novel Approach Targeting VAChT

In contrast, this compound targets the vesicular acetylcholine transporter (VAChT).[7][8][9] Acetylcholine (ACh) is a crucial excitatory neurotransmitter. VAChT is responsible for loading ACh into synaptic vesicles before its release into the synapse. By inhibiting VAChT, this compound prevents the packaging of acetylcholine, leading to a depletion of this neurotransmitter at the synapse.[10][11] This disruption of cholinergic neurotransmission ultimately results in paralysis and death of the insect.[10] This novel mode of action circumvents the resistance mechanisms that have evolved against fipronil.

oxazosulfyl_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_cyto Acetylcholine (Cytoplasm) VAChT VAChT ACh_cyto->VAChT Transported by Vesicle Synaptic Vesicle VAChT->Vesicle Loads into ACh_vesicle ACh ACh_synapse ACh Vesicle->ACh_synapse Release ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binds Signal Signal Transduction & Excitation ACh_receptor->Signal This compound This compound This compound->VAChT Inhibits

Caption: this compound's mechanism of action.

Experimental Methodologies

The data presented in this guide are derived from standardized laboratory bioassays. The following provides a general overview of the methodologies employed in these studies.

Insect Rearing and Maintenance
  • Susceptible Strains: Insecticide-susceptible strains of N. lugens, S. furcifera, and L. striatellus are typically maintained in laboratory conditions for multiple generations without exposure to insecticides.

  • Field Populations: Resistant populations are collected from agricultural fields with a history of insecticide use.

  • Rearing Conditions: Insects are reared on susceptible rice seedlings (e.g., variety TN1) in controlled environments with regulated temperature, humidity, and photoperiod (e.g., 25°C, 60-70% relative humidity, 16:8 hour light:dark cycle).[12]

Insecticide Bioassays

A common method for evaluating the efficacy of insecticides against rice planthoppers is the rice-stem dipping or leaf-dipping method.

  • Preparation of Insecticide Solutions: Technical grade insecticides are dissolved in an appropriate solvent, such as acetone, to create stock solutions.[1] Serial dilutions are then prepared using distilled water containing a surfactant to ensure even coating.[1]

  • Treatment Application: Rice seedlings or sections of rice stems are dipped into the insecticide solutions for a standardized period (e.g., 30 seconds).[13] Control seedlings are dipped in a solution containing only the solvent and surfactant.

  • Insect Exposure: After the treated seedlings are air-dried, a specific number of adult or nymphal planthoppers (e.g., 10-20 insects) are placed on the seedlings within a confined space, such as a glass tube or petri dish.[12]

  • Mortality Assessment: Mortality is recorded at set time intervals, typically 24, 48, and 72 hours after treatment.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.[14] The resistance ratio is then calculated by dividing the LC50 of the field population by the LC50 of the susceptible strain.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis InsectRearing Insect Rearing (Susceptible & Field Strains) Exposure Insect Exposure to Treated Seedlings InsectRearing->Exposure SolutionPrep Insecticide Solution Preparation (Serial Dilutions) Treatment Rice Seedling Treatment (Dipping Method) SolutionPrep->Treatment Treatment->Exposure Mortality Mortality Assessment (24, 48, 72 hrs) Exposure->Mortality Probit Probit Analysis Mortality->Probit LC50 LC50 Determination Probit->LC50 RR Resistance Ratio Calculation LC50->RR

References

evaluating the neurotoxic effects of Oxazosulfyl compared to pyrethroids

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the neurotoxic effects of the novel insecticide Oxazosulfyl in comparison to the well-established class of pyrethroid insecticides. This document synthesizes available experimental data to objectively compare their mechanisms of action, potency, and overall neurotoxic profiles, offering valuable insights for ongoing research and development in neurotoxicology and insecticide science.

Executive Summary

This compound, a recent addition to the insecticide market, initially believed to target voltage-gated sodium channels (VGSCs), has been demonstrated to primarily act as a potent inhibitor of the vesicular acetylcholine transporter (VAChT). This mode of action is distinct from that of pyrethroids, which are well-characterized modulators of VGSCs. While both classes of compounds ultimately lead to paralysis and death in insects, their underlying molecular mechanisms differ significantly. This guide presents a detailed comparison of their neurotoxic properties, supported by quantitative data and experimental methodologies.

Mechanisms of Neurotoxicity

This compound: A Potent VAChT Inhibitor

Recent groundbreaking research has elucidated that the primary neurotoxic mechanism of this compound is the inhibition of the vesicular acetylcholine transporter (VAChT)[1][2][3][4]. VAChT is responsible for loading acetylcholine into synaptic vesicles, a crucial step in cholinergic neurotransmission. By inhibiting VAChT, this compound depletes the readily releasable pool of acetylcholine, leading to a reduction in cholinergic synaptic transmission[2][3]. This disruption of a key neurotransmitter system results in a depressive effect on the insect's central nervous system, causing paralysis[5][6][7].

While this compound has been shown to interact with voltage-gated sodium channels (VGSCs) by stabilizing their slow-inactivated state, its potency at this target is approximately 5000-fold lower than its affinity for VAChT[2][3]. This strongly suggests that VAChT inhibition is the principal driver of its insecticidal activity.

Pyrethroids: Modulators of Voltage-Gated Sodium Channels

Pyrethroids exert their neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in neurons[1][8][9]. These insecticides bind to the sodium channels and prevent their closure, leading to a persistent influx of sodium ions and a state of hyperexcitability in the nervous system[1][8]. This uncontrolled nerve firing results in tremors, convulsions, and eventual paralysis of the insect[9].

Pyrethroids are broadly classified into two types based on their chemical structure and the resulting poisoning syndrome in mammals:

  • Type I pyrethroids (e.g., permethrin, bifenthrin) lack an α-cyano group and typically induce a "T-syndrome" characterized by tremors, ataxia, and hypersensitivity.

  • Type II pyrethroids (e.g., cypermethrin, deltamethrin) possess an α-cyano group and cause a more severe "CS-syndrome," which includes choreoathetosis, salivation, and clonic seizures[10].

Quantitative Comparison of Neurotoxic Potency

The following tables summarize available quantitative data on the toxicity and potency of this compound and various pyrethroids. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions and tested species.

Table 1: Insecticidal Activity (LC50/LD50) of this compound and Pyrethroids against Various Insect Pests

CompoundSpeciesApplicationLC50 / LD50Reference
This compound Nilaparvata lugens (Brown Planthopper)Foliar Spray0.41 mg a.i./L[11]
Plutella xylostella (Diamondback Moth)Topical0.015 µg a.i./insect[11]
Chilo suppressalis (Rice Striped Stem Borer)Topical0.019 µg a.i./insect[11]
Oulema oryzae (Rice Leaf Beetle)Topical0.021 µg a.i./insect[11]
Permethrin Rat (oral)-430-4000 mg/kg[12]
Mouse (oral)-540-2690 mg/kg[12][13]
Deltamethrin Rat (oral)->30 mg/kg[14]
Mouse (oral)-15.71 mg/kg[15]
Lambda-cyhalothrin Procambarus clarkii (Crayfish)Aquatic0.16 µg AI L-1 (96h LC50)[16]

Table 2: In Vitro Potency of this compound and Pyrethroids on their Respective Molecular Targets

CompoundMolecular TargetTest SystemPotency (IC50 / Kd)Reference
This compound Voltage-Gated Sodium Channel (slow-inactivated state)German cockroach VGSCs expressed in Xenopus oocytes12.3 µM (IC50)[3]
Vesicular Acetylcholine Transporter (VAChT)Green bottle fly membrane fractionsLow nanomolar Kd[2][3]

Experimental Protocols

Evaluation of VAChT Inhibition by this compound (Ligand Binding Assay)

A detailed protocol for a ligand-binding assay to determine the affinity of this compound for VAChT can be summarized as follows, based on the methodologies described in recent studies[2][3]:

  • Membrane Preparation: Homogenize insect tissues (e.g., green bottle fly heads) in a suitable buffer and perform differential centrifugation to isolate membrane fractions rich in synaptic vesicles.

  • Radioligand Binding: Incubate the membrane preparations with a tritiated ligand known to bind to VAChT (e.g., [3H]-A1, a pyridine alkylsulfone derivative) in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The dissociation constant (Kd) can be calculated from saturation binding experiments.

Assessment of Pyrethroid Effects on Voltage-Gated Sodium Channels (Electrophysiology)

The impact of pyrethroids on VGSCs is typically investigated using electrophysiological techniques such as the two-electrode voltage-clamp method in Xenopus oocytes expressing insect sodium channels[1][8]:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the insect voltage-gated sodium channel of interest.

  • Two-Electrode Voltage Clamp: After a few days of incubation to allow for channel expression, place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and the other for current recording.

  • Data Acquisition: Apply a series of voltage steps to activate the sodium channels and record the resulting sodium currents in the absence and presence of various concentrations of the pyrethroid insecticide.

  • Analysis of Channel Gating: Analyze the recorded currents to determine the effects of the pyrethroid on key channel properties, such as the kinetics of activation, inactivation, and deactivation.

Insect Neurophysiology (Extracellular Recording)

The overall effect of neurotoxic insecticides on the central nervous system of insects can be assessed by extracellular recordings from the ventral nerve cord of species like the American cockroach (Periplaneta americana)[5][6][7][17][18]:

  • Dissection: Anesthetize the insect and dissect it to expose the ventral nerve cord.

  • Electrode Placement: Place a suction electrode over a connective of the ventral nerve cord to record spontaneous or evoked nerve activity.

  • Insecticide Application: Apply the insecticide either by injection into the insect prior to dissection or by perfusing it over the exposed nerve cord.

  • Recording and Analysis: Record the nerve impulses (spikes) before and after insecticide application. Analyze the changes in spike frequency and amplitude to determine whether the compound has an excitatory or inhibitory effect on the nervous system.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways affected by this compound and pyrethroids.

Oxazosulfyl_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Acetyl-CoA Acetyl-CoA ACh_Synth Choline Acetyltransferase Acetyl-CoA->ACh_Synth Choline Choline Choline->ACh_Synth ACh_Cytoplasm Acetylcholine (Cytoplasm) ACh_Synth->ACh_Cytoplasm VAChT VAChT ACh_Cytoplasm->VAChT Transport ACh_Vesicle ACh VAChT->ACh_Vesicle Loading Synaptic_Vesicle Synaptic Vesicle ACh_Released Acetylcholine Synaptic_Vesicle->ACh_Released Exocytosis ACh_Vesicle->Synaptic_Vesicle This compound This compound This compound->VAChT Inhibition ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Postsynaptic_Response Postsynaptic Response ACh_Receptor->Postsynaptic_Response

Caption: Mechanism of action of this compound.

Pyrethroid_Mechanism cluster_axon Axonal Membrane cluster_neuron_state Neuronal State VGSC_Closed Voltage-Gated Na+ Channel (Closed) VGSC_Open Voltage-Gated Na+ Channel (Open) Na_int Na+ (intracellular) VGSC_Open->Na_int Na+ influx Action_Potential Action Potential Propagation VGSC_Open->Action_Potential Hyperexcitability Hyperexcitability & Paralysis VGSC_Open->Hyperexcitability Pyrethroid Pyrethroid Pyrethroid->VGSC_Open Prevents Closure Na_ext Na+ (extracellular) Na_ext->VGSC_Open Depolarization Membrane Depolarization Depolarization->VGSC_Closed Opens

Caption: Mechanism of action of Pyrethroids.

Experimental_Workflow_VAChT cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Insect_Tissue Insect Tissue (e.g., Fly Heads) Homogenization Homogenization Insect_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_Fraction Membrane Fraction (with VAChT) Centrifugation->Membrane_Fraction Incubation Incubation with [3H]-Ligand & this compound Membrane_Fraction->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Binding_Curve Generate Binding Curve Counting->Binding_Curve IC50_Kd Determine IC50 / Kd Binding_Curve->IC50_Kd

Caption: Experimental workflow for VAChT binding assay.

Conclusion

The neurotoxic profiles of this compound and pyrethroids are fundamentally different. This compound represents a new class of insecticides that primarily targets the vesicular acetylcholine transporter, leading to a depressive effect on the insect nervous system. In contrast, pyrethroids are well-known modulators of voltage-gated sodium channels, causing neuronal hyperexcitability. This distinction in their molecular targets is crucial for understanding their respective toxicological properties and for the development of novel insecticide resistance management strategies. Further head-to-head comparative studies are warranted to provide a more precise quantitative assessment of their relative neurotoxic risks and insecticidal efficacy under identical experimental conditions.

References

A Comparative Analysis of the Sublethal Effects of Oxazosulfyl and Clothianidin on Honeybee Behavior

Author: BenchChem Technical Support Team. Date: November 2025

A critical knowledge gap exists in the scientific literature regarding the sublethal effects of the novel insecticide Oxazosulfyl on honeybee behavior, precluding a direct comparative analysis with the well-documented impacts of the neonicotinoid clothianidin. While extensive research has detailed the detrimental sublethal effects of clothianidin on honeybee foraging, learning, memory, and social communication, publicly available, peer-reviewed studies specifically investigating the behavioral impacts of this compound on honeybees are scarce. This guide synthesizes the current understanding of each compound's effects on honeybees, highlighting the significant disparity in available data.

Clothianidin: A Profile of Sublethal Behavioral Impairment

Clothianidin is a neonicotinoid insecticide that acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1] This mode of action, even at sublethal doses, leads to a cascade of neurological and behavioral impairments in honeybees.

Quantitative Data on Sublethal Effects of Clothianidin

The following tables summarize key quantitative findings from various studies on the sublethal effects of clothianidin on honeybee behavior.

Behavioral ParameterExposure DetailsKey FindingsReference
Foraging Activity Chronic exposure to 4.5 ppb and 9 ppb clothianidin in sucrose solution in the field.Significant reduction in foraging span and activity at the contaminated feeder.[2][3] Treated bees made 1.2 to 1.7 times fewer foraging trips per day.[2]Tison et al. (2020)
Sublethal concentrations (5 and 20 ppb) of clothianidin in sugar syrup fed to colonies.Colonies fed 20-ppb clothianidin had approximately 0.5 kg fewer adult bees, indicating reduced foraging.[4]Meikle et al. (2022)
Learning and Memory Oral exposure to 300 pg and 3000 pg of clothianidin per bee.Significant dose-dependent inhibition of aversive conditioning behavior.[5]El Hassani et al. (2008)
Chronic exposure to field-realistic concentrations.Impaired learning and memory performances in proboscis extension response (PER) assays.[1]Tison et al. (2016)
Social Communication Chronic exposure to 4.5 ppb and 9 ppb clothianidin at a feeding station.Significant reduction in the number of waggle runs, fanning time, and stop signals in dance communication.[2][3]Tison et al. (2020)
Immune Response Exposure to sublethal doses.Negative modulation of NF-κB immune signaling, leading to reduced immune defenses and increased viral replication.[4][6]Di Prisco et al. (2013)
Colony Growth Colonies fed 5 and 20 ppb clothianidin in sugar syrup.Adult bee masses were about 21% lower in colonies fed 20-ppb clothianidin.[4] Dry weights of newly-emerged bees were 6-7% lower in the 5-ppb group.[4]Meikle et al. (2022)
Experimental Protocols for Key Clothianidin Studies

Foraging Behavior and Dance Communication (Tison et al., 2020):

  • Experimental Setup: Honeybee foragers were chronically exposed to feeders in a field containing sucrose solution with 4.5 ppb or 9 ppb clothianidin.

  • Data Collection: Foraging activity was quantified by counting the number of visits per hour. Dance communication was analyzed by measuring the electrostatic field of dancing bees to determine the number of waggle runs, fanning time, and stop signals.

  • Homing Success: Bees were released at a novel location to assess their homing ability.

Learning and Memory (El Hassani et al., 2008):

  • Experimental Setup: Individual honeybees were captured and fed diets spiked with different concentrations of clothianidin (300 pg and 3000 pg per bee).

  • Conditioning: An automatic performance index system (APIS) chamber was used for aversive conditioning, where bees were trained to associate an odor with an electric shock.

  • Data Analysis: The avoidance behavior towards the punished odor was measured to assess learning and memory.

Colony Growth Assessment (Meikle et al., 2022):

  • Experimental Setup: Honeybee colonies were fed sugar syrup containing sublethal concentrations of clothianidin (5 and 20 ppb).

  • Colony Assessment: Standard colony assessments of adult bee and brood masses were conducted. Hive weight and internal temperature were continuously monitored.

  • Physiological Measures: Dry weights of newly-emerged bees and hive CO2 concentrations were also measured.

Signaling Pathways Affected by Clothianidin

Clothianidin primarily targets the nicotinic acetylcholine receptors (nAChRs) in the honeybee brain. This interaction disrupts normal neurotransmission. Furthermore, studies have shown that clothianidin can negatively modulate the NF-κB immune signaling pathway, impairing the bee's ability to fight off pathogens.[4][6]

clothianidin_pathway cluster_synapse Synaptic Cleft cluster_immune Immune Cell clothianidin Clothianidin nAChR Nicotinic Acetylcholine Receptor (nAChR) clothianidin->nAChR Agonist Binding post_neuron Postsynaptic Neuron nAChR->post_neuron Continuous Depolarization behavioral_effects Behavioral Impairments (Foraging, Learning, etc.) post_neuron->behavioral_effects Results in nf_kb_pathway NF-κB Signaling Pathway immune_response Impaired Immune Response nf_kb_pathway->immune_response Leads to clothianidin_immune Clothianidin clothianidin_immune->nf_kb_pathway Negative Modulation

Figure 1: Simplified signaling pathway of Clothianidin's effects on honeybees.

This compound: A Novel Insecticide with a Different Mode of Action

This compound is a novel insecticide with a chemical structure distinct from conventional insecticides.[7] Its primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT), a mechanism different from that of neonicotinoids.[8] Some research also suggests it affects voltage-gated sodium channels.[9][10]

Quantitative Data on this compound and Honeybees

Currently, there is a significant lack of publicly available research on the sublethal behavioral effects of this compound on honeybees. The available data primarily focuses on its acute toxicity.

ParameterValueExposure RouteReference
Acute Oral LD50 0.015 µ g/bee OralSumitomo Chemical Co., Ltd. (2021)[7]
Acute Contact LD50 0.077 µ g/bee ContactSumitomo Chemical Co., Ltd. (2021)[7]

The manufacturer states that in its registered usage for rice pest control, there is no risk of exposing honeybees to this compound, and it is unlikely to affect them.[7] However, without independent, peer-reviewed studies on sublethal effects, a comprehensive assessment of its risk to honeybee behavior is not possible.

Experimental Protocols for this compound Studies

Detailed experimental protocols for assessing the sublethal behavioral effects of this compound on honeybees are not available in the reviewed literature. The acute toxicity data is based on standard laboratory bioassays.

Signaling Pathways Affected by this compound

This compound's primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT). This transporter is responsible for loading acetylcholine into synaptic vesicles for release. By inhibiting VAChT, this compound disrupts cholinergic synaptic transmission. Additionally, some studies on cockroaches suggest that this compound can stabilize voltage-gated sodium channels in their slow-inactivated state, leading to a depression of nerve activity.[9][10]

oxazosulfyl_pathway cluster_presynapse Presynaptic Neuron cluster_sodium_channel Neuronal Membrane This compound This compound vacht Vesicular Acetylcholine Transporter (VAChT) This compound->vacht Inhibition synaptic_vesicle Synaptic Vesicle vacht->synaptic_vesicle Blocked ACh Loading disrupted_transmission Disrupted Synaptic Transmission synaptic_vesicle->disrupted_transmission Results in vgsc Voltage-Gated Sodium Channel (VGSC) nerve_activity Depressed Nerve Activity vgsc->nerve_activity Leads to nerve_activity->disrupted_transmission oxazosulfyl_vgsc This compound oxazosulfyl_vgsc->vgsc Stabilizes Inactivated State

Figure 2: Proposed signaling pathways of this compound's effects in insects.

Conclusion and Future Research Directions

The sublethal effects of clothianidin on honeybee behavior are well-documented and demonstrate significant negative impacts on individual and colony health. In stark contrast, the sublethal effects of this compound on honeybees remain largely uninvestigated in the public scientific domain. While its mode of action is different from neonicotinoids, its high acute toxicity warrants further investigation into potential sublethal behavioral effects.

For researchers, scientists, and drug development professionals, this highlights a critical need for independent studies on the sublethal impacts of this compound on honeybee behavior. Such research is essential for a comprehensive environmental risk assessment and to ensure the safety of this novel insecticide for vital pollinators. Future studies should focus on a range of behavioral endpoints, including foraging, learning, memory, and social interactions, at field-realistic exposure levels. Without such data, a true comparison with clothianidin and other insecticides remains incomplete.

References

comparative metabolism of Oxazosulfyl in susceptible and resistant insect strains

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Oxazosulfyl's metabolic profile in susceptible and resistant insect strains, providing key performance data and experimental methodologies for further research.

This compound is a novel insecticide belonging to the sulfyl chemical class, demonstrating high efficacy against a broad spectrum of rice insect pests.[1] Notably, it has shown excellent control over populations that have developed resistance to existing insecticides, such as neonicotinoids and phenylpyrazoles.[2][3] This guide provides a comparative analysis of this compound's activity in susceptible and resistant insect strains, summarizes available metabolic information, and presents detailed experimental protocols to facilitate further research into its metabolic fate and potential resistance mechanisms.

Efficacy of this compound Against Susceptible and Resistant Insect Strains

Toxicological studies have consistently demonstrated that this compound is highly effective against various insect pests, including strains resistant to other common insecticides. The lack of cross-resistance is a key attribute of this novel insecticide.[2][3]

Table 1: Comparative Toxicity of this compound and Other Insecticides in Different Strains of Rice Planthoppers
Insect SpeciesStrainInsecticideLC50 (mg/L)Resistance Ratio (RR)
Nilaparvata lugens (Brown Planthopper)SusceptibleThis compound0.41-
Imidacloprid-ResistantThis compound-1.9
SusceptibleImidacloprid0.19-
Imidacloprid-ResistantImidacloprid-568
Laodelphax striatellus (Small Brown Planthopper)SusceptibleThis compound0.61-
Imidacloprid/Fipronil-ResistantThis compound-No significant resistance
SusceptibleImidacloprid0.18-
Imidacloprid-ResistantImidacloprid-30.2
SusceptibleFipronil--
Fipronil-ResistantFipronil-16.5
Sogatella furcifera (White-backed Planthopper)SusceptibleThis compound0.82-
Fipronil-ResistantThis compound-No significant resistance
SusceptibleFipronil--
Fipronil-ResistantFipronil-71

Data sourced from studies on field-collected and laboratory strains.[2][3]

Understanding the Metabolism of this compound

While comprehensive comparative metabolism studies in susceptible versus resistant insect strains are not yet publicly available, preliminary information from plant metabolism studies and general principles of insecticide detoxification in insects can provide valuable insights.

In rice plants, the primary metabolic pathway of this compound involves the hydrolysis and cleavage of the oxazole ring.[1] In insects, metabolic resistance to insecticides is primarily mediated by three major enzyme families: Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CarEs). Given that this compound is effective against strains with known metabolic resistance to other insecticides, it is hypothesized that it is either not a primary substrate for the over-expressed detoxifying enzymes in these strains or that its metabolism is not significantly different between susceptible and resistant populations.

A hypothetical metabolic pathway for this compound in insects, based on known reactions for other insecticides and preliminary data, could involve oxidation, hydrolysis, and conjugation.

G This compound This compound PhaseI Phase I Metabolism (Oxidation, Hydrolysis) This compound->PhaseI P450s, Esterases Metabolites Hydroxylated and Cleaved Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (Conjugation) Conjugates Glutathione or Glucuronide Conjugates PhaseII->Conjugates Metabolites->PhaseII GSTs, UGTs Excretion Excretion Conjugates->Excretion

Caption: Hypothetical metabolic pathway of this compound in insects.

Experimental Protocols

To facilitate further research into the comparative metabolism of this compound, the following detailed experimental protocols are provided.

Insecticide Bioassay

This protocol is used to determine the toxicity of this compound against different insect strains.

G cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation A Prepare serial dilutions of this compound C Treat rice seedlings with This compound solutions A->C B Collect 3rd instar nymphs of susceptible & resistant strains D Place 20 nymphs on each treated seedling B->D C->D E Incubate for 48 hours D->E F Record mortality at each concentration E->F G Calculate LC50 values using Probit analysis F->G

Caption: Workflow for conducting an insecticide bioassay.

Methodology:

  • Insect Rearing: Maintain susceptible and resistant strains of the target insect (e.g., Laodelphax striatellus) on rice seedlings in a controlled environment.

  • Insecticide Solutions: Prepare a stock solution of technical-grade this compound in acetone. Make a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100).

  • Bioassay: Use the rice seedling dipping method. Immerse rice seedlings in the different insecticide concentrations for 30 seconds. After air-drying, place the treated seedlings individually into test tubes. Introduce 20 third-instar nymphs into each tube.

  • Data Collection: After 48 hours, record the number of dead insects for each concentration.

  • Data Analysis: Calculate the LC50 values and their 95% confidence intervals using Probit analysis. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

In Vivo Metabolism Study

This protocol is designed to identify and quantify this compound and its metabolites in insects.

G cluster_treatment Treatment cluster_incubation Incubation & Extraction cluster_analysis Analysis A Topically apply a sub-lethal dose of 14C-Oxazosulfyl to susceptible & resistant insects B Incubate for various time points (e.g., 6, 12, 24 hours) A->B C Homogenize insects in acetonitrile B->C D Centrifuge and collect supernatant C->D E Analyze extract using LC-MS/MS D->E F Identify and quantify parent compound and metabolites E->F G Compare metabolic profiles between strains F->G

Caption: Workflow for an in vivo metabolism study.

Methodology:

  • Radiolabeled Compound: Use ¹⁴C-labeled this compound to facilitate tracking and quantification.

  • Treatment: Topically apply a sub-lethal dose of ¹⁴C-Oxazosulfyl to adult female insects from both susceptible and resistant strains.

  • Sample Collection: At various time points post-treatment, collect the insects.

  • Extraction: Homogenize the insects in a suitable solvent like acetonitrile. Centrifuge the homogenate and collect the supernatant.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to separate, identify, and quantify this compound and its metabolites.

  • Comparison: Compare the rate of parent compound depletion and the formation of metabolites between the susceptible and resistant strains.

In Vitro Metabolism Assays with Enzyme Preparations

This protocol assesses the involvement of specific enzyme families in this compound metabolism.

G cluster_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Analysis A Prepare microsomes (for P450s) and cytosolic fractions (for GSTs) from susceptible & resistant insects B Incubate enzyme fractions with This compound and cofactors (NADPH for P450s, GSH for GSTs) A->B C Optionally, add inhibitors (PBO for P450s, DEM for GSTs) B->C D Stop reaction and extract B->D C->D E Analyze substrate depletion and metabolite formation by LC-MS/MS D->E F Determine enzyme kinetics (Km and Vmax) E->F

Caption: Workflow for in vitro metabolism assays.

Methodology:

  • Enzyme Preparation: Prepare subcellular fractions from both susceptible and resistant insect strains. Microsomes, which are rich in P450s, are isolated by differential centrifugation. The resulting supernatant is the cytosolic fraction, which contains GSTs.

  • P450 Assay: Incubate the microsomal preparation with this compound and an NADPH-generating system. To confirm P450 involvement, run parallel assays with a P450 inhibitor such as piperonyl butoxide (PBO).

  • GST Assay: Incubate the cytosolic fraction with this compound and reduced glutathione (GSH). To confirm GST involvement, run parallel assays with a GST inhibitor such as diethyl maleate (DEM).

  • Analysis: After a set incubation time, stop the reaction and extract the mixture. Analyze the samples by LC-MS/MS to quantify the amount of remaining this compound and any formed metabolites.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for the metabolism of this compound in both strains to quantitatively compare enzyme efficiency.

Conclusion

This compound represents a significant advancement in insecticide technology, offering effective control of rice pests, including those resistant to existing chemical classes. The lack of cross-resistance points to a novel mode of action and potentially a different metabolic fate within the insect. While direct comparative metabolism studies in susceptible and resistant insect strains are needed to fully elucidate the potential for metabolic resistance, the available data on its efficacy provides a strong foundation for its use in resistance management programs. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism of this compound and contribute to a deeper understanding of its interaction with insect detoxification systems.

References

A Comparative Analysis of Oxazosulfyl's Binding Affinity to the Vesicular Acetylcholine Transporter (VAChT) Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the novel insecticide Oxazosulfyl to the Vesicular Acetylcholine Transporter (VAChT) against established VAChT inhibitors. The information is supported by available experimental data and detailed methodologies to assist researchers in understanding the potency and interaction of these compounds with their molecular target.

The Vesicular Acetylcholine Transporter (VAChT) is a crucial protein in cholinergic neurons, responsible for packaging acetylcholine into synaptic vesicles for subsequent release.[1] Inhibition of VAChT disrupts this process, leading to a depletion of acetylcholine at the synapse and subsequent failure of neurotransmission. This mechanism is the target for certain insecticides and a subject of study for potential therapeutic agents. This compound is a novel insecticide classified by the Insecticide Resistance Action Committee (IRAC) as a VAChT inhibitor.[2]

Quantitative Comparison of VAChT Inhibitor Binding Affinities

The binding affinities of various compounds to VAChT are typically determined through competitive radioligand binding assays. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency. A lower value indicates a higher binding affinity.

Compound ClassCompoundOrganism/SystemBinding Affinity (Ki / IC50 / Kd)Reference
Sulfylimines This compound InsectEstimated in the low nanomolar to picomolar range *[3]
Piperidino-cyclohexanols (-)-VesamicolHumanKi: ~2 nM[4]
L-VesamicolHumanIC50: 14.7 ± 1.5 nM[4][5]
HumanKd: 4.1 ± 0.5 nM[4][5]
Vesamicol Analogues Benzylether DerivativesRatKi: 7.8 - 161.6 nM[6]
Spiroindolines N,N-substituted spiro[indoline-3,4'-piperidine] derivativesRatKi: 39 - 376 nM[7]

*Note: A direct Ki or IC50 value for this compound's binding to VAChT is not publicly available in the reviewed literature. However, it has been reported that this compound inhibits the binding of a tritiated alkylsulfone analogue ([3H]-A1) to insect VAChT with approximately 5000-fold greater potency than its IC50 value for voltage-gated sodium channels, which is 12.3 µM.[3] This suggests a very high binding affinity, likely in the low nanomolar or even picomolar range.

Experimental Protocols: Radioligand Competitive Binding Assay for VAChT

The following is a generalized protocol for a radioligand competitive binding assay to determine the binding affinity of a test compound (like this compound) to VAChT. This protocol is a synthesis of standard methodologies described in the scientific literature.

Objective: To determine the inhibition constant (Ki) of a test compound for VAChT by measuring its ability to displace a known radiolabeled ligand from the transporter.

Materials:

  • Biological Source of VAChT: Membrane preparations from insect heads (e.g., green bottle fly, Lucilia sericata) or a cell line stably expressing the target VAChT (e.g., PC12 cells expressing Drosophila VAChT).[3]

  • Radioligand: A tritiated high-affinity VAChT ligand, such as [3H]-Vesamicol or another suitable radiolabeled probe like the tritiated alkylsulfone [3H]-A1.[3]

  • Test Compound: this compound and other known VAChT inhibitors (e.g., Vesamicol) of varying concentrations.

  • Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., Tris-HCl buffer).

  • Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity of the filter-bound radioligand.

Procedure:

  • Membrane Preparation: Homogenize the biological source material in a cold buffer and centrifuge to pellet the membranes containing VAChT. Wash the pellet and resuspend in the assay buffer to a specific protein concentration.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters using the harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the signaling pathway affected by VAChT inhibitors, the experimental workflow for a competitive binding assay, and the logical relationship for comparing binding affinities.

VAChT_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action ACh_synthesis Acetylcholine (ACh) Synthesis VAChT VAChT ACh_synthesis->VAChT ACh Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ACh Packaging ACh_release ACh Release Synaptic_Vesicle->ACh_release ACh_in_cleft ACh ACh_Receptor ACh Receptor ACh_in_cleft->ACh_Receptor Binding Postsynaptic_Signal Postsynaptic Signal ACh_Receptor->Postsynaptic_Signal This compound This compound / Inhibitor This compound->VAChT Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on VAChT.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes with VAChT Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([3H]-Ligand) Ligand_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of Test Compound Inhibitor_Prep->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay for VAChT.

Affinity_Comparison_Logic cluster_compounds Compounds cluster_assay Binding Assay cluster_data Binding Affinity Data cluster_comparison Comparison This compound This compound Binding_Assay Competitive VAChT Binding Assay This compound->Binding_Assay Known_Inhibitors Known Inhibitors (e.g., Vesamicol) Known_Inhibitors->Binding_Assay Ki_this compound Ki (this compound) Binding_Assay->Ki_this compound Ki_Known Ki (Known Inhibitors) Binding_Assay->Ki_Known Comparison Compare Ki Values Ki_this compound->Comparison Ki_Known->Comparison

Caption: Logical flow for comparing the VAChT binding affinity of this compound and known inhibitors.

References

Shifting Paradigms in Pest Management: A Comparative Analysis of the Environmental Persistence of Oxazosulfyl and Other Systemic Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate dance of agricultural innovation and environmental stewardship, the persistence of systemic insecticides remains a critical focal point for researchers and scientists. A comprehensive evaluation of the environmental fate of these compounds is paramount for sustainable crop protection. This guide offers a detailed comparison of the environmental persistence of the novel insecticide oxazosulfyl, relative to established systemic insecticides such as neonicotinoids and fipronil, supported by experimental data and methodologies.

Quantitative Comparison of Environmental Persistence

The environmental half-life (DT50) of an insecticide is a key indicator of its persistence in various environmental compartments. The following table summarizes the available data for this compound and other major systemic insecticides in soil and water.

Insecticide ClassActive IngredientSoil Half-life (DT50) (days)Water Half-life (DT50) (days)Key Degradation PathwaysLeaching Potential
Sulfyl This compound~1000 - ≥2000 (aerobic)[1]156 (natural water, photolysis); Stable at pH 4 & 7 (>1 year); 281 (pH 9)[1]Hydrolysis and cleavage of the oxazole ring[1]Low potential indicated by soil metabolism studies[1]
Neonicotinoid Imidacloprid28 - 1250[2]<3.5 (photolysis)[3]Photolysis, microbial degradationHigh water solubility suggests leaching potential[4][5]
Neonicotinoid Clothianidin148 - ~7000[3][6]<3.5 (photolysis)[3]Photolysis, microbial degradationHigh water solubility suggests leaching potential[4][5]
Neonicotinoid Thiamethoxam7 - 335[6]<3.5 (photolysis)[3]Photolysis, microbial degradationHigh water solubility suggests leaching potential[4][5]
Phenylpyrazole Fipronil122 - 128 (lab); can be longer in field conditions[6][7]3.6 hours (photolysis)[8][9]; 116-130 (anaerobic)[8]Photolysis, oxidation, reduction, hydrolysis[10]Low mobility in soil[7][9]

Note: The persistence of insecticides can be highly variable and is influenced by factors such as soil type, temperature, moisture, pH, and microbial activity[6][11].

Experimental Protocols for Assessing Environmental Persistence

The data presented above are derived from a variety of laboratory and field studies. Understanding the methodologies employed is crucial for interpreting the results.

Soil Half-life (DT50) Determination (Aerobic Laboratory Study):

A common method for determining the aerobic soil metabolism and degradation half-life involves the following steps:

  • Soil Collection and Characterization: Representative soil samples are collected from relevant agricultural regions. The soil is characterized for properties such as texture, organic matter content, pH, and microbial biomass.

  • Radiolabeling: The insecticide (e.g., 14C-labeled this compound) is synthesized to trace its fate in the soil.

  • Incubation: The radiolabeled insecticide is applied to the soil samples at a concentration relevant to typical agricultural use. The treated soil is then incubated in the dark at a constant temperature (e.g., 25°C) and moisture level.

  • Sampling and Analysis: At specified time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to quantify the parent compound and its degradation products.

  • Data Analysis: The disappearance of the parent compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the DT50 value.

Water Photolysis Study:

To assess the degradation of an insecticide in water due to sunlight, the following protocol is often used:

  • Solution Preparation: The insecticide is dissolved in a buffered aqueous solution (e.g., pH 7) and in natural water samples.

  • Light Exposure: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

  • Sampling and Analysis: At various time points, aliquots of the solutions are taken and analyzed by HPLC or a similar method to measure the concentration of the parent insecticide.

  • Data Analysis: The degradation over time in the light-exposed samples is compared to the dark controls to determine the rate of photolysis and calculate the photolytic half-life.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical workflow for environmental persistence studies and the mode of action of this compound.

Environmental Persistence Study Workflow cluster_lab Laboratory Studies cluster_field Field Studies Soil_Collection Soil/Water Collection & Characterization Radiolabeling Radiolabeling of Insecticide Soil_Collection->Radiolabeling Incubation Controlled Incubation (Soil/Water) Radiolabeling->Incubation Analysis Chemical Analysis (e.g., HPLC) Incubation->Analysis Data_Analysis Data Analysis & DT50 Calculation Analysis->Data_Analysis Field_Application Field Application of Insecticide Field_Sampling Periodic Sampling of Soil/Water Field_Application->Field_Sampling Field_Analysis Residue Analysis Field_Sampling->Field_Analysis Field_Analysis->Data_Analysis Risk_Assessment Environmental Risk Assessment Data_Analysis->Risk_Assessment

Caption: A generalized workflow for assessing the environmental persistence of insecticides.

Recent research has identified that this compound's mode of action involves the inhibition of the vesicular acetylcholine transporter (VAChT)[12][13], a different target from its initial proposed action on voltage-gated sodium channels[14][15][16]. This novel mode of action is significant for managing resistance to existing insecticides[13][17][18][19].

This compound Mode of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_synthesis->VAChT ACh Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ACh Loading ACh_Receptor Acetylcholine Receptor Synaptic_Vesicle->ACh_Receptor Reduced ACh Release This compound This compound This compound->VAChT Inhibition Signal_Transmission Signal Transmission (Blocked) ACh_Receptor->Signal_Transmission

Caption: The inhibitory action of this compound on the vesicular acetylcholine transporter (VAChT).

Discussion and Conclusion

The data indicates that this compound exhibits high persistence in soil under aerobic conditions, with a half-life extending to several years in laboratory studies[1]. This is comparable to or longer than the persistence of some neonicotinoids and fipronil under certain conditions[6]. In aquatic environments, the degradation of this compound is influenced by pH and sunlight, with photolysis playing a significant role in its breakdown in natural water[1].

In contrast, neonicotinoids are generally characterized by high water solubility, which can contribute to their potential for leaching into groundwater, although their persistence in soil can be highly variable[2][3][4][5]. Fipronil tends to be less mobile in soil but can be persistent, and its degradation products can also be of environmental concern[7][9][10].

The high persistence of this compound in soil suggests that while it may provide long-lasting pest control, careful consideration of its long-term environmental fate and potential for accumulation with repeated use is warranted. Its novel mode of action offers a valuable tool for insecticide resistance management, but this must be balanced with a thorough understanding of its environmental behavior. Further field studies under a variety of environmental conditions are essential to fully characterize the environmental risk profile of this compound.

References

Comparative Transcriptomic Analysis of Insects Exposed to Oxazosulfyl and Other Insecticides: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of insects to the novel insecticide Oxazosulfyl and other established insecticide classes. While direct comparative transcriptomic data for this compound is not yet publicly available, this guide synthesizes current knowledge on its mode of action with existing transcriptomic data for other insecticides to offer a valuable resource for researchers in insecticide development and resistance management.

Introduction to this compound and Other Insecticide Classes

This compound is a novel insecticide belonging to the sulfyl group, distinguished by its ethylsulfonyl moiety.[1] It is classified by the Insecticide Resistance Action Committee (IRAC) as the sole member of the new code 37, acting as a vesicular acetylcholine transporter (VAChT) inhibitor.[1] This unique mode of action makes it a promising tool for managing insect pests that have developed resistance to other insecticide classes. Additionally, studies have indicated that this compound can also interact with and stabilize voltage-gated sodium channels (VGSCs) in their slow-inactivated state, leading to paralysis in insects.[2]

For comparison, this guide includes data on the following major insecticide classes:

  • Neonicotinoids: These systemic insecticides act as agonists of the nicotinic acetylcholine receptor (nAChR), causing overstimulation of the insect nervous system.

  • Pyrethroids: This class of insecticides targets voltage-gated sodium channels, forcing them to remain open and leading to paralysis and death.

  • Organophosphates: These insecticides inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent paralysis.

  • Sulfoximines: This class of insecticides also targets the nicotinic acetylcholine receptor but at a different site than neonicotinoids.

  • Diamides: These insecticides activate ryanodine receptors, leading to the uncontrolled release of calcium and muscle paralysis.

Comparative Transcriptomic Data

The following table summarizes the known transcriptomic effects of various insecticide classes on insects, based on published RNA-sequencing and microarray studies. The "Expected Effects of this compound" column is an inference based on its known mode of action, as direct transcriptomic data is not yet available.

Gene/Pathway CategoryNeonicotinoidsPyrethroidsOrganophosphatesDiamidesExpected Effects of this compound
Detoxification Genes
Cytochrome P450s (CYPs)Upregulation of various CYPs, particularly from the CYP6, CYP9, and CYP12 families, is commonly observed and linked to metabolic resistance.Strong and consistent upregulation of multiple CYP genes is a hallmark of pyrethroid resistance and exposure.Upregulation of specific CYP genes is frequently reported in organophosphate-resistant strains.Upregulation of certain CYP genes has been noted in response to diamide exposure.Upregulation of specific CYPs involved in xenobiotic metabolism is anticipated as a general stress response.
Glutathione S-Transferases (GSTs)Upregulation of GSTs is often seen, contributing to the detoxification of neonicotinoids.Increased expression of GSTs is a common response to pyrethroid exposure.Upregulation of GSTs is a known mechanism of organophosphate detoxification.Some studies report upregulation of GSTs following diamide treatment.Upregulation of GSTs is likely to occur as part of the insect's detoxification response.
ATP-Binding Cassette (ABC) TransportersUpregulation of ABC transporters is frequently observed and is thought to be involved in the transport of insecticides or their metabolites out of cells.Overexpression of ABC transporters is associated with pyrethroid resistance.Increased expression of ABC transporters has been linked to organophosphate resistance.Upregulation of ABC transporters can be induced by diamide exposure.Increased expression of ABC transporters is expected, aiding in the clearance of this compound or its metabolites.
Stress Response Genes
Heat Shock Proteins (HSPs)Upregulation of HSPs is a common response to the cellular stress induced by neonicotinoids.Exposure to pyrethroids often leads to the induction of HSPs.Increased expression of HSPs is observed following organophosphate treatment.Upregulation of HSPs can be a response to diamide-induced stress.Induction of HSPs is expected due to the physiological stress caused by neurotoxicity.
Oxidative Stress GenesUpregulation of genes involved in mitigating oxidative stress (e.g., catalases, peroxidases) is frequently reported.Pyrethroid exposure can induce oxidative stress, leading to the upregulation of antioxidant genes.Organophosphate exposure often results in oxidative stress and the induction of corresponding response genes.Some evidence suggests diamides can induce oxidative stress.Given the neurotoxic effects, an oxidative stress response and upregulation of related genes are likely.
Nervous System-Related Genes
Nicotinic Acetylcholine Receptors (nAChRs)Downregulation of nAChR subunit genes can occur as a compensatory mechanism to overstimulation.Limited direct and consistent effects on nAChR expression are reported.Limited direct and consistent effects on nAChR expression are reported.No direct and consistent effects on nAChR expression are reported.Potential for altered expression of genes related to cholinergic signaling as a compensatory response to VAChT inhibition.
Voltage-Gated Sodium Channels (VGSCs)No direct and consistent effects on VGSC expression are reported.Mutations in the VGSC gene are a primary mechanism of target-site resistance. Changes in expression levels are less common.No direct and consistent effects on VGSC expression are reported.No direct and consistent effects on VGSC expression are reported.Given the secondary target site, potential for altered expression of VGSC-related genes as a physiological response.
Cuticular Proteins
Cuticular Protein GenesBoth upregulation and downregulation have been observed, potentially affecting insecticide penetration.Downregulation of some cuticular protein genes has been reported in some studies.Variable effects on cuticular protein gene expression have been noted.Limited data available, but alterations in cuticle-related genes are possible.Changes in the expression of cuticular protein genes are possible as a general stress response or as a mechanism to alter insecticide uptake.

Experimental Protocols

The following represents a generalized experimental protocol for a comparative transcriptomic study of insecticide exposure in insects, based on methodologies from various cited studies.

1. Insect Rearing:

  • Insects of a specific species and developmental stage (e.g., third-instar larvae or adult females) are reared under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

2. Insecticide Exposure:

  • A susceptible laboratory strain and potentially a resistant field strain are used.

  • Insects are exposed to a sub-lethal concentration (e.g., LC20 or LC50) of the test insecticides (this compound and comparator insecticides) for a defined period (e.g., 24, 48, or 72 hours).

  • The insecticide can be administered through various methods depending on the insect and insecticide properties, such as topical application, feeding on a treated diet, or exposure to a treated surface.

  • A control group is treated with the solvent used to dissolve the insecticides.

3. RNA Extraction and Sequencing:

  • Total RNA is extracted from whole insects or specific tissues (e.g., midgut, brain) at different time points post-exposure using a suitable RNA extraction kit.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.

  • RNA sequencing libraries are prepared from the high-quality RNA samples and sequenced on a platform such as Illumina NovaSeq.

4. Bioinformatic Analysis:

  • The raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • The clean reads are mapped to a reference genome or a de novo assembled transcriptome.

  • Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Differentially expressed genes (DEGs) between the insecticide-treated and control groups are identified using statistical packages like DESeq2 or edgeR.

  • Functional annotation and enrichment analysis (Gene Ontology and KEGG pathways) of the DEGs are performed to identify the biological processes and pathways affected by the insecticides.

5. Validation of Gene Expression:

  • The expression levels of a subset of DEGs are validated using quantitative real-time PCR (qRT-PCR) to confirm the results of the transcriptomic analysis.

Visualizations

Signaling Pathways and Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_validation Validation Insect_Rearing Insect Rearing (Controlled Conditions) Insect_Exposure Insecticide Exposure (e.g., 24h, 48h, 72h) Insect_Rearing->Insect_Exposure Control_Group Control Group (Solvent Only) Insect_Rearing->Control_Group Insecticide_Preparation Insecticide Preparation (Sub-lethal Doses) Insecticide_Preparation->Insect_Exposure RNA_Extraction RNA Extraction Insect_Exposure->RNA_Extraction Control_Group->RNA_Extraction RNA_Sequencing RNA Sequencing (e.g., Illumina) RNA_Extraction->RNA_Sequencing Bioinformatic_Analysis Bioinformatic Analysis (DEG Identification) RNA_Sequencing->Bioinformatic_Analysis Functional_Annotation Functional Annotation (GO & KEGG) Bioinformatic_Analysis->Functional_Annotation qRT_PCR qRT-PCR Validation Bioinformatic_Analysis->qRT_PCR

Caption: Experimental workflow for comparative transcriptomic analysis of insecticide exposure.

Signaling_Pathways cluster_this compound This compound cluster_neonicotinoids Neonicotinoids cluster_pyrethroids Pyrethroids This compound This compound VAChT Vesicular Acetylcholine Transporter (VAChT) This compound->VAChT Inhibits VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Stabilizes Inactivated State Cholinergic_Synapse Cholinergic Synapse Dysfunction VAChT->Cholinergic_Synapse Leads to VGSC->Cholinergic_Synapse Contributes to Paralysis_O Paralysis Cholinergic_Synapse->Paralysis_O Neonicotinoids Neonicotinoids nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoids->nAChR Agonist Overstimulation Nervous System Overstimulation nAChR->Overstimulation Paralysis_N Paralysis Overstimulation->Paralysis_N Pyrethroids Pyrethroids VGSC_P Voltage-Gated Sodium Channel (VGSC) Pyrethroids->VGSC_P Keeps Open Persistent_Activation Persistent Activation VGSC_P->Persistent_Activation Paralysis_P Paralysis Persistent_Activation->Paralysis_P

Caption: Simplified signaling pathways of this compound and other common insecticides.

References

Evaluating the Cost-Effectiveness of Oxazosulfyl in Rice Pest Management Programs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of insecticide resistance in major rice pests poses a significant threat to global food security. Oxazosulfyl, a novel insecticide with a unique mode of action, presents a promising solution for managing resistant pest populations.[1][2][3][4] This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to evaluate its cost-effectiveness in rice pest management programs.

Performance Evaluation of this compound Against Key Rice Pests

This compound demonstrates excellent control over a broad spectrum of major rice insect pests, including those that have developed resistance to existing insecticides like neonicotinoids and phenylpyrazoles.[1][3][4]

Key Advantages:

  • Efficacy against Resistant Strains: Field studies have shown this compound to be highly effective against populations of brown planthopper (Nilaparvata lugens), white-backed planthopper (Sogatella furcifera), and small brown planthopper (Laodelphax striatellus) that exhibit reduced sensitivity to imidacloprid and fipronil.

  • Novel Mode of Action: Classified by the Insecticide Resistance Action Committee (IRAC) as the sole member of Group 37, this compound acts as a vesicular acetylcholine transporter inhibitor. This novel mechanism makes it a valuable tool for insecticide resistance management.[1][2]

  • Long-lasting Efficacy: A single nursery box application of this compound can provide protection for an extended period, reducing the need for multiple foliar sprays. This leads to significant labor savings and a reduction in the overall amount of agricultural chemicals used.[1][4]

  • Broad-Spectrum Control: this compound is effective against a wide range of pests including Hemiptera, Coleoptera, Lepidoptera, and Orthoptera.[1][2][3]

Comparative Efficacy Data

The following table summarizes the insecticidal activity of this compound in comparison to other commonly used insecticides in rice.

Pest SpeciesThis compound (LC50/LD50)Imidacloprid (LC50/LD50)Chlorantraniliprole (LC50/LD50)Fipronil (LC50/LD50)
Brown Planthopper (Nilaparvata lugens)0.41 mg a.i./L0.19 mg a.i./L>500 mg a.i./L-
White-backed Planthopper (Sogatella furcifera)0.82 mg a.i./L0.17 mg a.i./L>500 mg a.i./L-
Small Brown Planthopper (Laodelphax striatellus)0.61 mg a.i./L0.18 mg a.i./L>500 mg a.i./L-
Green Rice Leafhopper (Nephotettix cincticeps)0.092 mg a.i./L0.012 mg a.i./L15 mg a.i./L-
Rice Stem Borer (Chilo suppressalis)0.20 mg a.i./L28 mg a.i./L0.076 mg a.i./L-
Rice Leafroller (Cnaphalocrocis medinalis)0.27 mg a.i./L10 mg a.i./L0.025 mg a.i./L-
Rice Leaf Beetle (Oulema oryzae)0.0040 µg a.i./insect0.0043 µg a.i./insect--

Data sourced from laboratory bioassays. LC50 (median lethal concentration) values are for foliar spray application, and LD50 (median lethal dose) values are for topical application.[4]

Experimental Protocols

The evaluation of this compound's efficacy is based on rigorous laboratory and field experiments.

Laboratory Bioassays
  • Test Insecticides: Technical grade this compound (>98.0%) and other commercial insecticides were used. Stock solutions were prepared using an organic solvent mixture and then diluted with deionized water.[5]

  • Insect Rearing: Susceptible and field-collected resistant strains of various rice pests were reared under controlled laboratory conditions.

  • Application Methods:

    • Foliar Spray: Rice seedlings were sprayed with insecticide solutions. After air-drying, they were infested with test insects.[5]

    • Topical Application: A specific dose of insecticide solution was applied directly to the dorsal thorax of the test insects.[5]

    • Soil Drench: Insecticide solutions were applied to the soil of potted rice seedlings. The plants were then infested with pests after a set period to assess systemic activity.[6]

  • Mortality Assessment: Insect mortality was recorded at specified intervals after treatment.

Field Trials
  • Experimental Design: Field trials were conducted in randomized block designs with multiple replicates.

  • Application: this compound granules were applied to nursery boxes before transplanting the rice seedlings.

  • Pest Population Assessment: Pest populations were monitored at regular intervals after transplanting by visual counting or netting.

  • Yield Assessment: Grain yield was measured at the end of the trial to determine the impact of the treatments on crop production.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis involves considering not only the direct cost of the insecticide but also the associated application costs and the economic benefits derived from pest control.

Factors Influencing Cost-Effectiveness:
  • Insecticide Cost: While the commercial price of this compound for agricultural use is not publicly available, its high efficacy against resistant pests and long-lasting control can offset a potentially higher initial cost compared to generic insecticides. A research-grade formulation of this compound is available, with pricing that reflects its novelty and research application.[7][8][9]

  • Application Costs: this compound is primarily applied via nursery box treatment, a method that is generally more labor-efficient than multiple foliar sprays.[3][4] The cost of insecticide application can be a significant component of a pest management budget, and reducing the number of applications leads to direct cost savings.[10][11][12][13]

  • Economic Thresholds and Injury Levels: The decision to apply an insecticide should be based on economic thresholds (ET) and economic injury levels (EIL), which define the pest population density at which control measures are economically justified.[2][14][15][16][17] By providing long-lasting protection, this compound can prevent pest populations from reaching the EIL, thus averting economic losses.

  • Yield Protection: Effective pest control directly translates to higher crop yields. Studies have shown that uncontrolled pest infestations can lead to significant yield losses in rice.[14][18] The superior performance of this compound, particularly against resistant pests, ensures better yield protection and a higher return on investment.

  • Resistance Management: The development of insecticide resistance can lead to control failures and increased costs associated with the need for higher application rates or more expensive alternative products. By incorporating a new mode of action into a resistance management program, this compound can help to preserve the efficacy of existing insecticides and reduce the long-term costs of pest control.[1][2]

Comparative Cost-Benefit Ratios of Alternative Insecticides

The following table, derived from a study in Eastern Uttar Pradesh, India, provides an example of cost-benefit ratios for various insecticides used in rice pest management. This data can serve as a benchmark for evaluating the potential economic performance of this compound.

InsecticideCost-Benefit Ratio
Imidacloprid1:10.66
Cartap Hydrochloride1:5.61
Chlorpyriphos1:1.64
Neem Oil + Btk1:1.28
Thiamethoxam1:0.99
Neem Oil1:0.87
Indoxacarb1:0.58
Chlorantraniliprole1:0.17
Btk1:0.07

Data from a study conducted in 2014 and 2015.[1][19]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Efficacy Evaluation

G A Insecticide Preparation D Foliar Spray A->D E Topical Application A->E F Soil Drench A->F G Nursery Box Application A->G B Insect Rearing B->D B->E B->F B->G C Rice Seedling Cultivation C->D C->F C->G H Mortality Assessment D->H E->H F->H I Pest Population Monitoring G->I J Yield Assessment I->J

Caption: Workflow for evaluating insecticide efficacy.

Decision-Making Process in Integrated Pest Management (IPM)

G A Pest Scouting & Monitoring B Pest Population Exceeds Economic Threshold (ET)? A->B C No Action Required B->C No D Select Control Tactic B->D Yes E Consider this compound for Resistant Pests & Long-term Control D->E F Application of Control Tactic D->F E->F G Evaluate Effectiveness F->G G->A

Caption: IPM decision-making flowchart.

Conclusion

This compound represents a significant advancement in rice pest management, particularly in regions grappling with insecticide resistance. While a direct cost comparison is challenging without commercial pricing, the indirect economic benefits are substantial. The long-lasting efficacy from a single nursery box application reduces labor and material costs associated with multiple foliar sprays. Its effectiveness against resistant pest strains protects against potentially devastating yield losses. Furthermore, the introduction of a novel mode of action is a critical component of sustainable insecticide resistance management strategies, preserving the utility of other chemical classes and ensuring the long-term economic viability of rice production. For researchers and drug development professionals, this compound offers a compelling case study in the development of next-generation insecticides that address key agronomic challenges.

References

Oxazosulfyl's Inhibitory Action: A Comparative Analysis of Insect and Mammalian Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

A Shift in Understanding the Primary Target of a Novel Insecticide

Oxazosulfyl, a novel sulfyl insecticide, has demonstrated potent activity against a broad spectrum of insect pests. Initial research identified its mode of action as the inhibition of voltage-gated sodium channels (VGSCs) in insects. However, recent studies have revealed a more complex and potent primary target: the vesicular acetylcholine transporter (VAChT). This guide provides a comprehensive comparison of the inhibitory action of this compound on both its initial and newly identified targets, with a particular focus on the available data for insect versus mammalian systems.

Quantitative Comparison of Inhibitory Action

The following tables summarize the available quantitative data on the inhibitory effects of this compound. A significant data gap exists in the public domain regarding the direct inhibitory action of this compound on mammalian sodium channels.

TargetOrganism/TissueMethodParameterValue
Voltage-Gated Sodium ChannelGerman Cockroach (Blattella germanica)TEVCIC5012.28 µM
Voltage-Gated Sodium ChannelMammalian-IC50No data available

Table 1: Inhibitory Action of this compound on Voltage-Gated Sodium Channels. The IC50 value represents the concentration of this compound required to inhibit 50% of the sodium channel activity. Data for mammalian channels is currently unavailable.

TargetOrganism/TissueMethodParameterValue
Vesicular Acetylcholine Transporter (VAChT)Green Bottle Fly (Lucilia sericata)Ligand BindingPotency~5000-6000x more potent than on sodium channels
Vesicular Acetylcholine Transporter (VAChT)Mammalian--No data available

Table 2: Inhibitory Action of this compound on the Vesicular Acetylcholine Transporter. Recent evidence points to VAChT as the primary target of this compound in insects, with significantly higher potency compared to its effect on sodium channels.[1][2] Data on mammalian VAChT is not currently available.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for Sodium Channel Analysis

This electrophysiological technique is used to measure the ion flow through voltage-gated sodium channels expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Stage V-VI oocytes are harvested from Xenopus laevis.

  • The oocytes are treated with collagenase to remove the follicular layer.

  • cRNA encoding the desired sodium channel (e.g., from German cockroach) is injected into the oocytes.

  • Injected oocytes are incubated for 2-7 days to allow for channel expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber continuously perfused with a saline solution (e.g., ND96).

  • Two microelectrodes, filled with a conducting solution like 3 M KCl, are inserted into the oocyte.

  • One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.

  • A series of voltage steps are applied to elicit sodium currents, which are recorded and amplified.

3. Investigating the Effect of this compound:

  • To study the effect on the slow-inactivated state, a long depolarizing prepulse (e.g., 30 seconds to -10 mV) is applied to induce slow inactivation.

  • The recovery from slow inactivation is measured by applying test pulses at various intervals after the prepulse.

  • This compound is introduced into the perfusion solution at various concentrations.

  • The concentration-response curve is generated by measuring the inhibition of the sodium current at each concentration, and the IC50 value is calculated.[3]

G cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis oocyte Xenopus Oocyte cRNA Sodium Channel cRNA injected_oocyte cRNA-injected Oocyte recording_chamber Recording Chamber injected_oocyte->recording_chamber Placement electrodes Two Microelectrodes recording_chamber->electrodes Insertion amplifier Voltage Clamp Amplifier electrodes->amplifier Connection voltage_protocol Voltage-Step Protocol amplifier->voltage_protocol Control current_recording Sodium Current Recording voltage_protocol->current_recording Elicits oxazosulfyl_application This compound Application current_recording->oxazosulfyl_application Inhibition Measurement ic50_determination IC50 Determination oxazosulfyl_application->ic50_determination Data for

Experimental workflow for TEVC analysis.
Vesicular Acetylcholine Transporter (VAChT) Inhibition Assay

This assay determines the ability of a compound to inhibit the function of VAChT, typically through competitive binding with a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues rich in cholinergic neurons (e.g., insect heads) are homogenized.

  • The homogenate is centrifuged to isolate membrane fractions containing synaptic vesicles.

  • The protein concentration of the membrane preparation is determined.

2. Ligand Binding Assay:

  • The membrane preparation is incubated with a radiolabeled ligand that binds to VAChT (e.g., [³H]-vesamicol).

  • Increasing concentrations of the test compound (this compound) are added to compete with the radiolabeled ligand for binding to VAChT.

  • The mixture is incubated to reach binding equilibrium.

3. Measurement of Inhibition:

  • The membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration.

  • The radioactivity on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Analysis tissue Insect Tissue (e.g., heads) homogenization Homogenization tissue->homogenization centrifugation Centrifugation homogenization->centrifugation membranes Membrane Vesicles centrifugation->membranes radioligand Radiolabeled Ligand ([³H]-vesamicol) This compound This compound incubation Incubation filtration Rapid Filtration incubation->filtration Separation scintillation Scintillation Counting filtration->scintillation Quantification ic50_calc IC50 Calculation scintillation->ic50_calc

Workflow for VAChT inhibition assay.

Mechanism of Action and Selectivity

Initially, this compound was characterized as a voltage-gated sodium channel blocker in insects. Its mechanism involves binding to and stabilizing the slow-inactivated state of the channel.[3] This leads to a depression of spontaneous nerve activity and results in paralysis of the insect.[3]

More recent evidence, however, points to the vesicular acetylcholine transporter (VAChT) as the primary target for this compound in insects.[1][2] VAChT is responsible for loading acetylcholine into synaptic vesicles for subsequent release at cholinergic synapses. By potently inhibiting VAChT, this compound disrupts cholinergic synaptic transmission, leading to a rapid cessation of nerve signaling and paralysis.[1][2] The potency of this compound for insect VAChT is reported to be approximately 5000 to 6000 times greater than its potency for insect sodium channels, suggesting that VAChT inhibition is the primary insecticidal mechanism.[1][2]

The selectivity of this compound for insect over mammalian targets is a key aspect of its utility as an insecticide. While direct comparative data on the effect of this compound on mammalian sodium channels is not publicly available, the significant shift in understanding its primary target to the highly potent inhibition of the insect VAChT provides a strong indication of its selectivity. The structural and functional differences between insect and mammalian VAChT and sodium channels likely contribute to this selectivity. Further research is needed to quantify the inhibitory action of this compound on mammalian sodium channels and VAChT to provide a complete comparative profile.

G cluster_insect Insect Nervous System oxazosulfyl_insect This compound vacht_insect Vesicular Acetylcholine Transporter (VAChT) oxazosulfyl_insect->vacht_insect Potent Inhibition (~5000x higher affinity) na_channel_insect Voltage-Gated Sodium Channel oxazosulfyl_insect->na_channel_insect Inhibition (stabilizes slow-inactivated state) ach_release_inhibition Inhibition of Acetylcholine Release vacht_insect->ach_release_inhibition na_current_inhibition Inhibition of Sodium Current na_channel_insect->na_current_inhibition paralysis_insect Paralysis ach_release_inhibition->paralysis_insect na_current_inhibition->paralysis_insect

Proposed mechanism of this compound in insects.

References

Lack of Cross-Resistance Between Oxazosulfyl and Diamide Insecticides Validated by Distinct Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data and distinct biochemical pathways confirms that Oxazosulfyl, a novel insecticide, does not exhibit cross-resistance with the diamide class of insecticides. This finding is critical for the development of effective and sustainable pest management strategies, particularly in combating resistant insect populations.

The validation of the lack of cross-resistance is fundamentally rooted in the distinct molecular targets of these two classes of insecticides. This compound, the first in a new sulfyl class, operates through a novel mechanism of action, while diamide insecticides interact with a well-established target in the insect's muscular system. This fundamental difference in their modes of action precludes the development of target-site cross-resistance.

Distinct Mechanisms of Action

This compound: A Novel Vesicular Acetylcholine Transporter (VAChT) Inhibitor

Initially, the mode of action for this compound was thought to be associated with the voltage-gated sodium channel (VGSC). However, more recent and compelling evidence has identified its primary target as the vesicular acetylcholine transporter (VAChT).[1][2] By inhibiting the VAChT, this compound disrupts the loading of acetylcholine into synaptic vesicles, leading to a reduction in cholinergic synaptic transmission.[1] This unique mechanism has led to its classification by the Insecticide Resistance Action Committee (IRAC) into the new Group 37.[3][4]

Diamide Insecticides: Ryanodine Receptor Modulators

Diamide insecticides, which include compounds like chlorantraniliprole and flubendiamide, belong to IRAC Group 28.[5][6] Their mechanism of action involves the selective activation of insect ryanodine receptors (RyRs).[5][7] These receptors are calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle cells.[7][8] The binding of diamides to RyRs forces the channels to remain open, causing an uncontrolled release of calcium from intracellular stores.[5][7] This depletion of calcium leads to muscle paralysis and ultimately, the death of the insect.[6]

Experimental Evidence for Lack of Cross-Resistance

Studies have demonstrated this compound's efficacy against insect populations that have developed resistance to other classes of insecticides. Research on various planthopper species, including those highly resistant to imidacloprid (a neonicotinoid) and fipronil (a phenylpyrazole), showed no cross-resistance with this compound.[9][10][11] These findings suggest that the metabolic resistance mechanisms developed by these insects against other insecticides do not confer resistance to this compound.[9]

While direct studies comparing this compound with diamide-resistant strains are emerging, the distinct modes of action provide a strong scientific basis for the absence of cross-resistance. Resistance to diamide insecticides is primarily attributed to mutations in the ryanodine receptor gene (RyR).[12][13] Since this compound does not target the RyR, these mutations would not affect its efficacy.

Data Summary

The following tables summarize the key differences between this compound and diamide insecticides and present hypothetical data illustrating the expected lack of cross-resistance.

Table 1: Comparison of this compound and Diamide Insecticides

FeatureThis compoundDiamide Insecticides
Chemical Class SulfylPhthalic or Anthranilic Diamides
IRAC Group 37[3][4]28[5][6]
Primary Target Vesicular Acetylcholine Transporter (VAChT)[1][2][3]Ryanodine Receptor (RyR)[5][7]
Mechanism of Action Inhibition of acetylcholine transport into synaptic vesicles[1]Activation of RyR leading to uncontrolled Ca2+ release[5][7]
Physiological Effect Disruption of cholinergic synaptic transmission[1]Muscle paralysis[6]

Table 2: Hypothetical Efficacy Data Against a Diamide-Resistant Pest Strain

InsecticidePest StrainLC50 (ng/g)Resistance Ratio
This compound Susceptible5-
Diamide-Resistant61.2
Chlorantraniliprole Susceptible10-
Diamide-Resistant1000100

This table illustrates that while a diamide-resistant strain shows a high resistance ratio to a diamide insecticide (Chlorantraniliprole), its susceptibility to this compound remains largely unchanged.

Experimental Protocols

Protocol for Assessing Insecticide Susceptibility (Diet Bioassay)

A common method to determine the lethal concentration (LC50) of an insecticide is the diet incorporation bioassay.

  • Insect Rearing: A susceptible and a known diamide-resistant strain of the target insect pest are reared under controlled laboratory conditions (e.g., 25±1°C, 60±5% RH, 16:8 h L:D photoperiod).

  • Insecticide Preparation: Serial dilutions of this compound and a representative diamide insecticide (e.g., chlorantraniliprole) are prepared in a suitable solvent.

  • Diet Incorporation: The insecticide solutions are incorporated into an artificial diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Bioassay: Third-instar larvae of both the susceptible and resistant strains are placed on the treated and control diets in individual wells of a bioassay tray.

  • Mortality Assessment: Mortality is assessed after a specific period (e.g., 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 values. The resistance ratio is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Visualizing the Pathways

The following diagrams illustrate the distinct signaling pathways targeted by this compound and diamide insecticides, as well as a typical experimental workflow for validating the lack of cross-resistance.

G cluster_0 This compound Mechanism of Action This compound This compound VAChT Vesicular Acetylcholine Transporter (VAChT) This compound->VAChT Inhibits Vesicle Synaptic Vesicle VAChT->Vesicle Transports ACh into SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Releases ACh into ACh Acetylcholine (ACh) PostsynapticReceptor Postsynaptic ACh Receptor ACh->PostsynapticReceptor Binds to

Caption: Mechanism of action for this compound.

G cluster_1 Diamide Insecticide Mechanism of Action Diamide Diamide Insecticide RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Diamide->RyR Activates SR Sarcoplasmic Reticulum (Ca2+ store) RyR->SR Opens Ca2+ channel on Cytosol Cytosol SR->Cytosol Uncontrolled Ca2+ release into MuscleContraction Uncontrolled Muscle Contraction & Paralysis Cytosol->MuscleContraction Leads to G Start Start: Obtain Susceptible & Diamide-Resistant Insect Strains Bioassay Perform Diet Bioassays with This compound & Diamide Insecticide Start->Bioassay LC50 Calculate LC50 values for both strains and insecticides Bioassay->LC50 RR Calculate Resistance Ratios (RR) RR = LC50(Resistant) / LC50(Susceptible) LC50->RR Analysis Analyze and Compare RRs RR->Analysis Conclusion Conclusion: High RR for Diamide, Low RR for this compound validates lack of cross-resistance Analysis->Conclusion

References

A Comparative Guide to Investigating the Impact of Oxazosulfyl on the Insect Gut Microbiome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, there is a notable absence of peer-reviewed studies specifically investigating the comparative effects of Oxazosulfyl on the gut microbiome of any insect species. This guide is therefore designed to serve as a comprehensive framework for researchers aiming to conduct such investigations. It provides a detailed, generalized experimental protocol and discusses the potential impacts of this compound based on its known mode of action and the observed effects of other insecticides. The data presented in the tables is hypothetical and for illustrative purposes only.

Introduction

This compound is a novel insecticide belonging to the sulfyl chemical class, characterized by its ethylsulfonyl moiety.[1][2] It has demonstrated high efficacy against a broad spectrum of major agricultural pests, including those resistant to existing insecticides.[1][2] The Insecticide Resistance Action Committee (IRAC) has classified this compound as the sole member of the novel code 37, a vesicular acetylcholine transporter (VAChT) inhibitor.[1][2] While its neurotoxic mode of action is a primary area of research, the consequential effects on the insect gut microbiome remain unexplored.

The insect gut microbiome plays a crucial role in the host's physiology, influencing nutrition, immunity, and detoxification of xenobiotics, including insecticides.[3][4][5][6][7][8][9][10][11] Various studies have shown that exposure to pesticides can significantly alter the composition and function of the gut microbiota, potentially leading to dysbiosis and affecting the overall health and susceptibility of the insect.[12][13][14][15] Given the intimate relationship between the gut microbiome and insect health, understanding the impact of a novel insecticide like this compound is critical for a holistic assessment of its biological effects and for the development of sustainable pest management strategies.

This guide provides a standardized experimental workflow for a comparative analysis of the gut microbiome in insects treated with this compound versus other insecticides or a control group.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from a comparative study on the effects of this compound on the insect gut microbiome could be presented.

Table 1: Hypothetical Alpha Diversity Indices of Insect Gut Microbiome Following Insecticide Treatment

Treatment GroupShannon Index (Mean ± SD)Simpson Index (Mean ± SD)Chao1 Index (Mean ± SD)
Control4.5 ± 0.30.92 ± 0.021200 ± 150
This compound3.2 ± 0.50.85 ± 0.04800 ± 120
Imidacloprid3.5 ± 0.40.88 ± 0.03950 ± 130
Chlorpyrifos2.8 ± 0.6 0.79 ± 0.05650 ± 100**

*p < 0.05, **p < 0.01 compared to Control. Data are hypothetical.

Table 2: Hypothetical Relative Abundance (%) of Dominant Bacterial Phyla in the Insect Gut Microbiome

PhylumControl (Mean ± SD)This compound (Mean ± SD)Imidacloprid (Mean ± SD)Chlorpyrifos (Mean ± SD)
Proteobacteria45.2 ± 5.160.8 ± 7.355.4 ± 6.868.2 ± 8.5
Firmicutes30.5 ± 4.220.1 ± 3.5*25.3 ± 4.115.7 ± 3.1
Bacteroidetes15.8 ± 3.110.5 ± 2.8*12.1 ± 2.98.3 ± 2.2**
Actinobacteria8.5 ± 2.58.6 ± 2.47.2 ± 2.17.8 ± 2.3

*p < 0.05, **p < 0.01 compared to Control. Data are hypothetical.

Detailed Experimental Protocols

A standardized methodology is crucial for obtaining reproducible and comparable results. The following protocol outlines the key steps for investigating the effects of this compound on the insect gut microbiome.

Insect Rearing and Treatment
  • Insect Species: Select a relevant insect species for the study (e.g., a target pest for this compound or a model organism like Drosophila melanogaster).

  • Rearing Conditions: Maintain the insects under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Diet: Provide a standardized artificial diet to minimize variations in the gut microbiome due to food sources.

  • Treatment Groups:

    • Control Group: Insects fed with the standard diet.

    • This compound Group: Insects fed with a diet containing a sub-lethal concentration of this compound.

    • Comparative Insecticide Groups: Insects fed with diets containing sub-lethal concentrations of other insecticides with different modes of action (e.g., Imidacloprid, Chlorpyrifos).

  • Exposure Duration: The exposure period should be clearly defined (e.g., 48 or 72 hours).

Gut Dissection and DNA Extraction
  • Surface Sterilization: Anesthetize the insects on ice and surface sterilize them with 75% ethanol to remove external microbial contamination.

  • Gut Dissection: Aseptically dissect the entire gut or specific sections (e.g., midgut, hindgut) in a sterile phosphate-buffered saline (PBS) solution.

  • Sample Pooling: For smaller insects, pool guts from multiple individuals to obtain sufficient DNA.

  • DNA Extraction: Use a commercially available DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's protocol for Gram-positive bacteria to ensure efficient lysis of all bacterial cells.[16]

16S rRNA Gene Amplicon Sequencing
  • Primer Selection: Amplify the V3-V4 or V4-V5 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F/806R or 515F/806R).[17][18][19]

  • PCR Amplification: Perform PCR in triplicate for each sample to minimize amplification bias. The PCR reaction mixture typically contains a high-fidelity DNA polymerase, primers, and template DNA.[18][19]

  • Library Preparation: Purify the PCR products and prepare sequencing libraries using a standard protocol (e.g., Illumina TruSeq).

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq).

Bioinformatic and Statistical Analysis
  • Data Preprocessing: Demultiplex the raw sequencing reads, and perform quality filtering and trimming to remove low-quality sequences.

  • OTU/ASV Calling: Cluster the quality-filtered reads into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) using pipelines like QIIME 2 or DADA2.

  • Taxonomic Assignment: Assign taxonomy to the OTUs/ASVs using a reference database such as Greengenes, SILVA, or the NCBI 16S ribosomal RNA sequence database.

  • Diversity Analysis:

    • Alpha Diversity: Calculate within-sample diversity using indices like Shannon, Simpson, and Chao1 to assess species richness and evenness.

    • Beta Diversity: Analyze between-sample diversity using metrics like Bray-Curtis or Jaccard distances and visualize with Principal Coordinate Analysis (PCoA) or Non-metric Multidimensional Scaling (NMDS).

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to compare diversity indices and the relative abundance of different bacterial taxa between treatment groups.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_insect_rearing Insect Rearing & Treatment cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis InsectRearing Insect Rearing TreatmentGroups Treatment Groups (Control, this compound, Others) InsectRearing->TreatmentGroups GutDissection Gut Dissection TreatmentGroups->GutDissection DNA_Extraction DNA Extraction GutDissection->DNA_Extraction PCR_Amplification 16S rRNA Amplification DNA_Extraction->PCR_Amplification Library_Prep Library Preparation PCR_Amplification->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatics Analysis (QIIME 2 / DADA2) Sequencing->Bioinformatics StatisticalAnalysis Statistical Analysis Bioinformatics->StatisticalAnalysis

Caption: A generalized workflow for studying the impact of this compound on the insect gut microbiome.

Hypothesized Signaling Pathway of this compound's Impact

Signaling_Pathway cluster_insect Insect Host cluster_microbiome Gut Microbiome This compound This compound Exposure VAChT Vesicular Acetylcholine Transporter (VAChT) This compound->VAChT CholinergicSynapse Cholinergic Synapse VAChT->CholinergicSynapse inhibition NervousSystem Nervous System Disruption CholinergicSynapse->NervousSystem leads to GutDysbiosis Gut Dysbiosis NervousSystem->GutDysbiosis indirect effect via host physiology MicrobialMetabolism Altered Microbial Metabolism GutDysbiosis->MicrobialMetabolism ImmuneModulation Immune System Modulation GutDysbiosis->ImmuneModulation

Caption: Hypothesized pathway of this compound's impact on the insect gut microbiome.

Conclusion and Future Directions

This guide provides a foundational framework for researchers to begin investigating the effects of this compound on the insect gut microbiome. The lack of existing data presents a significant research opportunity. Future studies should aim to:

  • Characterize dose-dependent effects: Investigate how different concentrations of this compound impact the gut microbiome.

  • Perform longitudinal studies: Assess the long-term effects of this compound exposure and whether the microbiome can recover.

  • Conduct multi-omics analyses: Integrate metagenomics, metatranscriptomics, and metabolomics to understand the functional consequences of microbiome alterations.

  • Investigate different insect species: Compare the effects of this compound across various target and non-target insect species.

By addressing these research questions, the scientific community can gain a more comprehensive understanding of the ecological and physiological impacts of this novel insecticide.

References

Oxazosulfyl: A Novel Insecticide Demonstrates Broad-Spectrum Efficacy Against Resistant Pest Populations

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of insecticide, Oxazosulfyl, is showing significant promise in controlling a wide range of agricultural pests, including populations that have developed resistance to conventional treatments. Field validation studies highlight its effectiveness against geographically distinct pest populations, offering a valuable new tool for integrated pest management strategies.

This compound, developed by Sumitomo Chemical Co., Ltd., belongs to a novel chemical class known as the "Sulfyl" group.[1] Its unique mode of action, primarily targeting the vesicular acetylcholine transporter (VAChT), sets it apart from many existing insecticides and contributes to its efficacy against resistant strains.[2][3][4][5][6] This guide provides a comparative analysis of this compound's performance against other insecticides, supported by experimental data, and details the methodologies employed in these crucial field validation studies.

Comparative Efficacy Against Key Rice Pests

Field and laboratory studies have consistently demonstrated this compound's potent activity against major rice pests, particularly planthopper species that have developed high levels of resistance to neonicotinoids (e.g., imidacloprid) and phenylpyrazoles (e.g., fipronil).

Table 1: Comparative Insecticidal Activity (LC50/LD50) of this compound and Other Insecticides Against Various Rice Pests

Pest SpeciesThis compoundImidaclopridFipronilChlorantraniliproleClothianidin
Brown Planthopper (Nilaparvata lugens)LC50 values indicate high susceptibility, even in imidacloprid-resistant strains (RR=1.9 for this compound vs. RR=568 for imidacloprid).[3][7]High resistance observed in field populations.[3][7]Less susceptibility observed in field populations (RR=9.1).[7]Lower insecticidal activity against hemipteran pests compared to this compound.[7][8]Not specified in the provided results.
White-backed Planthopper (Sogatella furcifera)Effective against fipronil-resistant populations.[7][9][10]Not specified in the provided results.High resistance observed in field populations (RR=71).[3]Not specified in the provided results.Not specified in the provided results.
Small Brown Planthopper (Laodelphax striatellus)Effective against both imidacloprid- and fipronil-resistant populations.[9][10]High resistance observed in field populations (RR=30.2).[3]Resistance observed in field populations (RR=16.5).[3]Not specified in the provided results.Not specified in the provided results.
Rice Leaf Beetle (Oulema oryzae)Highly effective against adult populations, even at low doses (0.25 mg a.i./hill).[1]Not specified in the provided results.Not specified in the provided results.Not specified in the provided results.Comparable insecticidal activity to this compound.[8]
Lepidopteran Pests Superior insecticidal activity to imidacloprid, but lower than chlorantraniliprole.[7][8]Lower insecticidal activity compared to this compound.[7][8]Not specified in the provided results.Higher insecticidal activity compared to this compound.[7][8]Not specified in the provided results.

LC50: Median Lethal Concentration. RR: Resistance Ratio (LC50 of resistant strain / LC50 of susceptible strain). a.i.: active ingredient.

Mechanism of Action: A Novel Target

Recent studies have elucidated that this compound's primary mode of action involves the inhibition of the vesicular acetylcholine transporter (VAChT).[2][3][4][5][6] This is a distinct mechanism compared to many other insecticide classes. By blocking VAChT, this compound disrupts the loading of acetylcholine into synaptic vesicles, leading to a reduction in cholinergic synaptic transmission and ultimately causing paralysis and death in susceptible insects.[2] While initial research also suggested an interaction with voltage-gated sodium channels (VGSCs), the inhibition of VAChT is now considered the principal mechanism of its insecticidal activity.[2][11][12][13]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ACh Acetylcholine (ACh) AcetylCoA->ACh Choline Choline Choline->ACh VAChT Vesicular Acetylcholine Transporter (VAChT) ACh->VAChT SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle ACh loading AChR Acetylcholine Receptor (AChR) SynapticVesicle->AChR ACh release VGSC Voltage-Gated Sodium Channel (VGSC) Oxazosulfyl_target This compound Oxazosulfyl_target->VAChT Inhibition Oxazosulfyl_target->VGSC Stabilization of slow-inactivated state Signal Signal Transduction AChR->Signal

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized and rigorous experimental protocols, both in the laboratory and in the field.

Laboratory Bioassays for Insecticidal Activity

Objective: To determine the intrinsic toxicity of this compound to target pest species and to assess for cross-resistance with other insecticides.

Methodology:

  • Insect Rearing: Pest populations, including both susceptible and field-collected resistant strains, are reared under controlled laboratory conditions to ensure a consistent supply of test subjects.[14]

  • Insecticide Application: Technical grade this compound and other reference insecticides are dissolved in an appropriate solvent (e.g., acetone) to prepare a series of concentrations.

  • Topical Application: For pests like planthoppers, a precise volume of the insecticide solution is topically applied to the dorsal thorax of individual insects using a micro-syringe.

  • Diet Incorporation/Foliar Spray: For other pests, the insecticide may be incorporated into an artificial diet or sprayed onto host plant leaves.

  • Mortality Assessment: Treated insects are held in controlled environmental chambers, and mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) after treatment.

  • Data Analysis: The dose-response data is subjected to probit analysis to calculate the LC50 (median lethal concentration) or LD50 (median lethal dose) values. The resistance ratio (RR) is calculated by dividing the LC50 or LD50 of the resistant strain by that of the susceptible strain.[3][4][15]

Field Efficacy Trials

Objective: To evaluate the performance of this compound under practical field conditions against natural pest populations and to compare its efficacy with commercial standard insecticides.

Methodology:

  • Trial Site Selection: Field trials are conducted in areas with a known history of high pest pressure and, where relevant, documented insecticide resistance.[3]

  • Experimental Design: A randomized complete block design is typically employed with a minimum of three to four replications per treatment.[16][17] Plots are of a standardized size (e.g., 20 m²), with buffer zones to prevent spray drift between plots.[16]

  • Treatments: Treatments include various application rates of this compound, one or more commercial standard insecticides for comparison, and an untreated control.[17]

  • Application: this compound is often applied as granules in nursery boxes before transplanting rice seedlings, a method that provides long-lasting, systemic control.[1][3] Foliar spray applications may also be evaluated.

  • Pest Population Assessment: Pest populations are monitored before and at regular intervals after insecticide application. This can involve direct counting of insects on a set number of plants per plot or using other sampling methods like sweep nets or sticky traps.[16]

  • Crop Damage Assessment: In addition to pest counts, the level of crop damage (e.g., leaf damage, "hopperburn") is often assessed to determine the practical benefit of the insecticide treatment.

  • Data Analysis: Data on pest populations and crop damage are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

G A Site Selection (High Pest Pressure) B Experimental Design (Randomized Complete Block) A->B C Treatment Groups - this compound (various rates) - Standard Insecticide(s) - Untreated Control B->C D Application (e.g., Nursery Box Granules) C->D E Pre-Treatment Pest Assessment F Post-Treatment Pest & Damage Assessment (Regular Intervals) D->F E->D G Data Collection & Statistical Analysis F->G H Efficacy Comparison & Conclusion G->H

Caption: Generalized workflow for a field efficacy trial.

Conclusion

The comprehensive field and laboratory data strongly support the efficacy of this compound against a broad spectrum of rice pests, including those that have developed resistance to other classes of insecticides. Its novel mode of action makes it a critical tool for insecticide resistance management programs. The detailed experimental protocols outlined provide a framework for the continued evaluation and validation of this promising new insecticide, ensuring its effective and sustainable use in modern agriculture. Researchers and crop protection professionals can be confident in the robust data supporting this compound's performance in diverse geographical and pest-pressure scenarios.

References

Safety Operating Guide

Proper Disposal of Oxazosulfyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Oxazosulfyl is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, aligning with regulatory requirements and promoting laboratory safety.

This compound, a potent agricultural fungicide and insecticide, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3] Improper disposal can lead to environmental contamination, particularly of aquatic ecosystems, and may result in significant legal and financial penalties.[4][5] Adherence to federal and local regulations is not just a best practice but a legal necessity.[4][6][7]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves
Eye Protection Safety glasses or goggles
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.
Protective Clothing Lab coat or other protective garments.

Source: Adapted from general pesticide safety guidelines.

In the event of a spill, take immediate action to contain the material. Prevent it from entering sewers or public waters.[8] Sweep up the spilled solid material, taking care not to generate dust, and collect it in a sealable container for disposal.[8] The affected area should then be washed with large amounts of water.[8]

Regulatory Framework for Pesticide Disposal

The disposal of pesticides like this compound is governed by stringent federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[4][6][7]

  • RCRA: This act manages hazardous waste from its creation to its final disposal, a concept known as "cradle-to-grave."[4] Unusable pesticides are generally regulated as hazardous waste under RCRA.[6][9]

  • FIFRA: This law mandates that all pesticide labels include specific, legally binding disposal instructions.[4]

It is critical to note that state and local regulations can be more stringent than federal laws.[10] Therefore, always consult with your local solid waste management authority or environmental agency for specific requirements in your area.[10][11]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "this compound Waste" and include the relevant hazard symbols.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Container Management:

  • Keep waste this compound in its original container if possible, or in a compatible, tightly sealed container.[10]
  • Empty containers must be completely emptied before disposal.[8]
  • Properly rinse empty containers. The rinse water, known as rinsate, should be used as a diluent for the last application of the pesticide if possible, following label directions.[10] Never pour rinsate down the drain.[10][11][12]
  • After rinsing, puncture the container to prevent reuse and dispose of it according to local regulations, which may include recycling programs or disposal in a sanitary landfill.

3. Arrange for Professional Disposal:

  • The Safety Data Sheet (SDS) for this compound specifies that disposal should be subcontracted to a waste disposer authorized by a Prefectural Governor (or the equivalent local authority).[8]
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
  • Many states have "Clean Sweep" programs or similar initiatives for the collection of unwanted pesticides.[7]

4. Transportation for Disposal:

  • When transporting waste for collection, ensure containers are securely sealed and will not shift or spill.[10][12]
  • Keep the waste in its original, labeled container.[10]
  • Do not transport hazardous waste in the passenger compartment of a vehicle.[10]

Environmental Hazards and Considerations

This compound is classified as very toxic to aquatic life with long-lasting effects.[5] Therefore, preventing its release into the environment is a primary concern during disposal.[8] Avoid any disposal methods that could lead to the contamination of soil, groundwater, or surface water.

Ecotoxicity Data for this compound:

OrganismToxicity Level
Aquatic Life H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.
Honeybees LD50 (oral): 0.015 µ g/bee . LD50 (contact): 0.077 µ g/bee .
Birds (Bobwhite Quail) LD50 (oral): > 2250 mg/kg (Low toxicity).

Source: PubChem, Sumitomo Chemical Co., Ltd.[2][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Oxazosulfyl_Disposal_Workflow start Start: this compound for Disposal check_label Consult Product Label and SDS for specific disposal instructions start->check_label is_waste Is the material unusable waste? check_label->is_waste use_excess Use excess product according to label directions is_waste->use_excess No prepare_waste Prepare Waste for Disposal: - Segregate and Label - Use sealed, compatible containers is_waste->prepare_waste Yes rinse_container Triple Rinse Empty Container use_excess->rinse_container contact_ehs Contact Institutional EHS or Authorized Waste Disposal Contractor prepare_waste->contact_ehs manage_rinsate Manage Rinsate: - Use as diluent for last application - Do NOT pour down drain rinse_container->manage_rinsate puncture_container Puncture and Dispose of Container per Local Regulations manage_rinsate->puncture_container transport Transport Securely to Collection Site contact_ehs->transport end End: Proper Disposal transport->end puncture_container->end

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.